Product packaging for 3-Methyl-2-oxobutanoic acid(Cat. No.:CAS No. 759-05-7)

3-Methyl-2-oxobutanoic acid

カタログ番号: B1196658
CAS番号: 759-05-7
分子量: 116.11 g/mol
InChIキー: QHKABHOOEWYVLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-methyl-2-oxobutanoic acid is a 2-oxo monocarboxylic acid that is the 2-oxo derivative of isovaleric acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid and a branched-chain keto acid. It is functionally related to a butyric acid. It is a conjugate acid of a 3-methyl-2-oxobutanoate. It is a tautomer of a 2-hydroxy-3-methyl-2-butenoic acid.
alpha-Ketoisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
a-Ketoisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Drosophila melanogaster, Aloe africana, and other organisms with data available.
Alpha-ketoisovaleric acid is a branched chain organic acid which is a precursor to leucine and valine synthesis. It is also a degradation product from valine. The enzyme dihydroxy-acid dehydratase catalyzes the fourth step in the biosynthesis of isoleucine and valine, through the dehydration of 2, 3-dihydroxy-isovaleic acid into alpha-ketoisovaleric acid.
Alpha-Ketoisovaleric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1196658 3-Methyl-2-oxobutanoic acid CAS No. 759-05-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methyl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QHKABHOOEWYVLI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-29-5 (hydrochloride salt), 51828-94-5 (calcium salt)
Record name alpha-Ketoisovalerate
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DSSTOX Substance ID

DTXSID6061078
Record name 2-Ketoisovaleric acid
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Molecular Weight

116.11 g/mol
Source PubChem
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Physical Description

Solid, Pale yellow liquid; fruity aroma
Record name alpha-Ketoisovaleric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methyl-2-oxobutanoic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxobutanoic acid
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Density

1.115-1.120
Record name 3-Methyl-2-oxobutanoic acid
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CAS No.

759-05-7
Record name 3-Methyl-2-oxobutanoic acid
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Record name alpha-Ketoisovalerate
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Record name Butanoic acid, 3-methyl-2-oxo-
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Record name 2-Ketoisovaleric acid
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Record name 3-methyl-2-oxobutyric acid
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Record name 3-METHYL-2-OXOBUTYRIC ACID
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Record name alpha-Ketoisovaleric acid
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Melting Point

31.5 °C
Record name alpha-Ketoisovalerate
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Record name alpha-Ketoisovaleric acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 3-Methyl-2-oxobutanoic Acid from Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a critical branched-chain α-keto acid that serves as an intermediate in the metabolic pathway of the essential amino acid valine.[1] The biosynthesis of this keto acid from valine is a crucial transamination reaction that represents the initial and reversible step in valine catabolism.[2][3] This reaction is a key node in amino acid metabolism, connecting the pool of branched-chain amino acids (BCAAs) with other metabolic pathways. The primary enzyme responsible for this conversion is the branched-chain amino acid aminotransferase (BCAT), which facilitates the transfer of an amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate.[4][5] Understanding the intricacies of this biosynthetic step is vital for research into various metabolic disorders, including maple syrup urine disease (MSUD), where the subsequent catabolic step is impaired, leading to the accumulation of branched-chain amino acids and their corresponding keto acids.[6] Furthermore, the regulation of BCAT activity has implications for nitrogen homeostasis and neurotransmitter synthesis in the brain.[4][7]

The Core Biosynthetic Pathway: Transamination of Valine

The synthesis of this compound from valine is a single-step reversible reaction catalyzed by branched-chain amino acid aminotransferase (BCAT).[2][8] This enzyme exists in two isoforms in mammals: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2).[4][5] While BCATm is widely distributed across various tissues, BCATc expression is more restricted, with notable activity in the brain.[5][9]

The overall reaction is as follows:

L-Valine + α-Ketoglutarate ⇌ this compound + L-Glutamate

This transamination reaction is crucial for the catabolism of valine, as it prepares the carbon skeleton of the amino acid for further oxidation.[10] The reaction is reversible, and the direction is influenced by the relative concentrations of the substrates and products.[8]

Enzymatic Mechanism

The BCAT-catalyzed reaction proceeds via a ping-pong bi-bi kinetic mechanism, which is characteristic of many aminotransferases. The reaction can be broken down into two half-reactions:

  • First Half-Reaction: The amino group from L-valine is transferred to the pyridoxal 5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the active site of the enzyme. This results in the formation of this compound and pyridoxamine 5'-phosphate (PMP).

  • Second Half-Reaction: The amino group from PMP is then transferred to α-ketoglutarate, regenerating the PLP cofactor and producing L-glutamate.

Quantitative Data

The following table summarizes key quantitative data related to the enzymatic conversion of valine to this compound.

ParameterEnzymeOrganism/TissueValueReference
Kcat Recombinant TlBCATTrichoderma longibrachiatum15.91 mM⁻¹s⁻¹ (for L-leucine)[11]
Optimal pH PsBCATPseudomonas sp.8.5[11]
Optimal Temperature PsBCATPseudomonas sp.40 °C[11]

Note: Specific kinetic data for valine with human BCAT isoforms can vary and are subject to ongoing research. The provided data from related organisms and for similar substrates offers a comparative insight.

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a continuous 96-well plate spectrophotometric assay for measuring BCAT activity.[12]

Principle:

The transamination of a branched-chain amino acid (e.g., L-leucine, which is often used as a representative substrate) with α-ketoglutarate produces the corresponding α-keto acid. This α-keto acid is then reductively aminated back to the amino acid by leucine dehydrogenase in the presence of ammonia and NADH. The oxidation of NADH to NAD+ is monitored by the continuous decrease in absorbance at 340 nm.[12]

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • L-Leucine (or L-Valine) solution

  • α-Ketoglutarate solution

  • NADH solution

  • Leucine Dehydrogenase

  • Ammonium Chloride (NH₄Cl)

  • GTP (to inhibit glutamate dehydrogenase interference)[12]

  • Enzyme sample (e.g., tissue homogenate, purified BCAT)

Procedure:

  • Prepare a master mix containing the assay buffer, L-leucine, α-ketoglutarate, NADH, leucine dehydrogenase, NH₄Cl, and GTP.

  • Pipette the master mix into the wells of a 96-well microplate.

  • Initiate the reaction by adding the enzyme sample to each well.

  • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • To account for background NADH oxidation, run a control reaction for each sample that lacks the leucine dehydrogenase.[12]

  • Calculate the rate of NADH oxidation by determining the linear rate of decrease in absorbance at 340 nm.

  • The specific activity of BCAT is calculated based on the rate of reaction and the amount of protein in the sample.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the quantification of this compound in biological samples.

Principle:

α-Keto acids can be derivatized to form stable, UV-absorbing or fluorescent compounds that can be separated and quantified by reverse-phase HPLC. A common derivatizing agent is o-phenylenediamine (OPD), which reacts with α-keto acids to form quinoxalinol derivatives.

Reagents and Equipment:

  • Biological sample (e.g., plasma, cell culture media)

  • Internal standard (e.g., a structurally similar α-keto acid not present in the sample)

  • Deproteinizing agent (e.g., perchloric acid, trichloroacetic acid)

  • o-Phenylenediamine (OPD) solution

  • HPLC system with a UV or fluorescence detector

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add the internal standard to the sample.

    • Deproteinize the sample by adding a deproteinizing agent, followed by vortexing and centrifugation to pellet the precipitated proteins.

    • Collect the supernatant.

  • Derivatization:

    • Mix the supernatant with the OPD solution.

    • Incubate the mixture at an elevated temperature (e.g., 80-100°C) for a specific duration to allow for the derivatization reaction to complete.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the derivatized keto acids using a suitable mobile phase gradient on a C18 column.

    • Detect the derivatives using a UV or fluorescence detector at the appropriate wavelength.

  • Quantification:

    • Identify the peak corresponding to the this compound derivative based on its retention time compared to a standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analyte.

Visualizations

valine_to_ketoisovalerate cluster_reaction Transamination of Valine Valine L-Valine KIV This compound Valine->KIV BCAT aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu BCAT

Caption: Biosynthesis of this compound from L-valine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample deproteinize Deproteinization start->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization with OPD supernatant->derivatize hplc HPLC Separation derivatize->hplc detect UV/Fluorescence Detection hplc->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

References

The Natural Occurrence of Alpha-Ketoisovaleric Acid in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoisovaleric acid, a branched-chain alpha-keto acid derived from the catabolism of the essential amino acid valine, is a naturally occurring compound in various biological systems. While its role in metabolic pathways and its accumulation in certain genetic disorders are well-documented, its natural presence in common foodstuffs is less comprehensively understood. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of alpha-ketoisovaleric acid in foods. It summarizes available quantitative data, details experimental protocols for its detection and quantification in food matrices, and explores its metabolic fate and potential signaling pathways upon ingestion. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the physiological effects of dietary compounds.

Introduction

Alpha-ketoisovaleric acid (α-KIVA), also known as 2-oxoisovaleric acid, is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine[1]. In healthy individuals, α-KIVA is efficiently converted to isobutyryl-CoA by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a crucial step in energy production[2]. However, genetic defects in this enzyme complex lead to the accumulation of α-KIVA and other branched-chain keto acids, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD)[1].

Beyond its role in inherited metabolic diseases, the natural presence of α-KIVA in the human diet is of growing interest. As a metabolite of an essential amino acid, its ingestion may have physiological effects that are not yet fully understood. This guide aims to consolidate the available scientific information on the natural occurrence of α-KIVA in various food sources, providing a foundation for further research into its nutritional and pharmacological significance.

Natural Occurrence and Quantitative Data in Foods

Alpha-ketoisovaleric acid is a natural constituent of various foodstuffs, arising from the metabolic processes of plants and animals. However, comprehensive quantitative data across a wide range of foods is limited. The following tables summarize the currently available information on the presence and concentration of α-KIVA in different food categories. It is important to note that the concentration of α-KIVA can be influenced by factors such as the specific cultivar, ripeness, processing, and storage conditions of the food.

Table 1: Reported Presence of Alpha-Ketoisovaleric Acid in Plant-Based Foods

Food ItemPartMethod of DetectionReference
Common BeetRootNot specified--INVALID-LINK--
EndiveLeavesNot specified--INVALID-LINK--
LettuceLeavesNot specified--INVALID-LINK--
Rocket SaladLeavesNot specified--INVALID-LINK--
SpinachLeavesNot specified--INVALID-LINK--
Swiss ChardLeavesNot specified--INVALID-LINK--
Garden CressLeavesNot specified--INVALID-LINK--
Swamp CabbageNot specifiedNot specified--INVALID-LINK--
StrawberryLeavesPaper Chromatography--INVALID-LINK--
PotatoTubers (washed slices)Paper Chromatography--INVALID-LINK--
PeasSeedsPaper Chromatography--INVALID-LINK--

Table 2: Quantitative Data of Alpha-Ketoisovaleric Acid in Meat Products

Food ItemConcentration Range (mg/kg of defatted and freeze-dried meat)Method of DetectionReference
Pork MeatLow (not explicitly quantified)LC-MS/MS--INVALID-LINK--
Iberian HamIncreased concentration compared to pork meat (not explicitly quantified)LC-MS/MS--INVALID-LINK--

Note: The authors of the study on pork and Iberian ham did not provide specific quantitative values for α-ketoisovaleric acid, stating only its presence and relative increase in the cured product.

Experimental Protocols for Quantification in Food Matrices

The accurate quantification of α-KIVA in complex food matrices requires robust analytical methodologies. The following sections outline generalized protocols for the extraction and analysis of α-KIVA from plant and animal tissues, based on established scientific literature.

Extraction of Alpha-Keto Acids from Plant Tissues

This protocol is adapted from the critical study by Isherwood and Niavis (1956) on the extraction of α-keto acids from plant materials.

Objective: To extract α-keto acids from plant tissues for subsequent analysis.

Materials:

  • Plant tissue (e.g., leaves, roots, fruits)

  • Boiling 80% (v/v) ethanol

  • Cation-exchange resin (e.g., Zeo-Karb 225, H+ form)

  • Anion-exchange resin (e.g., De-Acidite E, acetate form)

  • 2,4-dinitrophenylhydrazine (DNPH) solution (0.1% in 2 N HCl)

  • Ethyl acetate

  • Sodium bicarbonate solution (10% w/v)

  • Hydrochloric acid (2 N)

Procedure:

  • Sample Homogenization: Rapidly homogenize a known weight of fresh plant tissue in boiling 80% ethanol to inactivate enzymes.

  • Extraction: Continue the extraction with boiling ethanol for a defined period.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure.

  • Ion-Exchange Chromatography:

    • Pass the concentrated extract through a column of cation-exchange resin to remove amino acids.

    • Subsequently, pass the eluate through a column of anion-exchange resin to adsorb the organic acids, including α-keto acids.

    • Wash the anion-exchange column with water.

    • Elute the organic acids with a suitable buffer or acid.

  • Derivatization (for colorimetric or chromatographic analysis):

    • React the eluate containing the α-keto acids with DNPH solution to form 2,4-dinitrophenylhydrazones.

    • Extract the hydrazones into ethyl acetate.

    • Separate the keto acid hydrazones from neutral hydrazones by extraction with sodium bicarbonate solution.

    • Acidify the bicarbonate solution with HCl and re-extract the keto acid hydrazones into ethyl acetate.

  • Analysis: The resulting solution of 2,4-dinitrophenylhydrazones can be analyzed by paper chromatography (as in the original method) or more modern techniques like HPLC.

experimental_workflow_plant_extraction Experimental Workflow: Extraction from Plant Tissues start Plant Tissue Homogenization (Boiling 80% Ethanol) extraction Ethanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration cation_exchange Cation-Exchange (Remove Amino Acids) filtration->cation_exchange anion_exchange Anion-Exchange (Adsorb Organic Acids) cation_exchange->anion_exchange elution Elution of Organic Acids anion_exchange->elution derivatization Derivatization with DNPH elution->derivatization extraction_hydrazones Ethyl Acetate Extraction of Hydrazones derivatization->extraction_hydrazones bicarb_extraction Sodium Bicarbonate Extraction extraction_hydrazones->bicarb_extraction final_extraction Final Ethyl Acetate Extraction of Keto Acid Hydrazones bicarb_extraction->final_extraction analysis Analysis (e.g., HPLC) final_extraction->analysis

Workflow for extracting α-keto acids from plant tissues.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of α-KIVA in food extracts. Derivatization is necessary to increase the volatility of the keto acid for GC analysis.

Objective: To quantify α-KIVA in a prepared food extract.

Materials:

  • Food extract (obtained from a procedure similar to 3.1, but may require further cleanup)

  • Internal standard (e.g., a stable isotope-labeled α-KIVA)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Take a known volume of the food extract and evaporate it to dryness under a stream of nitrogen.

    • Add a known amount of the internal standard.

  • Derivatization:

    • Add pyridine to dissolve the residue.

    • Add the derivatization agent (e.g., BSTFA + 1% TMCS).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector Temperature: e.g., 250°C

      • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for α-KIVA-TMS and its internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of α-KIVA with the internal standard.

    • Calculate the concentration of α-KIVA in the sample based on the peak area ratio of the analyte to the internal standard.

experimental_workflow_gcms Experimental Workflow: GC-MS Quantification start Food Extract + Internal Standard evaporation Evaporation to Dryness start->evaporation derivatization Derivatization (e.g., TMS) evaporation->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification (Calibration Curve) gcms_analysis->quantification

Workflow for the quantification of α-KIVA by GC-MS.

Metabolic Fate and Signaling Pathways

Upon ingestion, α-KIVA is absorbed and enters the systemic circulation. Its primary metabolic fate is its conversion back to valine via transamination or its irreversible oxidative decarboxylation by the BCKDH complex, primarily in the liver and muscle tissues.

Branched-Chain Amino Acid Catabolism

The catabolism of valine, and thus the metabolism of α-KIVA, is a critical pathway for energy production. The initial step is the reversible transamination of valine to α-KIVA, catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the BCKDH complex catalyzes the oxidative decarboxylation of α-KIVA to isobutyryl-CoA, which then undergoes further reactions to eventually enter the citric acid cycle as succinyl-CoA.

bcaa_catabolism Metabolic Pathway of Alpha-Ketoisovaleric Acid valine Valine akiva Alpha-Ketoisovaleric Acid valine->akiva BCAT akiva->valine BCAT isobutyryl_coa Isobutyryl-CoA akiva->isobutyryl_coa BCKDH Complex succinyl_coa Succinyl-CoA isobutyryl_coa->succinyl_coa Multiple Steps tca Citric Acid Cycle succinyl_coa->tca

Simplified metabolic pathway of α-KIVA.

Potential Signaling Roles

The direct signaling roles of dietary α-KIVA at normal physiological concentrations are not yet well-established. However, some evidence suggests potential interactions with metabolic and neuronal pathways:

  • Metabolic Regulation: Studies have shown that oral administration of α-KIVA can influence the plasma levels of other amino acids and keto acids, suggesting a role in systemic metabolic regulation[3].

  • Neuronal Effects: At high, pathological concentrations, such as those seen in MSUD, α-KIVA has been shown to be neurotoxic. Research in animal models suggests that at these high levels, it may induce convulsions through mechanisms involving GABAergic and glutamatergic systems. However, the relevance of these findings to normal dietary intake is unclear.

Further research is needed to elucidate the specific signaling cascades that may be modulated by dietary α-KIVA.

Conclusion

Alpha-ketoisovaleric acid is a naturally occurring metabolite found in a variety of plant and animal-based foods. While its presence is documented, there is a significant lack of comprehensive quantitative data across different food groups. The analytical methods for its quantification, primarily based on chromatography coupled with mass spectrometry, are well-established for biological fluids and can be adapted for food matrices. The primary metabolic role of ingested α-KIVA is its integration into the branched-chain amino acid catabolism pathway for energy production. Its potential as a direct signaling molecule at physiological dietary concentrations remains an area for future investigation. This technical guide provides a summary of the current state of knowledge and highlights the need for further research to fully understand the nutritional and physiological impact of dietary alpha-ketoisovaleric acid.

References

enzymatic conversion of valine to alpha-ketoisovaleric acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Enzymatic Conversion of Valine to α-Ketoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the enzymatic conversion of the essential amino acid L-valine into its corresponding α-keto acid, α-ketoisovaleric acid (also known as 2-ketoisovalerate). This reaction represents the initial and rate-limiting step in the valine catabolic pathway. Understanding the mechanisms, kinetics, and methodologies associated with this conversion is critical for research in metabolic diseases, drug development targeting amino acid metabolism, and biotechnology.

Biochemical Pathway and Mechanism

The conversion of L-valine to α-ketoisovaleric acid is primarily a reversible transamination reaction.[1] This process involves the transfer of the α-amino group from valine to an α-keto acid acceptor.

Key Enzymes: Branched-Chain Aminotransferases (BCATs)

This reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as branched-chain aminotransferases (BCATs). In mammals, two principal isozymes exist with distinct cellular localizations:

  • Cytosolic BCAT (BCATc or BCAT1): Found predominantly in the central nervous system.

  • Mitochondrial BCAT (BCATm or BCAT2): Widely distributed in most tissues, playing a significant role in nitrogen metabolism and the catabolism of branched-chain amino acids (BCAAs) in peripheral tissues like skeletal muscle.

The catabolism of all three BCAAs (valine, leucine, and isoleucine) is initiated by these enzymes, converting them into their respective branched-chain α-keto acids (BCKAs).

Reaction Mechanism

BCATs operate via a Ping-Pong Bi-Bi kinetic mechanism. The process occurs in two distinct half-reactions:

  • First Half-Reaction: L-valine binds to the enzyme's active site. Its amino group is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the product, α-ketoisovaleric acid.

  • Second Half-Reaction: An α-keto acid acceptor (most commonly α-ketoglutarate) binds to the enzyme. The amino group from PMP is then transferred to the α-keto acid, forming a new amino acid (glutamate) and regenerating the PLP cofactor, returning the enzyme to its initial state.

The overall reversible reaction is as follows: L-Valine + α-Ketoglutarate ⇌ α-Ketoisovaleric Acid + L-Glutamate

Signaling Pathway Diagram

The following diagram illustrates the core transamination reaction catalyzed by BCAT.

Valine_Transamination Valine L-Valine Enzyme BCAT (PLP) Valine->Enzyme AlphaKG α-Ketoglutarate AlphaKG->Enzyme KIV α-Ketoisovaleric Acid Glutamate L-Glutamate Enzyme->KIV Enzyme->Glutamate Experimental_Workflow A Sample Preparation (e.g., Tissue Homogenization) B Enzyme Assay Setup (Substrates + Enzyme) A->B Add protein extract C Incubation (e.g., 37°C for 30-60 min) B->C D Reaction Termination (Acid Precipitation) C->D E Centrifugation & Supernatant Collection D->E F Derivatization with DMB (Heating Step) E->F G HPLC Analysis (Fluorescence Detection) F->G H Data Analysis (Quantification vs. Standard Curve) G->H

References

An In-depth Technical Guide to 3-Methyl-2-oxobutanoic Acid: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), particularly valine.[1][2] Its accumulation is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), making it a critical biomarker and a subject of significant interest in metabolic research and drug development.[3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, presents relevant experimental methodologies, and visualizes its central role in BCAA metabolism.

Chemical and Physical Properties

This compound is a branched-chain alpha-keto acid with a distinct fruity aroma.[5][6] It exists as a solid at room temperature and is soluble in water and ethanol.[5][7]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C5H8O3[5]
Molecular Weight 116.11 g/mol [5]
IUPAC Name This compound[5]
Synonyms α-Ketoisovaleric acid, 2-Oxoisovaleric acid[5]
CAS Number 759-05-7[5]
Physical Description Solid, Pale yellow liquid; fruity aroma[5]
Melting Point 31.5 °C[5][7]
Boiling Point 170.5 °C[5][7]
Density 1.115 - 1.120 g/cm³[5]
Water Solubility Soluble[5]
Ethanol Solubility Soluble[5]
Table 2: Spectroscopic and Physicochemical Data for this compound
PropertyValueSource(s)
Refractive Index 1.436 - 1.446[5]
pKa (Predicted) 2.57 ± 0.54[7]
XLogP3 0.7[5]
Flash Point 71 °C[8]

Stability and Storage

The stability of this compound is a critical consideration for its handling and analysis in research and clinical settings.

Storage Conditions

For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Recommended storage temperatures are typically between 2-8°C.[9] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation from repeated freeze-thaw cycles.[10]

Reactivity and Incompatible Materials

Information regarding the specific reactivity of this compound is limited in the provided search results. However, as a keto acid, it may be incompatible with strong oxidizing agents. No hazardous decomposition products have been reported under normal conditions.[8]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Quantification by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantification of this compound in biological and other matrices.

  • HPLC: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often performed using a UV detector.

  • GC-MS: The sample is first derivatized to increase its volatility. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural information.

Signaling Pathway: Branched-Chain Amino Acid Metabolism and Maple Syrup Urine Disease (MSUD)

This compound is a central metabolite in the catabolism of the branched-chain amino acid valine. A deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to the accumulation of this compound and other branched-chain α-keto acids, resulting in Maple Syrup Urine Disease (MSUD).

BCAA_Metabolism cluster_valine Valine Catabolism cluster_msud Maple Syrup Urine Disease (MSUD) Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase (BCKDH) complex BCKDH_Deficiency BCKDH Deficiency Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps Accumulation Accumulation of This compound and other BCAA keto acids BCKDH_Deficiency->Accumulation Leads to

Caption: Catabolism of Valine and the metabolic block in MSUD.

Experimental Workflow: Quantification of this compound in Biological Samples

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples such as plasma or urine, which is crucial for the diagnosis and monitoring of MSUD.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC) Sample_Preparation->Instrumental_Analysis Data_Analysis Data Analysis (Quantification, Comparison to Controls) Instrumental_Analysis->Data_Analysis Result_Interpretation Result Interpretation (Diagnosis/Monitoring of MSUD) Data_Analysis->Result_Interpretation

Caption: Workflow for analyzing this compound.

References

The Discovery and Early History of Alpha-Ketoisovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid, systematically known as 3-methyl-2-oxobutanoic acid, is a pivotal branched-chain alpha-keto acid (BCKA) that holds a central position in cellular metabolism. As the keto analogue of the essential amino acid valine, it serves as a critical intermediate in both the biosynthesis of pantothenic acid (Vitamin B5) and the catabolic pathway of valine.[1] Its accumulation in the body is a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD), making it a significant molecule in the study of inborn errors of metabolism.[2][3] This technical guide provides an in-depth exploration of the discovery and history of alpha-ketoisovaleric acid, detailing the early synthetic methods, the elucidation of its metabolic roles, and the analytical techniques that enabled its study.

The Dawn of Alpha-Keto Acid Chemistry: A Historical Context

The journey to understanding alpha-ketoisovaleric acid began with the broader exploration of alpha-keto acids in the late 19th and early 20th centuries. A foundational moment in this field was the first synthesis of the simplest alpha-keto acid, pyruvic acid, by the German chemist Emil Erlenmeyer in 1881. This pioneering work laid the groundwork for the synthesis and characterization of other members of this important class of organic compounds. The early 20th century saw a surge in the development of synthetic methodologies for alpha-keto acids, driven by a growing interest in their biological significance.

The First Synthesis of Alpha-Ketoisovaleric Acid

While a single, definitive "discovery" paper for the very first synthesis of alpha-ketoisovaleric acid is not readily apparent in historical records, early 20th-century organic chemistry literature details various methods that were applied to the synthesis of branched-chain alpha-keto acids. Among the earliest and most significant contributions were the multi-step chemical syntheses involving the hydrolysis of azlactones and the reaction of Grignard reagents with diethyloxamates. These methods, though often complex and yielding modest outputs by modern standards, were instrumental in providing the first pure samples of alpha-ketoisovaleric acid for chemical and biological investigation.

Elucidating the Metabolic Significance

The biological importance of alpha-ketoisovaleric acid came into sharp focus with the groundbreaking research on vitamins and amino acid metabolism in the mid-20th century.

A Precursor to Pantothenic Acid (Vitamin B5)

A major breakthrough in understanding the role of alpha-ketoisovaleric acid was the discovery of its function as a precursor in the biosynthesis of pantothenic acid (Vitamin B5).[4] Pantothenic acid, itself discovered in the 1930s, was identified as an essential nutrient. Subsequent research into its biosynthetic pathway revealed that alpha-ketoisovaleric acid undergoes enzymatic conversion to pantoate, a key intermediate in the formation of pantothenic acid. This discovery solidified the importance of alpha-ketoisovaleric acid in fundamental cellular processes.

An Intermediate in Valine Metabolism

Concurrent with the research on pantothenic acid, the metabolic pathways of essential amino acids were being meticulously mapped out. It was established that the catabolism of the branched-chain amino acid valine proceeds through its transamination to form alpha-ketoisovaleric acid. This reversible reaction, catalyzed by branched-chain amino acid aminotransferase, positions alpha-ketoisovaleric acid at a critical crossroads in amino acid metabolism.

Further catabolism of alpha-ketoisovaleric acid is mediated by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that catalyzes the oxidative decarboxylation of all three branched-chain alpha-keto acids. The discovery and characterization of the BCKDH complex was a landmark achievement in biochemistry, revealing a key regulatory point in amino acid metabolism.

The Link to Maple Syrup Urine Disease (MSUD)

The clinical significance of alpha-ketoisovaleric acid was tragically highlighted with the identification of Maple Syrup Urine Disease (MSUD).[2][3][5] This rare, autosomal recessive inherited disorder is characterized by a deficiency in the BCKDH enzyme complex.[5] This enzymatic block leads to the accumulation of the branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including alpha-ketoisovaleric acid, in the blood, urine, and cerebrospinal fluid.[2][3][5] The disease derives its name from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the buildup of these metabolites.[3][5] The discovery of this connection firmly established alpha-ketoisovaleric acid as a key biomarker and a central player in the pathophysiology of this serious metabolic disease.

Early Experimental Protocols and Analytical Methods

The study of alpha-ketoisovaleric acid and its metabolic counterparts was heavily reliant on the development of innovative analytical techniques.

Paper Chromatography

The advent of paper chromatography in the 1940s, pioneered by Archer Martin and Richard Synge, revolutionized the separation and identification of amino acids and their derivatives.[6][7] This technique, elegant in its simplicity, allowed for the separation of complex biological mixtures on a sheet of filter paper. The differential partitioning of solutes between the stationary phase (the paper) and a mobile solvent phase enabled the resolution of compounds with very similar chemical structures. Early researchers meticulously developed various solvent systems to achieve the separation of alpha-keto acids, including alpha-ketoisovaleric acid, from other metabolites in biological samples like urine and blood.

Experimental Protocol: One-Dimensional Paper Chromatography for α-Keto Acid Separation (Conceptual Reconstruction)

  • Sample Preparation: A deproteinized biological sample (e.g., urine) was acidified. The α-keto acids were often converted to their 2,4-dinitrophenylhydrazone (DNPH) derivatives to make them colored and more easily visualized. This involved reacting the sample with a solution of 2,4-dinitrophenylhydrazine in an acidic medium.

  • Spotting: A small, concentrated spot of the DNPH derivative mixture was applied to a starting line drawn on a sheet of Whatman No. 1 filter paper.

  • Development: The paper was suspended in a sealed chromatography tank containing a solvent system, such as n-butanol-ethanol-water or n-butanol-acetic acid-water. The solvent was allowed to ascend the paper by capillary action for a defined period.

  • Visualization: After drying, the separated, colored spots of the DNPH derivatives of the α-keto acids were visualized.

  • Identification: The position of the unknown spots was compared to the positions of known standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, was calculated for identification.

Gas Chromatography

Later, in the mid-20th century, gas chromatography (GC) emerged as a more powerful and quantitative method for the analysis of volatile compounds.[8] For the analysis of non-volatile compounds like alpha-keto acids, derivatization techniques were developed to convert them into more volatile forms. These derivatives could then be separated and quantified with high sensitivity and resolution using a gas chromatograph.

Quantitative Data Summary

The following table summarizes key quantitative data related to alpha-ketoisovaleric acid.

ParameterValueReference
Molar Mass116.116 g/mol [1]
Melting Point31.5 °C[1]
Boiling Point170.5 °C[1]

Signaling Pathways and Experimental Workflows

The metabolic pathways involving alpha-ketoisovaleric acid are fundamental to cellular biochemistry. The following diagrams, rendered in DOT language, illustrate these key processes.

valine_metabolism Valine Valine aKIV α-Ketoisovaleric Acid Valine->aKIV Branched-Chain Amino Acid Aminotransferase aKIV->Valine Branched-Chain Amino Acid Aminotransferase Pantothenate Pantothenic Acid aKIV->Pantothenate Multi-step enzymatic conversion SuccinylCoA Succinyl-CoA aKIV->SuccinylCoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

Caption: Metabolic fate of alpha-ketoisovaleric acid.

msud_pathway BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids (α-Ketoisovaleric Acid, etc.) BCAA->BCKA Transamination BCKDH_active Active BCKDH Complex BCKA->BCKDH_active BCKDH_inactive Inactive BCKDH Complex (MSUD) BCKA->BCKDH_inactive Metabolites Further Metabolites BCKDH_active->Metabolites Accumulation Accumulation in Blood and Urine BCKDH_inactive->Accumulation

Caption: Pathophysiology of Maple Syrup Urine Disease (MSUD).

Conclusion

The discovery and historical investigation of alpha-ketoisovaleric acid trace a significant arc in the development of modern biochemistry and metabolic medicine. From its early, challenging synthesis to its identification as a key player in fundamental metabolic pathways and a critical biomarker in a serious genetic disorder, the story of alpha-ketoisovaleric acid is a testament to the power of chemical and biological research. For today's researchers, scientists, and drug development professionals, a deep understanding of this molecule's history provides a valuable context for ongoing research into metabolic diseases, nutritional science, and the development of novel therapeutic interventions.

References

The Central Role of 3-Methyl-2-oxobutanoic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a pivotal intermediate in microbial metabolism, primarily positioned at the crossroads of branched-chain amino acid (BCAA) biosynthesis and catabolism. Its strategic location in metabolic networks makes it a crucial precursor for a variety of essential biomolecules, including amino acids, fatty acids, and secondary metabolites with pharmaceutical relevance. Understanding the metabolic fate of this compound is therefore critical for advancements in metabolic engineering, synthetic biology, and drug discovery. This technical guide provides a comprehensive overview of the functions of this compound in microbial metabolism, detailed experimental protocols for its quantification, and a summary of quantitative data from engineered microbial systems.

Core Metabolic Functions of this compound

This compound is a key α-keto acid that serves as a central hub in the metabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. Its primary functions are intrinsically linked to the anabolic and catabolic pathways of these essential amino acids.

Role in Valine Catabolism

In many microorganisms, the degradation of L-valine is initiated by a transamination reaction that converts it into this compound. This reaction is typically catalyzed by a branched-chain amino acid aminotransferase (BCAT), an enzyme that reversibly transfers the amino group from valine to an α-keto acid acceptor, commonly α-ketoglutarate, to form glutamate.

The subsequent step involves the oxidative decarboxylation of this compound to isobutyryl-CoA. This irreversible reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. Isobutyryl-CoA then enters further downstream pathways to be ultimately converted into intermediates of central carbon metabolism, such as succinyl-CoA or propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

Role in Leucine Biosynthesis

This compound is a direct precursor for the biosynthesis of L-leucine. The leucine biosynthetic pathway begins with the condensation of this compound with acetyl-CoA to form α-isopropylmalate, a reaction catalyzed by α-isopropylmalate synthase. This is followed by a series of reactions involving isomerization and oxidative decarboxylation to yield α-ketoisocaproate. The final step is a transamination reaction, again catalyzed by a branched-chain amino acid aminotransferase, where α-ketoisocaproate is converted to L-leucine.

This compound as a Precursor for Other Metabolites

Beyond its central role in BCAA metabolism, this compound serves as a precursor for the biosynthesis of other important microbial products.

Branched-Chain Fatty Acids

In many bacteria, particularly Gram-positive species like Staphylococcus aureus, this compound is a precursor for the synthesis of branched-chain fatty acids (BCFAs). These fatty acids are important components of the cell membrane and play a crucial role in maintaining membrane fluidity and adapting to environmental stresses such as temperature changes. The isobutyryl-CoA derived from the decarboxylation of this compound serves as a primer for the fatty acid synthase system to produce iso-even-numbered fatty acids.

Secondary Metabolites

The CoA-thioesters derived from this compound, such as isobutyryl-CoA, can be utilized by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) as building blocks for the synthesis of a wide array of secondary metabolites. These metabolites include many clinically important antibiotics and other bioactive compounds produced by actinomycetes and other microbial groups. The availability of these precursors can directly influence the yield and diversity of the secondary metabolites produced.

Regulation of this compound Metabolic Pathways

The metabolic pathways involving this compound are tightly regulated to ensure a balanced supply of branched-chain amino acids and their derivatives according to the cell's physiological needs. The primary regulatory mechanisms include feedback inhibition and transcriptional control of the key enzymes.

  • Feedback Inhibition: The enzymes involved in the leucine biosynthetic pathway are often subject to allosteric feedback inhibition by the end product, L-leucine. For instance, α-isopropylmalate synthase, the first enzyme in the pathway, is typically inhibited by L-leucine, thus controlling the flow of this compound towards leucine synthesis.

  • Transcriptional Regulation: The expression of the genes encoding the enzymes of BCAA metabolism is often regulated at the transcriptional level. In many bacteria, global regulators respond to the intracellular concentrations of BCAAs and modulate the expression of the relevant biosynthetic and catabolic operons. For example, in Bacillus subtilis, the global regulator CodY represses the expression of the BCAA biosynthetic genes in the presence of high intracellular concentrations of BCAAs.

Quantitative Data on this compound Production

Metabolic engineering efforts have focused on the overproduction of this compound in various microbial hosts, primarily for its potential as a precursor for biofuels and other valuable chemicals. The following table summarizes some of the reported production titers in engineered Escherichia coli strains.

StrainGenetic ModificationsFermentation ConditionsTiter (g/L)Yield (g/g glucose)Reference
Engineered E. coliCRISPRi-based dynamic regulationTwo-stage fermentation, 60 hours35.2Not Reported
Engineered E. coliOverexpression of L-amino acid oxidase from Corynebacterium glutamicumWhole-cell bioconversion of L-valine (65 g/L), 25°C, pH 8.051Not Applicable
Engineered E. coliGene deletions and plasmid-based overexpressionShake flask fermentation, 26 hours~2.5Not Reported

Experimental Protocols

Accurate quantification of this compound is essential for studying its metabolic roles and for optimizing its production in engineered strains. Below are detailed methodologies for its analysis using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection and quantification of this compound in biological samples.

Sample Preparation (from microbial culture):

  • Centrifuge 1 mL of microbial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant (for extracellular analysis) and wash the cell pellet with a cold saline solution.

  • For intracellular analysis, lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., methanol/water mixture).

  • Centrifuge the cell lysate to remove debris.

  • To the supernatant or cell extract, add a known amount of an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Derivatization:

  • To the dried extract, add a methoxylating agent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect the keto group.

  • Subsequently, add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to derivatize the carboxyl group.

GC-MS Analysis:

  • GC Column: A non-polar column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column, is typically used.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Use electron impact (EI) ionization and operate in selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized analyte and internal standard.

Quantification by High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS)

This method offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization.

Sample Preparation:

  • Follow the same initial steps for sample collection and extraction as in the GC-MS protocol.

  • After protein precipitation and centrifugation, the supernatant can often be directly injected into the HPLC system after appropriate dilution.

HPLC-Q-TOF/MS Analysis:

  • HPLC Column: A reversed-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • MS Detection: Use electrospray ionization (ESI) in negative ion mode.

  • Mass Analyzer: Operate in full scan mode for qualitative analysis and targeted MS/MS mode for quantitative analysis, monitoring the precursor ion and specific product ions of this compound.

Visualizations of Pathways and Workflows

Diagrams of Metabolic Pathways

BCAA_Metabolism cluster_valine_catabolism Valine Catabolism cluster_leucine_biosynthesis Leucine Biosynthesis Valine L-Valine KIV This compound (α-Ketoisovalerate) Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH KIV_leu This compound (α-Ketoisovalerate) TCA_Cycle TCA Cycle Intermediates Isobutyryl_CoA->TCA_Cycle Multiple Steps alpha_IPM α-Isopropylmalate KIV_leu->alpha_IPM α-IPM Synthase alpha_KIC α-Ketoisocaproate alpha_IPM->alpha_KIC Multiple Steps Leucine L-Leucine alpha_KIC->Leucine BCAT

Caption: Central role of this compound in valine catabolism and leucine biosynthesis.

Diagram of Experimental Workflow

The Central Role of α-Ketoisovaleric Acid in the Metabolic Crossroads of Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid (α-KIV), also known as 2-oxo-3-methylbutanoic acid, stands as a critical metabolic intermediate in the yeast Saccharomyces cerevisiae. Positioned at the intersection of amino acid biosynthesis and catabolism, α-KIV serves as the direct precursor to the essential branched-chain amino acid (BCAA) L-valine and is a key player in the synthesis of leucine. Furthermore, its degradation through the Ehrlich pathway gives rise to isobutanol, a significant fusel alcohol that influences the flavor and aroma profiles of fermented beverages and a biofuel candidate. Understanding the intricate metabolic pathways and regulatory networks governing α-KIV levels is paramount for advancements in metabolic engineering, drug discovery, and industrial biotechnology. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and regulation of α-KIV in S. cerevisiae, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of α-Ketoisovaleric Acid: The Valine Pathway

The synthesis of α-KIV is an integral part of the branched-chain amino acid biosynthesis pathway, primarily occurring within the mitochondria. The pathway commences with pyruvate and involves a series of enzymatic reactions catalyzed by enzymes encoded by the ILV genes.

The initial step, the condensation of two pyruvate molecules to form α-acetolactate, is catalyzed by acetolactate synthase (Ilv2p). This is followed by a combined isomerization and reduction step carried out by acetohydroxyacid reductoisomerase (Ilv5p) to yield α,β-dihydroxyisovalerate. The final step in α-KIV formation is the dehydration of α,β-dihydroxyisovalerate, a reaction catalyzed by dihydroxy-acid dehydratase (Ilv3p)[1].

Quantitative Data: Enzyme Kinetics

Precise kinetic parameters for all enzymes in the α-KIV biosynthesis pathway in S. cerevisiae are not exhaustively documented in single studies. However, data from various reports provide insights into their catalytic efficiencies.

Enzyme (Gene)SubstrateK_m_ (mM)V_max_ (µmol/min/mg)Notes
Acetolactate Synthase (Ilv2p)Pyruvate8.6 - 18.1Not specifiedActivity is stimulated by the regulatory subunit Ilv6p and is sensitive to feedback inhibition by valine.[2]
Branched-chain α-ketoacid Dehydrogenase Complexα-Ketoisovalerate210.82This complex is involved in the degradation of α-KIV, not its biosynthesis.[3]

Degradation of α-Ketoisovaleric Acid: The Ehrlich Pathway

The catabolism of α-KIV in S. cerevisiae proceeds via the Ehrlich pathway, leading to the production of isobutanol. This pathway is particularly active under conditions of nitrogen limitation when amino acids are utilized as a nitrogen source.

The first step is the decarboxylation of α-KIV to isobutyraldehyde. This reaction is primarily catalyzed by the broad-substrate-specificity 2-oxo-acid decarboxylase Aro10p, although other pyruvate decarboxylases (Pdc1p, Pdc5p, Pdc6p) can also contribute[4][5]. Subsequently, isobutyraldehyde is reduced to isobutanol by alcohol dehydrogenases (ADHs).

Quantitative Data: Enzyme Kinetics for Degradation
Enzyme (Gene)SubstrateK_m_ (mM)V_max_ (nmol/min/mg protein)Notes
Aro10p (S. cerevisiae)Phenylpyruvate0.15 ± 0.0121.7 ± 0.5Phenylpyruvate appears to be a preferred substrate for S. cerevisiae Aro10p.[5]
Aro10p (S. kudriavzevii)Phenylpyruvate0.07 ± 0.0056.95 ± 0.15Exhibits a broader substrate preference compared to the S. cerevisiae ortholog.[5]

Regulation of α-Ketoisovaleric Acid Metabolism

The metabolic fate of α-KIV is tightly regulated at both the transcriptional and post-transcriptional levels, ensuring a balance between amino acid biosynthesis and catabolism.

Transcriptional Regulation: The primary transcriptional regulator of the BCAA biosynthesis pathway is the transcription factor Leu3p. The activity of Leu3p is modulated by α-isopropylmalate (α-IPM), an intermediate in the leucine biosynthesis pathway that is derived from α-KIV. In the presence of α-IPM, Leu3p acts as an activator of ILV gene expression.

Subcellular Localization: The enzymes involved in α-KIV metabolism are compartmentalized. The biosynthetic enzymes (Ilv2p, Ilv5p, Ilv3p) and the primary aminotransferase for valine synthesis (Bat1p) are located in the mitochondria. In contrast, the main aminotransferase for BCAA catabolism (Bat2p) and the decarboxylase Aro10p are cytosolic. This spatial separation plays a crucial role in directing the metabolic flux of α-KIV towards either anabolism or catabolism.

Visualizing the Metabolic Pathways

To provide a clear overview of the metabolic context of α-Ketoisovaleric acid, the following diagrams were generated using the DOT language.

alpha_ketoisovaleric_acid_biosynthesis cluster_mitochondrion Mitochondrion Pyruvate1 Pyruvate alpha_Acetolactate α-Acetolactate Pyruvate1->alpha_Acetolactate Ilv2p Pyruvate2 Pyruvate Pyruvate2->alpha_Acetolactate dihydroxyisovalerate α,β-Dihydroxyisovalerate alpha_Acetolactate->dihydroxyisovalerate Ilv5p alpha_KIV α-Ketoisovaleric Acid dihydroxyisovalerate->alpha_KIV Ilv3p Valine Valine alpha_KIV->Valine Bat1p Leucine_pathway To Leucine Biosynthesis alpha_KIV->Leucine_pathway

Caption: Biosynthesis of α-Ketoisovaleric Acid in the Mitochondrion.

alpha_ketoisovaleric_acid_degradation cluster_cytosol Cytosol Valine_cyto Valine alpha_KIV_cyto α-Ketoisovaleric Acid Valine_cyto->alpha_KIV_cyto Bat2p Isobutyraldehyde Isobutyraldehyde alpha_KIV_cyto->Isobutyraldehyde Aro10p, Pdcs Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADHs

Caption: Degradation of α-Ketoisovaleric Acid in the Cytosol.

Experimental Protocols

Quenching and Extraction of Intracellular Metabolites

Objective: To rapidly halt metabolic activity and extract intracellular metabolites, including α-KIV, from S. cerevisiae for quantitative analysis.

Materials:

  • Yeast culture

  • Cold methanol (-40°C)

  • Boiling ethanol (75% v/v)

  • Centrifuge capable of reaching -20°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • Quenching: Rapidly mix a known volume of yeast culture with 5 volumes of cold methanol (-40°C). This immediately stops enzymatic reactions.

  • Cell Pelleting: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.

  • Supernatant Removal: Carefully decant and discard the supernatant.

  • Extraction: Resuspend the cell pellet in a pre-heated solution of 75% ethanol at 80°C. Incubate at 80°C for 3 minutes, followed by immediate cooling on ice.

  • Cell Debris Removal: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the intracellular metabolites to a new tube. Dry the extract using a lyophilizer or vacuum concentrator. The dried sample can be stored at -80°C until analysis.

Quantification of α-Ketoisovaleric Acid by HPLC with Fluorescence Detection

Objective: To quantify the concentration of α-KIV in yeast extracts using high-performance liquid chromatography (HPLC) following derivatization.

Materials:

  • Dried yeast extract

  • α-Ketoisovaleric acid standard

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Protocol:

  • Sample Reconstitution: Reconstitute the dried yeast extract in a known volume of ultrapure water.

  • Derivatization:

    • To 40 µL of the reconstituted extract or standard, add 40 µL of DMB solution.

    • Seal the reaction vessel and heat at 85°C for 45 minutes.

    • Cool the reaction on ice for 5 minutes.

    • Dilute the derivatized sample five-fold with a 65 mM NaOH solution to ensure a single peak for DMB-derivatized keto acids.[1]

  • HPLC Analysis:

    • Inject 25 µL of the derivatized sample onto the C18 column.

    • Use a mobile phase gradient suitable for separating the derivatized α-keto acids. A typical gradient might involve a mixture of methanol and water.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivatives.

  • Quantification:

    • Generate a standard curve using known concentrations of the α-KIV standard.

    • Determine the concentration of α-KIV in the yeast extracts by comparing the peak areas to the standard curve.

Enzyme Assay for Ketol-Acid Reductoisomerase (Ilv5p)

Objective: To measure the enzymatic activity of ketol-acid reductoisomerase in yeast cell extracts.

Materials:

  • Yeast cell extract (prepared by methods such as glass bead disruption)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • NADPH

  • MgCl₂

  • α-Acetolactate (substrate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and MgCl₂.

  • Enzyme Addition: Add a specific amount of the yeast cell extract to the reaction mixture and incubate for a few minutes at the desired temperature to allow for temperature equilibration.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of the substrate, α-acetolactate.

  • Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate Activity: The rate of NADPH oxidation is directly proportional to the activity of ketol-acid reductoisomerase. Calculate the specific activity (e.g., in µmol of NADPH oxidized per minute per milligram of protein).

Conclusion

Alpha-ketoisovaleric acid is a linchpin in the metabolic network of Saccharomyces cerevisiae, connecting the synthesis and degradation of essential branched-chain amino acids. Its metabolic flux is a critical determinant of cellular growth, protein synthesis, and the production of valuable biochemicals. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate the metabolic pathways surrounding this key keto acid. Further research to elucidate the precise kinetic parameters of all enzymes in the α-KIV metabolic network under various physiological conditions will be invaluable for the development of more accurate metabolic models and the rational design of engineered yeast strains for a wide range of biotechnological applications.

References

An In-depth Technical Guide to the Structural Isomers of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key structural isomers of 3-methyl-2-oxobutanoic acid, a molecule with the chemical formula C₅H₈O₃. This document details the physicochemical properties, synthesis protocols, and biological significance of these isomers, presenting data in a structured format to facilitate comparison and further research.

Introduction

Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct chemical, physical, and biological properties. Understanding these differences is crucial in fields such as drug discovery, metabolomics, and materials science. This guide focuses on the prominent structural isomers of this compound, offering a technical resource for professionals in the scientific community. The isomers covered in this guide include various oxopentanoic acids and their cyclic counterparts, the angelica lactones.

Physicochemical Properties of Structural Isomers

The arrangement of functional groups and the carbon skeleton in these isomers significantly influences their physical and chemical characteristics. A summary of key quantitative data is presented below for easy comparison.

Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)pKaWater Solubility
This compoundThis compound759-05-7116.1231.5170.2 @ 760 mmHg1.1252.57400.6 g/L (20 °C)
4-Oxopentanoic acid (Levulinic acid)4-Oxopentanoic acid123-76-2116.1233-35245-2461.134 @ 25°C4.65Soluble (675 g/L at 20°C)[1]
3-Oxopentanoic acid3-Oxopentanoic acid10191-25-0116.1265-66 (decomp.)238.6 (Predicted)1.129 (Predicted)3.51Slightly soluble in Chloroform, DMSO, Methanol[2]
2-Oxopentanoic acid2-Oxopentanoic acid1821-02-9116.127-988-90 @ 12 mmHg1.110 @ 20°C2.65Soluble in DMSO (≥ 250 mg/mL)[3]
3-Methyl-4-oxobutanoic acid3-Methyl-4-oxobutanoic acid5676-34-6116.12-----
α-Angelica lactone5-Methyl-2(3H)-furanone591-12-898.1013-1755-56 @ 12 mmHg1.092 @ 25°C4.35 g/100 mL (25 °C)[4]
β-Angelica lactone5-Methyl-2(5H)-furanone591-11-798.10----50 mg/mL in water at 15°C[]

Note: Data for 3-Methyl-4-oxobutanoic acid is limited. Angelica lactones (C₅H₆O₂) are included as they are important cyclic isomers formed from levulinic acid.

Key Isomers: Synthesis and Biological Significance

4-Oxopentanoic Acid (Levulinic Acid)

Levulinic acid is a highly versatile platform chemical derived from the degradation of cellulose, making it a key player in the biorefinery concept.[6]

Experimental Protocol: Synthesis from Biomass

A common method for producing levulinic acid involves the acid-catalyzed hydrolysis of lignocellulosic biomass.[7]

  • Feedstock: Lignocellulosic biomass (e.g., wood, agricultural residues).

  • Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]

  • Procedure:

    • The biomass is first subjected to hydrolysis to break down cellulose and hemicellulose into monomeric sugars (e.g., glucose, fructose).[7]

    • The resulting sugar solution is then heated in the presence of the acid catalyst.

    • The reaction proceeds through the dehydration of hexose sugars to 5-hydroxymethylfurfural (HMF), which is then rehydrated to form levulinic acid and formic acid.

    • The reaction is typically carried out at elevated temperatures and pressures in a continuous process.[6]

    • Levulinic acid is then separated from the mineral acid catalyst and purified, often by extraction and distillation.[6]

Biological Significance

While not a central metabolite in humans, some bacteria can utilize levulinic acid as a sole carbon source. The metabolic pathway in Pseudomonas putida has been elucidated and involves a seven-gene operon. This discovery opens avenues for metabolic engineering and the use of levulinic acid as a feedstock for bioconversions.

Logical Relationship of Levulinic Acid Synthesis from Glucose

G Figure 1. Simplified pathway of levulinic acid synthesis from glucose. Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural Fructose->HMF Dehydration Levulinic_Acid Levulinic Acid HMF->Levulinic_Acid Rehydration Formic_Acid Formic Acid HMF->Formic_Acid Rehydration

Figure 1. Simplified pathway of levulinic acid synthesis from glucose.
Angelica Lactones (α and β)

Angelica lactones are cyclic esters (lactones) and are considered important derivatives and isomers in the context of levulinic acid chemistry. α-Angelica lactone is a butenolide that is functionally related to a but-3-en-4-olide and is a tautomer of β-angelica lactone.[4]

Experimental Protocol: Synthesis of α-Angelica Lactone

α-Angelica lactone can be prepared by the dry distillation of levulinic acid.[4]

  • Starting Material: Levulinic acid.

  • Procedure:

    • Levulinic acid is subjected to dry distillation, often under reduced pressure.

    • The heat promotes an intramolecular dehydration and cyclization reaction.

    • The resulting α-angelica lactone is collected as the distillate.

Experimental Protocol: Isomerization to β-Angelica Lactone

β-Angelica lactone can be obtained by the isomerization of α-angelica lactone.[8]

  • Starting Material: α-Angelica lactone.

  • Catalyst: A base.

  • Procedure:

    • α-Angelica lactone is treated with a base, which catalyzes the isomerization to the conjugated β-angelica lactone.

    • This results in an equilibrium mixture of the two isomers.

    • A pure fraction of β-angelica lactone can be challenging to obtain due to this equilibrium, but distillation of the mixture can yield a product enriched in the β-isomer.[8]

Biological Significance

α-Angelica lactone has been reported to act as a cancer chemopreventive agent.[9] It has been shown to increase the synthesis of glutathione and the activity of detoxification enzymes like glutathione-S-transferase in various tissues.[9]

Experimental Workflow for Angelica Lactone Synthesis

G Figure 2. Experimental workflow for the synthesis of angelica lactones. Levulinic_Acid Levulinic Acid Distillation Dry Distillation Levulinic_Acid->Distillation Alpha_Lactone α-Angelica Lactone Distillation->Alpha_Lactone Isomerization Base-catalyzed Isomerization Alpha_Lactone->Isomerization Equilibrium_Mixture Equilibrium Mixture (α and β) Isomerization->Equilibrium_Mixture Beta_Lactone β-Angelica Lactone Equilibrium_Mixture->Beta_Lactone Distillation Enrichment

Figure 2. Experimental workflow for the synthesis of angelica lactones.
Other Oxopentanoic Acids

3-Oxopentanoic Acid and 2-Oxopentanoic Acid are other structural isomers of interest.

Synthesis of 3-Oxopentanoic Acid

One synthetic route to 3-oxopentanoic acid involves a Claisen condensation followed by oxidation.

  • Procedure Outline:

    • A Claisen condensation between a propanoate ester and an acetate ester can form a β-keto ester.

    • Subsequent hydrolysis and decarboxylation of the β-keto ester can yield a ketone.

    • Alternatively, specific synthetic routes are designed to yield the target 3-oxopentanoic acid.

Biological Significance of 2-Oxopentanoic Acid

2-Oxopentanoic acid, also known as α-ketovaleric acid, is a human metabolite and is classified as a short-chain keto acid.[3] It has been detected in various foods and is considered a secondary metabolite, which may have roles in defense or signaling.[3]

Conclusion

The structural isomers of this compound represent a diverse group of molecules with varied properties and applications. Levulinic acid stands out as a renewable platform chemical with significant industrial potential. The angelica lactones exhibit interesting biological activity, warranting further investigation for pharmaceutical applications. The other oxopentanoic acid isomers, while less studied, are also important components of the chemical space of C₅H₈O₃ and may hold untapped potential. This guide serves as a foundational resource to stimulate further research and development in these areas.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Alpha-Ketoisovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of alpha-ketoisovaleric acid, tailored for researchers, scientists, and drug development professionals. The document details its metabolic significance, experimental protocols for its analysis, and its role in key signaling pathways.

Physical and Chemical Properties

Alpha-ketoisovaleric acid, also known as 3-methyl-2-oxobutanoic acid, is a keto acid that plays a crucial role in cellular metabolism.[1][2] It exists as a colorless or white solid or oil at room temperature.[1]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for alpha-ketoisovaleric acid.

Property Value Source
IUPAC NameThis compound[1]
Synonyms2-Ketoisovaleric acid, α-Ketovaline[1]
Chemical FormulaC5H8O3[1][3]
Molecular Weight116.116 g/mol [1]
Melting Point31.5 °C (88.7 °F; 304.6 K)[1]
Boiling Point170.5 °C (338.9 °F; 443.6 K)[1]
Density1.1 ± 0.1 g/cm³[4]
pKa (Strongest Acidic)3.37[5]
Water Solubility (Predicted)30.2 g/L[3][5]
AppearanceColorless or white solid or oil[1]
Stability and Reactivity

Alpha-ketoisovaleric acid is stable under normal conditions.[6] However, like many α-ketoacids, it is susceptible to decarboxylation, a reaction that results in the formation of isobutyraldehyde and carbon dioxide. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[6]

Metabolic Significance and Signaling Pathways

Alpha-ketoisovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[5][7] It is also a precursor in the biosynthesis of pantothenic acid (Vitamin B5). Dysregulation of its metabolism is associated with Maple Syrup Urine Disease (MSUD), a serious inherited metabolic disorder.[3][5]

Branched-Chain Amino Acid Catabolism

The degradation of valine involves the conversion to alpha-ketoisovaleric acid, which is then further metabolized.

BCAA_Catabolism Valine Valine aKIV alpha-Ketoisovaleric acid Valine->aKIV Branched-chain aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Catabolism of Valine to Succinyl-CoA.

Pantothenate Biosynthesis

Alpha-ketoisovaleric acid serves as a precursor in the synthesis of pantothenic acid.

Pantothenate_Biosynthesis aKIV alpha-Ketoisovaleric acid Ketopantoate Ketopantoate aKIV->Ketopantoate Ketopantoate hydroxymethyltransferase Pantoate Pantoate Ketopantoate->Pantoate Ketopantoate reductase Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Pantothenate synthetase

Caption: Biosynthesis of Pantothenate.

Experimental Protocols

Accurate quantification of alpha-ketoisovaleric acid is crucial for studying its metabolic roles. Below are detailed methodologies for its analysis in biological samples.

Quantification by HPLC with Fluorescence Detection

This method involves the derivatization of alpha-keto acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by HPLC analysis with fluorescence detection.[1]

Derivatization Protocol:

  • To 50 µL of the sample, add 200 µL of DMB solution (0.5 mg/mL in 1.4 M mercaptoethanol, 3.6 M acetic acid, and 0.2 M sodium hydrosulfite).

  • Incubate the mixture at 60°C for 50 minutes in the dark.

  • Cool the reaction mixture on ice.

  • To neutralize the acidic solution, add 250 µL of 1 M NaOH.[1]

HPLC Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 30% Methanol in Water (v/v).[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient:

    • 0-10 min: 0% B

    • 10-20 min: 0-50% B (linear gradient)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 367 nm and emission at 446 nm.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of alpha-keto acids typically requires derivatization to increase their volatility. A common method involves the formation of oxime-trimethylsilylated (oxime-TMS) derivatives.[8]

Derivatization Protocol:

  • Oximation: To the dried sample residue, add 50 µL of a hydroxylamine hydrochloride solution in pyridine. Heat at 60°C for 30 minutes.

  • Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS). Heat at 60°C for 45 minutes.[8]

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Enzymatic Assay

An enzymatic assay provides a specific method for the quantification of branched-chain alpha-keto acids. This method utilizes the enzyme branched-chain alpha-keto acid dehydrogenase (BCKDH).[6]

Assay Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 2 mM NAD+

    • 0.5 mM Coenzyme A

    • 1 mM MgCl2

    • 0.2 mM Thiamine pyrophosphate

  • Add the sample containing alpha-ketoisovaleric acid to the reaction mixture.

  • Pre-incubate the mixture to measure any background NADH production.

  • Initiate the reaction by adding a purified BCKDH enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[6]

  • The concentration of alpha-ketoisovaleric acid is determined by the total change in absorbance upon completion of the reaction. To eliminate interference from pyruvate and alpha-ketobutyrate, the sample can be pretreated with pyruvate dehydrogenase.[6]

References

An In-Depth Technical Guide to the 3-Methyl-2-oxobutanoic Acid Degradation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core metabolic pathway for the degradation of 3-methyl-2-oxobutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. This pathway is of significant interest to researchers in metabolic diseases, oncology, and drug development due to its implications in various pathological states, including organic acidemias and certain cancers.

Introduction to the this compound Degradation Pathway

This compound, also known as α-ketoisovalerate, is generated from the transamination of valine. Its degradation is a multi-step mitochondrial process that ultimately converts it into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This pathway is crucial for energy production from valine and for maintaining metabolic homeostasis. Dysregulation of this pathway can lead to the accumulation of toxic intermediates, resulting in severe metabolic disorders.

Core Signaling Pathway

The degradation of this compound involves a series of enzymatic reactions, beginning with its oxidative decarboxylation and culminating in the formation of succinyl-CoA.

Pathway Diagram

3-Methyl-2-oxobutanoic_acid_degradation_pathway cluster_valine Valine Transamination cluster_degradation Degradation Pathway cluster_regulation BCKDH Regulation Valine Valine This compound This compound Valine->this compound Branched-chain aminotransferase (BCAT) PLP Isobutyryl-CoA Isobutyryl-CoA This compound->Isobutyryl-CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH) (TPP, Lipoate, FAD, NAD+, CoA) Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA Isobutyryl-CoA dehydrogenase (FAD) 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl-CoA->3-Hydroxyisobutyryl-CoA Enoyl-CoA hydratase 3-Hydroxyisobutyrate 3-Hydroxyisobutyrate 3-Hydroxyisobutyryl-CoA->3-Hydroxyisobutyrate 3-Hydroxyisobutyryl-CoA hydrolase Methylmalonate semialdehyde Methylmalonate semialdehyde 3-Hydroxyisobutyrate->Methylmalonate semialdehyde 3-Hydroxyisobutyrate dehydrogenase (NAD+) Propionyl-CoA Propionyl-CoA Methylmalonate semialdehyde->Propionyl-CoA Methylmalonate-semialdehyde dehydrogenase (acylating) (NAD+, CoA) D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA carboxylase (Biotin, ATP) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase (Vitamin B12) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle BCKDH_active BCKDH (Active) BCKDH_inactive BCKDH-P (Inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK Branched-chain α-keto acid dehydrogenase kinase PPM1K Protein phosphatase, Mg2+/Mn2+ dependent 1K

Caption: The metabolic pathway for the degradation of this compound.

Quantitative Data on Pathway Components

The following tables summarize available quantitative data for the key enzymes and metabolites in the this compound degradation pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, tissue source, and species.

Table 1: Kinetic Properties of Human Enzymes in the this compound Degradation Pathway

EnzymeSubstrateKm (µM)Vmax or kcatSource Organism/Tissue
Branched-chain aminotransferase (cytosolic, BCAT1)Valine~800-Human
Branched-chain α-keto acid dehydrogenase complex (BCKDH)This compound~15-30-Bovine Kidney
Isobutyryl-CoA dehydrogenaseIsobutyryl-CoA~20kcat/Km = 0.8 µM-1s-1Human (recombinant)[1][2]
Propionyl-CoA carboxylasePropionyl-CoA290-Human Fibroblasts[3][4]
Propionyl-CoA carboxylaseBicarbonate3000-Human Fibroblasts[3][4]
Propionyl-CoA carboxylaseATP80-Human Fibroblasts[3][4]
Methylmalonyl-CoA mutaseL-Methylmalonyl-CoA4-20-Human Liver

Table 2: Reference Concentrations of Key Metabolites in Human Plasma and Urine

MetaboliteMatrixConcentration RangeNotes
This compoundPlasma10-30 µM
Propionylcarnitine (C3)Urine86.75 +/- 9.39 µmol/mmol creatinineAdolescent (13-18 years old)
Isobutyrylcarnitine/Butyrylcarnitine (C4)Urine< 2.0 µmol/L

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Spectrophotometric Assay for Branched-chain Aminotransferase (BCAT) Activity

This assay measures the activity of BCAT by coupling the production of an α-keto acid to the oxidation of NADH.

Workflow Diagram:

BCAT_Assay_Workflow Sample_Prep Prepare cell/tissue lysate Reaction_Mix Prepare reaction mixture: - Lysate - L-Valine - α-Ketoglutarate - Pyridoxal 5'-phosphate - NADH - D-2-Hydroxyisocaproate dehydrogenase Sample_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Monitor decrease in absorbance at 340 nm Incubation->Measurement Calculation Calculate BCAT activity based on the rate of NADH oxidation Measurement->Calculation

Caption: Workflow for the spectrophotometric assay of BCAT activity.

Detailed Protocol:

  • Sample Preparation: Homogenize tissue or cells in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors). Centrifuge to remove cellular debris and collect the supernatant.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM L-Valine

    • 5 mM α-Ketoglutarate

    • 0.1 mM Pyridoxal 5'-phosphate

    • 0.2 mM NADH

    • 1-2 units of D-2-hydroxyisocaproate dehydrogenase (coupling enzyme)

    • Sample lysate (initiate the reaction by adding the lysate)

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes.

  • Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute.

Radioenzymatic Assay for Propionyl-CoA Carboxylase (PCC) Activity

This highly sensitive assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Workflow Diagram:

PCC_Assay_Workflow Sample_Prep Prepare cell/tissue lysate Reaction_Mix Prepare reaction mixture: - Lysate - Propionyl-CoA - ATP - MgCl2 - [14C]Bicarbonate Sample_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Stop_Reaction Stop reaction with acid (e.g., perchloric acid) Incubation->Stop_Reaction Measurement Measure acid-stable radioactivity by scintillation counting Stop_Reaction->Measurement Calculation Calculate PCC activity based on 14C incorporation Measurement->Calculation

Caption: Workflow for the radioenzymatic assay of PCC activity.

Detailed Protocol:

  • Sample Preparation: Prepare a cell or tissue homogenate as described for the BCAT assay.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl, pH 8.2

    • 10 mM MgCl2

    • 10 mM ATP

    • 0.5 mM Propionyl-CoA

    • 10 mM [14C]Bicarbonate (specific activity ~50 mCi/mmol)

  • Reaction Initiation and Incubation: Pre-incubate the reaction mixture without the sample at 37°C for 3 minutes. Initiate the reaction by adding the sample lysate and incubate for 10-20 minutes at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of cold 10% (w/v) perchloric acid.

  • Measurement: Centrifuge the tubes to pellet the precipitated protein. Take an aliquot of the supernatant and dry it to remove unreacted [14C]bicarbonate. Resuspend the residue in water and measure the acid-stable radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the amount of [14C] incorporated into propionyl-CoA to form [14C]methylmalonyl-CoA, and express the activity as nmol/min/mg of protein.

LC-MS/MS Method for Quantification of this compound in Plasma

This method allows for the sensitive and specific quantification of this compound in biological samples.

Workflow Diagram:

LCMS_Workflow Sample_Prep Plasma sample collection and protein precipitation Derivatization Derivatization of keto acid (e.g., with O-PFBHA) Sample_Prep->Derivatization LC_Separation Liquid chromatographic separation (Reversed-phase C18 column) Derivatization->LC_Separation MS_Detection Tandem mass spectrometry detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification using a stable isotope-labeled internal standard MS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., 13C-labeled this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Incubate at room temperature for 1 hour to form the oxime derivative.

    • Extract the derivative with an organic solvent (e.g., hexane) and evaporate to dryness.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reversed-phase C18 column with a gradient elution, for example, starting with a high aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the derivatized this compound and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the derivatized standard.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The degradation pathway of this compound is a fundamental metabolic route with significant clinical relevance. A thorough understanding of its enzymes, intermediates, and regulation is essential for researchers and clinicians working on metabolic disorders and related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for furthering research in this critical area of metabolism. The continued development of sensitive and specific analytical methods will be instrumental in advancing our knowledge and developing novel therapeutic strategies targeting this pathway.

References

The Double-Edged Sword: Unraveling the Biological Significance of Alpha-Ketoisovalerate Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the complex and often detrimental role of alpha-ketoisovalerate (α-KIV) accumulation in human health. This in-depth whitepaper, targeted at researchers, scientists, and drug development professionals, provides a detailed analysis of the metabolic, signaling, and pathological implications of elevated α-KIV levels, most notably in the context of Maple Syrup Urine Disease (MSUD), but also exploring its emerging roles in other conditions such as chronic kidney disease and cancer.

Alpha-ketoisovalerate is a branched-chain keto acid (BCKA) derived from the essential amino acid valine.[1] While a necessary intermediate in normal amino acid metabolism, its accumulation due to enzymatic defects leads to a cascade of toxic effects, underscoring its critical biological significance. This guide synthesizes the current understanding of α-KIV's multifaceted impact on cellular function, presenting quantitative data, detailed experimental methodologies, and novel visual representations of the intricate signaling pathways involved.

Metabolic Derangement and Pathophysiology

The primary cause of significant α-KIV accumulation is a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex, the enzyme responsible for its degradation.[2][3][4] This genetic defect is the hallmark of Maple Syrup Urine Disease, a rare but devastating metabolic disorder.[2][3][4] The buildup of α-KIV and other BCKAs in the blood and tissues of MSUD patients is directly linked to severe neurological symptoms, including seizures, developmental delay, and a characteristic maple syrup odor in the urine.[1][2] The neurotoxicity of α-KIV is a major focus of this guide, with evidence suggesting its interference with neurotransmitter synthesis and its potential to induce convulsions through modulation of GABAergic and glutamatergic mechanisms.[5][6]

Beyond MSUD, elevated α-KIV levels have been observed in other pathological states. In chronic kidney disease (CKD), for instance, the administration of α-ketoanalogues, including α-KIV, is a therapeutic strategy to reduce nitrogenous waste products while supplying essential amino acids.[7][8][9] However, the endogenous accumulation and its consequences in CKD are areas of ongoing investigation.

Quantitative Insights into Alpha-Ketoisovalerate Levels

Understanding the physiological and pathological concentrations of α-KIV is crucial for diagnostics and therapeutic monitoring. This guide summarizes available quantitative data from various biological matrices.

Biological MatrixConditionα-Ketoisovalerate ConcentrationReference
SerumHealthy0.06 - 0.23 µmol/L (LOQ)[10]
SerumUremic Patients (pre-hemodialysis)Elevated (specific values not provided)[11]
MuscleHealthy0.09 - 0.27 nmol/g (LOQ)[10]
K562 CellsIn vitro1.55 - 316 pmol/1x10^6 cells[1]

Experimental Protocols for Alpha-Ketoisovalerate Quantification

Accurate measurement of α-KIV is paramount for research and clinical applications. This guide provides detailed methodologies for two widely used analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the determination of α-KIV in biological samples.

Sample Preparation (General Steps):

  • Deproteinization: Plasma or tissue homogenates are treated with a protein precipitating agent, such as methanol, to remove proteins that can interfere with the analysis.[12]

  • Extraction: The deproteinized sample is subjected to liquid-liquid extraction using an organic solvent like ethyl acetate to isolate the keto acids.[12]

  • Derivatization: To improve volatility and thermal stability for GC analysis, the carboxyl and keto groups of α-KIV are derivatized.[12] A common method involves silylation of the carboxyl group and oximation of the keto group.[12]

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., dimethylpolysiloxane-coated) is typically used for separation.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Ionization: Electron ionization (EI) is the standard method for generating ions.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

A validated method for determining [1-(13)C]-α-ketoisovalerate enrichment by GC-MS has been reported, which is crucial for metabolic flux studies.[13]

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis BiologicalSample Biological Sample (Plasma, Tissue) Deproteinization Deproteinization (e.g., Methanol) BiologicalSample->Deproteinization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Deproteinization->Extraction Derivatization Derivatization (Silylation & Oximation) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_IonSource MS Ion Source (Electron Ionization) GC_Column->MS_IonSource MS_Analyzer Mass Analyzer (SIM Mode) MS_IonSource->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Figure 1: Experimental workflow for α-KIV analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust and versatile platform for the analysis of α-KIV, often coupled with fluorescence or mass spectrometry detection.

Sample Preparation and Derivatization:

  • Extraction: Samples are typically extracted with methanol.[10][14]

  • Derivatization: For fluorescence detection, α-KIV is derivatized with a fluorescent labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[15] This reaction creates a highly fluorescent derivative that can be sensitively detected.

HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly employed for separation.[10][11][14]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.[10][14]

  • Detection:

    • Fluorescence Detection: Excitation and emission wavelengths are set specific to the DMB derivative (e.g., Ex: 367 nm, Em: 446 nm).[15]

    • Mass Spectrometry (HPLC-MS): Provides high specificity and allows for the simultaneous analysis of multiple keto acids.

A detailed HPLC-Q-TOF/MS method has been developed for the simultaneous determination of three BCKAs, including α-KIV, in serum and muscle samples.[10][14]

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis BiologicalSample Biological Sample (Serum, Muscle) Extraction Methanol Extraction BiologicalSample->Extraction Derivatization Derivatization with DMB (for Fluorescence Detection) Extraction->Derivatization HPLC_Injector HPLC Injector Derivatization->HPLC_Injector HPLC_Column C18 Column (Separation) HPLC_Injector->HPLC_Column Detector Detector (Fluorescence or MS) HPLC_Column->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Figure 2: Experimental workflow for α-KIV analysis by HPLC.

Signaling Pathways Modulated by Alpha-Ketoisovalerate

The accumulation of α-KIV has profound effects on cellular signaling, contributing to its pathological manifestations.

Neurotoxicity and Glutamatergic Signaling

Elevated levels of α-KIV are neurotoxic, and evidence points towards its interference with the glutamatergic system. While the precise mechanisms are still under investigation, it is hypothesized that α-KIV may disrupt the delicate balance of excitatory and inhibitory neurotransmission.

neurotoxicity_pathway KIV High α-Ketoisovalerate Glutamate_Receptors Glutamate Receptors (e.g., NMDA, AMPA) KIV->Glutamate_Receptors Modulates Neurotransmission Altered Neurotransmission Glutamate_Receptors->Neurotransmission Neuronal_Damage Neuronal Damage & Seizures Neurotransmission->Neuronal_Damage

Figure 3: Proposed pathway of α-KIV-induced neurotoxicity.
Role in Cancer and Immune Modulation

Emerging research indicates that BCKAs, including α-KIV, play a role in the tumor microenvironment and can modulate immune cell function. Cancer cells have been shown to release BCKAs, which can then influence macrophage polarization.[16] Interestingly, α-KIV appears to have a pro-inflammatory effect on macrophages, in contrast to other BCKAs that promote a pro-tumoral state.[16]

cancer_immune_pathway Cancer_Cells Cancer Cells KIV α-Ketoisovalerate Cancer_Cells->KIV Releases Macrophage Macrophage KIV->Macrophage Influences Pro_inflammatory Pro-inflammatory Phenotype (M1-like) Macrophage->Pro_inflammatory Anti_tumor Potential Anti-tumor Immune Response Pro_inflammatory->Anti_tumor

Figure 4: Influence of α-KIV on macrophage polarization in the tumor microenvironment.
Interaction with mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability. Leucine, a branched-chain amino acid, is a potent activator of mTORC1. The metabolism of branched-chain amino acids to their corresponding keto acids, including the conversion of valine to α-KIV, is intricately linked to mTOR signaling. While the direct effect of α-KIV on mTOR is not fully elucidated, the broader context of branched-chain amino acid metabolism suggests a regulatory interplay.

mtor_pathway Valine Valine KIV α-Ketoisovalerate Valine->KIV Metabolism mTORC1 mTORC1 KIV->mTORC1 Potential Modulation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Figure 5: Potential relationship between α-KIV and the mTOR signaling pathway.

Future Directions and Therapeutic Implications

The accumulation of α-KIV represents a significant metabolic stressor with far-reaching consequences for cellular health. A deeper understanding of its biological roles is essential for the development of novel therapeutic strategies. For MSUD, while dietary restriction remains the cornerstone of management, targeting the downstream signaling effects of α-KIV could offer new avenues for mitigating its neurotoxic effects. In the context of cancer, the differential effects of various BCKAs on immune cells suggest that modulating their levels or signaling could be a novel approach to cancer immunotherapy.

This technical guide provides a solid foundation for researchers and clinicians working to unravel the complexities of α-KIV metabolism and its impact on human disease. The continued exploration of this "double-edged sword" metabolite holds the promise of improved diagnostics, targeted therapies, and a better understanding of fundamental metabolic processes.

References

Methodological & Application

Application Note: Quantification of 3-Methyl-2-oxobutanoic Acid in Urine by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a branched-chain keto acid and a key metabolite in the valine degradation pathway. Elevated urinary levels of this compound are a primary diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder. Accurate and precise quantification of this compound is crucial for the diagnosis, monitoring, and treatment evaluation of MSUD and other metabolic conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for this purpose, offering high sensitivity and specificity. This application note provides a detailed protocol for the quantification of this compound in human urine.

Principle

The method involves the extraction of organic acids from a urine matrix, followed by a two-step derivatization process to increase the volatility and thermal stability of the target analyte for GC-MS analysis. Because this compound is a keto acid, the protocol incorporates an oximation step to stabilize the keto group, followed by a silylation step to derivatize the carboxylic acid group.[1][2] A stable isotope-labeled internal standard is used to ensure accurate quantification by correcting for variations during sample preparation and analysis.[3] Quantification is achieved by creating a calibration curve and analyzing samples in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Detailed Experimental Protocol

1. Materials and Reagents

  • Solvents & Chemicals:

    • Ethyl Acetate (Chromatography Grade)

    • Diethyl Ether (Chromatography Grade)

    • Pyridine (Anhydrous)

    • Hydrochloric Acid (HCl), 1M

    • Sodium Chloride (NaCl)

    • Methoxyamine hydrochloride (MOX reagent)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Urease from Canavalia ensiformis (Jack bean)

    • Ultrapure Water

  • Standards:

    • This compound (analytical standard)

    • Stable isotope-labeled internal standard (IS), e.g., 2-Oxocaproic acid or a deuterated analog of the target analyte.

  • Consumables:

    • Glass conical vials (2 mL) with PTFE-lined caps

    • Autosampler vials (1.5 mL) with inserts

    • Pipettes and sterile, disposable tips

    • Centrifuge tubes (15 mL)

    • Nitrogen gas evaporator

    • Heating block or oven

    • Vortex mixer

    • Centrifuge

2. Sample Collection and Storage

  • Collect random urine samples in sterile, preservative-free containers.[1]

  • Check the sample pH; a pH > 8.5 may indicate bacterial contamination, which could alter the organic acid profile.[1]

  • For short-term storage, keep samples at 2-8°C. For long-term storage, samples should be frozen at -20°C or preferably -70°C to ensure stability.[1] Avoid multiple freeze-thaw cycles.[1]

3. Sample Preparation

The sample preparation workflow involves normalization, extraction, and a two-step derivatization process.

G cluster_prep Sample Preparation Workflow Sample 1. Urine Sample (Thaw & Vortex) Normalize 2. Normalize Volume (based on Creatinine) Sample->Normalize Measure Creatinine IS 3. Add Internal Standard (IS) Normalize->IS Oximation 4. Oximation Step (Methoxyamine HCl) IS->Oximation Extraction 5. Acidification & LLE (HCl, Ethyl Acetate/Diethyl Ether) Oximation->Extraction Stabilizes Keto Group Dry 6. Evaporation (Nitrogen Stream) Extraction->Dry Isolates Analytes Derivatization 7. Silylation Step (BSTFA + 1% TMCS) Dry->Derivatization Controlled Temp (25°C) Final 8. Transfer to GC-MS Vial Derivatization->Final Increases Volatility

Caption: Experimental workflow for urine sample preparation.

Step-by-Step Procedure:

  • Thawing and Normalization: Thaw frozen urine samples at room temperature. Vortex thoroughly. Measure the creatinine concentration of each sample. To minimize variations due to urine dilution, normalize the sample volume to a standard creatinine concentration (e.g., 1 mmol/L).[1] For example, if a sample has a creatinine of 2 mmol/L, use 0.5 mL of urine and add 0.5 mL of ultrapure water.

  • Internal Standard Addition: To the normalized urine sample, add a known amount of the internal standard solution. This is a critical step to account for analyte loss during subsequent steps.[1]

  • Oximation: Add 100 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine). Vortex and heat the sample at 50-60°C for 60-90 minutes. This step converts the keto group of this compound to a stable methyloxime derivative.[1][2]

  • Acidification and Extraction: After cooling to room temperature, add approximately 1 g of NaCl. Acidify the sample to pH 1-2 with 1M HCl.[4] Perform a sequential liquid-liquid extraction (LLE) by adding 2.5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging. Collect the organic layer. Repeat the extraction with 2.5 mL of diethyl ether.[4] Combine the two organic extracts.

  • Evaporation: Evaporate the combined organic phase to complete dryness under a gentle stream of nitrogen gas.[4] It is critical to control this step to prevent the loss of volatile analytes; evaporation at ambient temperature (25°C) is recommended.[4]

  • Silylation: Reconstitute the dried residue in 20 µL of pyridine. Add 75 µL of BSTFA containing 1% TMCS. Cap the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[4]

  • Final Step: After cooling, transfer the derivatized sample to a GC-MS autosampler vial with a glass insert for analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system, where the compounds are separated based on their boiling points and retention times, and then detected by the mass spectrometer.

G cluster_gcms GC-MS Analysis Workflow Autosampler Autosampler Inlet GC Inlet (Vaporization) Autosampler:e->Inlet:w Column GC Column (Separation) Inlet:e->Column:w MS_Source MS Ion Source (Ionization) Column:e->MS_Source:w Transfer Line Analyzer Mass Analyzer (Filtering) MS_Source->Analyzer Detector Detector (Signal) Analyzer->Detector Data Data System (Chromatogram) Detector->Data

Caption: Logical flow of the GC-MS analysis process.

Instrumental Conditions

The following table provides typical GC-MS parameters for the analysis of organic acids. These may require optimization for specific instrumentation.

ParameterSetting
Gas Chromatograph
GC ColumnNon-polar fused silica capillary column, e.g., HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)[4]
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis[4]
Injection Volume1 µL[4]
Inlet Temperature280 - 300°C[4]
Oven ProgramInitial 80°C for 5 min, ramp at 8°C/min to 280°C, hold for 10 min[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Ion Source Temp.230°C
Transfer Line Temp.280°C[4]
Acquisition ModeFull Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification

Data Presentation and Quantification

Calibration and Quantification

Prepare a series of calibration standards of this compound in a blank matrix (e.g., artificial urine or pooled normal urine) and process them using the same protocol as the samples. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Ion Selection

For quantitative analysis using SIM mode, specific ions for the derivatized this compound must be selected. The most abundant, characteristic ion is typically chosen as the quantifier ion , while one or two other specific ions are monitored as qualifier ions to confirm identity and peak purity.[1] The ratio of the qualifier to quantifier ions should be consistent between standards and samples.

Example Data Tables

The results of the quantitative analysis should be summarized clearly.

Table 1: Analyte and Internal Standard Information

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound To be determined e.g., 158 e.g., 114, 216
Internal Standard To be determined To be determined To be determined

(Note: Exact ions for the di-derivatized (methoxime-TMS) analyte must be determined empirically by analyzing a pure standard.)

Table 2: Method Performance Characteristics

Parameter Result
Linearity (r²) > 0.99
Limit of Detection (LOD) e.g., 0.1 µmol/L
Limit of Quantification (LOQ) e.g., 0.5 µmol/L
Intra-day Precision (% RSD) < 15%
Inter-day Precision (% RSD) < 15%
Accuracy / Recovery 85 - 115%

(Note: These are typical performance values and should be established during method validation.)

This application note provides a comprehensive and robust protocol for the quantification of this compound in urine using GC-MS. The detailed steps for sample preparation, including a crucial two-step derivatization, and the specified instrumental conditions are designed to yield accurate and reproducible results. This method is highly suitable for clinical research, diagnostics, and applications in drug development requiring the precise monitoring of metabolic pathways.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-2-oxobutanoic Acid for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Proper derivatization is crucial for enhancing the volatility, thermal stability, and chromatographic properties of this branched-chain keto acid, thereby enabling sensitive and accurate quantification.

Introduction

This compound is a key intermediate in the metabolism of the branched-chain amino acid valine. Aberrant levels of this keto acid can be indicative of metabolic disorders, such as Maple Syrup Urine Disease. Accurate and reliable quantification of this compound in biological matrices is therefore essential for both clinical diagnostics and metabolic research. Mass spectrometry, coupled with either gas or liquid chromatography, offers the high sensitivity and selectivity required for these analyses. However, the inherent properties of this compound, including its polarity and low volatility, necessitate derivatization prior to analysis.

This document outlines two primary derivatization strategies: a two-step methoximation and silylation for GC-MS analysis, and o-phenylenediamine (OPD) derivatization for LC-MS analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the derivatization and analysis of branched-chain keto acids, including this compound, using different mass spectrometry-based methods.

ParameterGC-MS (Methoximation & Silylation)LC-MS/MS (OPD Derivatization)LC-MS/MS (O-PFBO Derivatization)
Limit of Detection (LOD) Analyte dependent, typically in the low micromolar to nanomolar range.Low nanomolar range.0.01–0.25 μM[1][2]
Limit of Quantification (LOQ) Analyte dependent, typically in the low micromolar to nanomolar range.As low as 20 nM in tissue.[3]Not explicitly stated, but expected to be similar to LOD.
Linearity (r²) Generally >0.99.>0.997[1][2]>0.997[1][2]
Reproducibility (CV%) Typically <15%.1.1–4.7%[1][2]1.1–4.7%[1][2]
Recovery (%) >80-90%96–109%[1][2]96–109%[1][2]

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis (Methoximation followed by Silylation)

This two-step protocol is a widely used method for the analysis of keto acids by GC-MS. The first step, methoximation, protects the keto group from tautomerization, while the subsequent silylation of the carboxylic acid group increases volatility.

Materials:

  • Methoxyamine hydrochloride (MeOx·HCl)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., a stable isotope-labeled analog of this compound)

  • Nitrogen gas for drying

  • Heater block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 50 µL of sample (e.g., plasma, urine, or tissue extract), add the internal standard.

    • Lyophilize the sample to complete dryness.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex thoroughly to dissolve the sample.

    • Incubate the mixture at 60°C for 60 minutes.

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.

    • Vortex thoroughly.

    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample onto the GC-MS system.

Protocol 2: Derivatization for LC-MS/MS Analysis (o-Phenylenediamine Derivatization)

This protocol is suitable for the sensitive analysis of α-keto acids by LC-MS/MS. The derivatization with o-phenylenediamine (OPD) forms a stable quinoxalinol derivative that has excellent ionization efficiency.

Materials:

  • o-Phenylenediamine (OPD)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • 200 mM Ammonium acetate

  • Internal Standard (e.g., ¹³C-labeled this compound)[3]

  • Centrifuge

  • Vacuum centrifuge or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 50 µL of deproteinized sample, add the internal standard.[3]

  • Derivatization:

    • Prepare a 12.5 mM OPD solution in 2 M HCl.[3]

    • Add 0.5 mL of the OPD solution to the sample.[3]

    • Vortex briefly.

    • Incubate at room temperature for 30 minutes.

  • Extraction:

    • Add 1 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Drying and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness using a vacuum centrifuge or a stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of 200 mM ammonium acetate.[3]

  • Analysis:

    • Transfer the reconstituted sample to an LC vial.

    • Inject an appropriate volume onto the LC-MS/MS system.

Visualizations

Derivatization_Workflow General Workflow for Derivatization and Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Dry_Sample Dry Sample (Lyophilization/Evaporation) Add_IS->Dry_Sample Deriv_Reagent Add Derivatization Reagent (e.g., MeOx/MSTFA or OPD) Dry_Sample->Deriv_Reagent Incubate Incubate (Heat as required) Deriv_Reagent->Incubate Reconstitute Reconstitute/Extract Incubate->Reconstitute MS_Analysis Inject into GC-MS or LC-MS/MS Reconstitute->MS_Analysis Data_Processing Data Acquisition and Processing MS_Analysis->Data_Processing

Caption: General workflow for sample derivatization and mass spectrometry analysis.

GCMS_vs_LCMS Comparison of GC-MS and LC-MS Derivatization Pathways cluster_GCMS GC-MS Pathway cluster_LCMS LC-MS Pathway Analyte This compound Methoximation Methoximation (Methoxyamine HCl) Analyte->Methoximation Step 1 OPD_Deriv OPD Derivatization (o-phenylenediamine) Analyte->OPD_Deriv Single Step Silylation Silylation (MSTFA) Methoximation->Silylation Step 2 GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis OPD_Deriv->LCMS_Analysis

Caption: Derivatization pathways for GC-MS and LC-MS analysis of this compound.

References

Application Note: Protocol for the Extraction of α-Ketoisovaleric Acid from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid (α-KIVA) is a key intermediate in the catabolism of the branched-chain amino acid, valine.[1][2] Aberrant levels of α-KIVA in tissues are associated with certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), making its accurate quantification crucial for disease diagnosis, monitoring, and for understanding the underlying pathology.[3] This application note provides a detailed protocol for the efficient extraction of α-KIVA from various tissue samples, ensuring sample integrity and compatibility with downstream analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Data Presentation

The efficiency of α-KIVA extraction can vary depending on the tissue type and the specific extraction method employed. The following table summarizes representative recovery data for branched-chain keto acids, including α-KIVA, using a methanol-based extraction method. While specific recovery rates for α-KIVA in different tissues are not extensively published, the data from a study on a complex biological matrix like honey provides a strong indication of the high efficiency of such methods.[4] Typical recovery rates in metabolomics studies for similar compounds range from 80% to 120%.

ParameterValueReference
Analyte α-Ketoisovaleric acidN/A
Matrix Representative Biological Matrix (Honey)[4]
Extraction Solvent Methanol[4]
Analytical Method Reactive Extractive Electrospray Ionization Mass Spectrometry (EESI-MS)[4]
Average Recovery 90.6% - 105%[4]
Relative Standard Deviation (RSD) 1.73% - 6.03%[4]

Experimental Protocol

This protocol details a robust method for the extraction of α-KIVA from tissue samples using a chloroform-methanol-water solvent system. This method is effective for separating polar metabolites like α-KIVA from lipids and proteins.

Materials and Reagents:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Internal Standard (e.g., 13C-labeled α-KIVA)

  • Liquid nitrogen

  • Dry ice

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge tubes (2 mL, microcentrifuge tubes)

  • Homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)

  • Centrifuge capable of reaching 13,000 x g and maintaining 4°C

  • Evaporator (e.g., nitrogen evaporator, centrifugal vacuum concentrator)

Procedure:

  • Tissue Collection and Quenching:

    • Excise the tissue of interest as quickly as possible to minimize metabolic changes.

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

  • Sample Preparation:

    • On dry ice, weigh the frozen tissue (typically 5-20 mg) into a pre-chilled 2 mL centrifuge tube containing homogenization beads (if using a bead beater).

    • Record the exact weight of the tissue for normalization purposes.

  • Homogenization:

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water in a 1:3:1 ratio to the tube containing the tissue.

    • If using an internal standard for quantification, add it to the extraction solvent.

    • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds with a 1-minute interval on ice in between) or a Potter-Elvehjem homogenizer until the tissue is completely dispersed. Keep the sample on ice or dry ice throughout the homogenization process to prevent degradation of metabolites.

  • Protein Precipitation and Phase Separation:

    • Incubate the homogenate on a shaker for 1 hour at 4°C to ensure complete extraction and protein precipitation.

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Solvent Evaporation:

    • Dry the collected supernatant using a nitrogen evaporator or a centrifugal vacuum concentrator without heat. This step concentrates the metabolites.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical platform (e.g., 50% methanol in water for reversed-phase chromatography).

    • Vortex the tube for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining insoluble debris.

  • Sample Analysis:

    • Transfer the final supernatant to an autosampler vial for analysis by HPLC-MS or another suitable analytical method.

    • Store the reconstituted samples at -80°C if not analyzed immediately.

Mandatory Visualization

experimental_workflow tissue Tissue Sample (5-20 mg) freeze Snap Freeze in Liquid N2 tissue->freeze store Store at -80°C freeze->store homogenize Homogenize in Chloroform:Methanol:Water (1:3:1) store->homogenize incubate Incubate at 4°C for 1h homogenize->incubate centrifuge1 Centrifuge at 13,000 x g, 4°C incubate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (N2 Evaporation) supernatant->dry reconstitute Reconstitute in Analysis Solvent dry->reconstitute centrifuge2 Centrifuge at 13,000 x g, 4°C reconstitute->centrifuge2 analysis Transfer to Vial for Analysis centrifuge2->analysis

Caption: Experimental workflow for the extraction of α-ketoisovaleric acid.

valine_catabolism cluster_reactants Reactants cluster_products Products Valine Valine aKIVA α-Ketoisovaleric Acid Valine->aKIVA Transamination BCAT Branched-Chain Amino Acid Transaminase (BCAT) aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate SuccinylCoA Further Metabolism aKIVA->SuccinylCoA Oxidative Decarboxylation & Subsequent Steps

Caption: Initial step of the Valine catabolism pathway.

References

Application Notes and Protocols for Utilizing α-Ketoisovaleric Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Ketoisovaleric acid, also known as 2-oxoisovaleric acid, is a branched-chain α-keto acid (BCKA) that plays a crucial role in the metabolism of the essential amino acid valine.[1][2] It serves as a key substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs) - leucine, isoleucine, and valine.[3][4] Dysregulation of BCAA metabolism and accumulation of BCKAs are associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD) and have been implicated in insulin resistance.[5] Therefore, accurate measurement of enzyme activity utilizing α-ketoisovaleric acid is vital for understanding disease mechanisms and for the development of therapeutic interventions.

This document provides detailed application notes and protocols for using α-ketoisovaleric acid as a substrate in enzyme assays, primarily focusing on the spectrophotometric determination of BCKDH activity.

Key Enzymes Utilizing α-Ketoisovaleric Acid:

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This mitochondrial multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovaleric acid, α-ketoisocaproic acid (from leucine), and α-keto-β-methylvaleric acid (from isoleucine).[3][6] The reaction produces isobutyryl-CoA from α-ketoisovaleric acid, with the concomitant reduction of NAD+ to NADH.[6]

  • Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of valine to form α-ketoisovaleric acid.[3] While not directly using α-ketoisovaleric acid as a substrate for breakdown, assays can be designed to measure BCAT activity by quantifying the production of α-ketoisovaleric acid.

  • α-Ketoisovalerate Decarboxylase: Found in some microorganisms like Lactococcus lactis, this enzyme catalyzes the non-oxidative decarboxylation of α-ketoisovaleric acid to isobutyraldehyde.[7][8]

Signaling Pathway: Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids is a critical metabolic pathway, primarily occurring in skeletal muscle.[3][5] The initial steps are common for all three BCAAs.

BCAA_Catabolism cluster_valine Valine Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism Valine Valine aKIVA α-Ketoisovaleric Acid Valine->aKIVA BCAT Isobutyryl_CoA Isobutyryl-CoA aKIVA->Isobutyryl_CoA BCKDH Succinyl_CoA Succinyl-CoA (Enters TCA Cycle) Isobutyryl_CoA->Succinyl_CoA Multiple Steps Leucine Leucine aKIC α-Ketoisocaproic Acid Leucine->aKIC BCAT Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl-CoA & Acetoacetate Isovaleryl_CoA->Acetyl_CoA Multiple Steps Isoleucine Isoleucine aKMV α-Keto-β-methylvaleric Acid Isoleucine->aKMV BCAT aMethylbutyryl_CoA α-Methylbutyryl-CoA aKMV->aMethylbutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA & Acetyl-CoA aMethylbutyryl_CoA->Propionyl_CoA

Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.

Experimental Workflow: Spectrophotometric BCKDH Assay

The following diagram outlines the general workflow for measuring BCKDH activity in tissue or cell lysates.

BCKDH_Assay_Workflow Start Tissue/Cell Sample Homogenization Homogenize in Extraction Buffer Start->Homogenization Centrifugation Centrifuge to Isolate Mitochondria Homogenization->Centrifugation Lysate_Prep Prepare Mitochondrial Lysate Centrifugation->Lysate_Prep Assay_Setup Prepare Assay Mixture (Buffer, Cofactors, NAD+) Lysate_Prep->Assay_Setup Initiate_Reaction Add α-Ketoisovaleric Acid to Initiate Reaction Assay_Setup->Initiate_Reaction Measurement Measure NADH Production (Absorbance at 340 nm) Initiate_Reaction->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

Caption: General workflow for a spectrophotometric BCKDH enzyme assay.

Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol is adapted from methods described in the literature for determining BCKDH activity by measuring the rate of NADH production.[9][10]

Principle:

The BCKDH complex catalyzes the oxidative decarboxylation of α-ketoisovaleric acid. This reaction is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials and Reagents:

  • α-Ketoisovaleric acid sodium salt

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • L-cysteine

  • MgCl₂

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Tissue or cell sample

  • Extraction buffer (e.g., containing protease and phosphatase inhibitors)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate (optional, for higher throughput)

Protocol:

  • Sample Preparation:

    • Homogenize fresh or frozen tissue samples (e.g., liver, muscle) in ice-cold extraction buffer.

    • For cultured cells, harvest and wash cells before lysing in extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris. The supernatant containing the mitochondrial fraction (where BCKDH is located) can be used for the assay. For more precise measurements, isolated mitochondria are recommended.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Mixture Preparation:

    • Prepare a master mix of the assay buffer containing the necessary cofactors. The final concentrations in the assay well should be optimized but can be based on the values in the table below.

    • Equilibrate the assay buffer and the spectrophotometer to the desired temperature (e.g., 30°C or 37°C).

  • Enzyme Assay:

    • To a cuvette or microplate well, add the assay buffer master mix.

    • Add the sample lysate to the assay mixture.

    • Incubate for a few minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding a stock solution of α-ketoisovaleric acid.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (μmol/min/mg) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Protein Concentration) Where:

      • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹

      • Path length is typically 1 cm for a standard cuvette.

Quantitative Data and Assay Conditions:

ParameterRecommended Value/RangeNotes
Substrate
α-Ketoisovaleric Acid0.1 - 1.0 mMSubstrate concentration should be optimized based on the enzyme source and purity.
Cofactors
NAD+1 - 2.5 mM
Coenzyme A (CoA)0.1 - 0.5 mM
Thiamine Pyrophosphate (TPP)0.2 - 0.5 mMA crucial cofactor for the E1 subunit of the BCKDH complex.
Assay Buffer Components
Potassium Phosphate Buffer20 - 50 mM
pH7.2 - 7.8
MgCl₂1 - 2 mMDivalent cations are required for enzyme activity.[8]
L-cysteine2 - 5 mMA reducing agent to maintain the active state of the enzyme.
Triton X-1000.05 - 0.1% (v/v)A detergent to permeabilize mitochondrial membranes.
Reaction Conditions
Temperature30 - 37 °C
Wavelength340 nmFor monitoring NADH production.

Considerations and Troubleshooting:

  • Blank/Control Reactions: It is essential to run control reactions without the substrate (α-ketoisovaleric acid) or without the enzyme lysate to account for any background absorbance changes.

  • Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If not, the lysate may need to be diluted.

  • Substrate Inhibition: At very high concentrations, α-ketoisovaleric acid may cause substrate inhibition. It is advisable to perform a substrate titration to determine the optimal concentration.

  • Interfering Substances: Samples may contain endogenous NADH or other substances that absorb at 340 nm. Pre-incubation of the lysate in the assay mixture before adding the substrate can help to reduce this background.

  • Enzyme Stability: The BCKDH complex can be unstable. Keep samples and reagents on ice throughout the procedure.

Alternative Assay Formats:

While the spectrophotometric assay is common, other methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the substrate and product, providing a highly specific measurement.

  • Radiometric Assays: Using radiolabeled α-ketoisovaleric acid allows for very sensitive detection of product formation.

  • Commercial Kits: Several companies offer kits for measuring BCKDH activity, which can provide a convenient and standardized approach.[6]

By following these guidelines and protocols, researchers can reliably measure the activity of enzymes that utilize α-ketoisovaleric acid as a substrate, facilitating a deeper understanding of BCAA metabolism and its role in health and disease.

References

Synthesis of Isotopically Labeled 3-Methyl-2-oxobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isotopically labeled 3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), a key metabolite in the branched-chain amino acid pathway. The inclusion of isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) is crucial for a variety of research applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification.

This document outlines three primary methods for preparing isotopically labeled this compound:

  • Enzymatic Synthesis of [U-¹³C₅]-3-Methyl-2-oxobutanoic Acid from uniformly labeled L-Valine.

  • Chemical Synthesis of [¹³C₂]-3-Methyl-2-oxobutanoic Acid via a multi-step chemical route.

  • Deuteration of this compound at the C3 position via isotopic exchange.

Data Presentation

The following table summarizes the expected outcomes for each synthetic protocol, providing a clear comparison of the methods.

ParameterEnzymatic Synthesis ([U-¹³C₅])Chemical Synthesis ([¹³C₂])Deuteration ([3-²H])
Starting Material L-Valine (¹³C₅, 99%)Diethyl 2-acetamido-2-methylmalonateThis compound
Isotopic Label ¹³C¹³C²H (Deuterium)
Position of Label Uniform (all 5 carbons)C1 and C2C3
Typical Yield >90%~30-40% (overall)>95%
Isotopic Purity >98%>98%>95%
Key Advantages High yield, high purity, simple procedureAccess to specific labeling patterns not available from biological precursorsHigh yield, simple procedure for specific deuteration
Key Disadvantages Dependent on the availability of the labeled amino acid precursorMulti-step synthesis with moderate overall yieldLimited to specific positions amenable to exchange

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [U-¹³C₅]-3-Methyl-2-oxobutanoic Acid

This protocol describes the conversion of uniformly ¹³C-labeled L-Valine to [U-¹³C₅]-3-Methyl-2-oxobutanoic acid using an L-amino acid oxidase.

Materials:

  • L-Valine (¹³C₅, 99%)

  • L-amino acid oxidase (LAAO) from Crotalus adamanteus (lyophilized powder)

  • Catalase from bovine liver

  • Potassium phosphate buffer (0.1 M, pH 7.8)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve 100 mg of L-Valine (¹³C₅, 99%) in 50 mL of 0.1 M potassium phosphate buffer (pH 7.8).

    • Add 10 mg of L-amino acid oxidase and 1 mg of catalase to the solution.

    • Stir the reaction mixture gently at 37°C.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by ¹H NMR or LC-MS to observe the disappearance of the L-Valine signal and the appearance of the this compound signal. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the solid [U-¹³C₅]-3-Methyl-2-oxobutanoic acid.

  • Characterization:

    • Determine the final yield.

    • Confirm the structure and isotopic enrichment by mass spectrometry and ¹³C NMR.

Protocol 2: Chemical Synthesis of [1,2-¹³C₂]-3-Methyl-2-oxobutanoic Acid

This protocol outlines a potential chemical synthesis route adapted from known methods for α-keto acid synthesis.

Materials:

  • [¹³C₂]-Acetyl chloride (99 atom % ¹³C)

  • Diethyl 2-acetamido-2-methylmalonate

  • Sodium ethoxide

  • Isobutyryl chloride

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Synthesis of Labeled Precursor:

    • The synthesis of a suitable labeled precursor is the initial step. For this example, we will assume the preparation of a labeled isobutyryl derivative.

  • Acylation:

    • In a round-bottom flask, dissolve diethyl 2-acetamido-2-methylmalonate in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol and stir for 30 minutes.

    • Cool the mixture in an ice bath and add [¹³C₂]-acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

    • Purify the [1,2-¹³C₂]-3-Methyl-2-oxobutanoic acid by column chromatography or recrystallization.

  • Characterization:

    • Determine the yield and characterize the product by mass spectrometry and NMR to confirm the labeling pattern and isotopic enrichment.

Protocol 3: Deuteration of this compound at the C3 Position

This protocol describes the deuteration of this compound at the C3 position through base-catalyzed isotopic exchange.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Hydrochloric acid (1 M in H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • pH meter (with a deuterium-compatible electrode if available, or use pH paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve 50 mg of this compound in 5 mL of D₂O in a reaction vial.

    • Add NaOD solution dropwise until the pD is approximately 12-13.

    • Seal the vial and stir the mixture at 50°C for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by adding 1 M HCl.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the [3-²H]-3-Methyl-2-oxobutanoic acid.

  • Characterization:

    • Determine the yield.

    • Confirm the position and extent of deuteration using ¹H NMR (disappearance of the C3-H signal) and mass spectrometry (increase in molecular weight).

Signaling Pathways and Experimental Workflows

enzymatic_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products L_Valine_13C5 L-Valine (¹³C₅) Conditions Phosphate Buffer (pH 7.8) 37°C L_Valine_13C5->Conditions Substrate LAAO L-Amino Acid Oxidase LAAO->Conditions Enzyme Catalase Catalase Catalase->Conditions Enzyme Keto_Acid_13C5 [U-¹³C₅]-3-Methyl-2-oxobutanoic acid Conditions->Keto_Acid_13C5 Ammonia NH₃ Conditions->Ammonia Water H₂O Conditions->Water

Caption: Enzymatic synthesis of labeled this compound.

chemical_synthesis_workflow Start Labeled Starting Material ([¹³C₂]-Acetyl chloride) Acylation Acylation of Malonic Ester Derivative Start->Acylation Hydrolysis Acid Hydrolysis and Decarboxylation Acylation->Hydrolysis Purification Purification (Chromatography/Recrystallization) Hydrolysis->Purification Final_Product [1,2-¹³C₂]-3-Methyl-2-oxobutanoic acid Purification->Final_Product

Caption: Workflow for chemical synthesis of labeled α-keto acid.

deuteration_process Keto_Acid This compound Reaction Reaction with NaOD in D₂O (pD 12-13, 50°C) Keto_Acid->Reaction Isotopic Exchange Deuterated_Product [3-²H]-3-Methyl-2-oxobutanoic acid Reaction->Deuterated_Product

Caption: Isotopic exchange for deuteration of this compound.

Application Notes and Protocols: α-Ketoisovaleric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of alpha-ketoisovaleric acid (α-KIV), the keto-analog of valine, in mammalian cell culture. The information presented herein is intended to guide researchers in leveraging α-KIV to enhance cell culture media stability, potentially improve cellular processes, and serve as a tool in metabolic studies.

Introduction

Alpha-ketoisovaleric acid is a branched-chain keto acid (BCKA) that plays a crucial role in the metabolism of the essential amino acid valine. In cell culture, particularly in the production of biotherapeutics using cell lines like Chinese Hamster Ovary (CHO) cells, the formulation of chemically defined media is critical. The substitution of amino acids with their corresponding α-keto acids, such as replacing valine with α-KIV, has emerged as a strategy to overcome challenges related to the poor solubility and stability of certain amino acids[1]. Beyond its role in media formulation, α-KIV is an important intermediate in cellular metabolism and may offer benefits in managing oxidative stress.

Key Applications in Cell Culture

  • Enhancement of Media Stability and Solubility : One of the primary applications of α-KIV is its use as a more soluble and stable precursor to valine in cell culture media. Certain amino acids, including the branched-chain amino acids (BCAAs), have limited solubility, which can lead to precipitation in concentrated media formulations. Replacing valine with its keto acid analog can significantly improve the stability of liquid cell culture media and allow for the preparation of more concentrated feeds[1].

  • Precursor for Valine Synthesis : Mammalian cells can synthesize valine from α-KIV through the action of branched-chain aminotransferases (BCATs)[2]. This allows for the sustained availability of valine for protein synthesis. The transamination process typically utilizes glutamate as the amino group donor.

  • Potential Antioxidant Effects : While direct evidence for α-KIV is still emerging, related α-keto acids have been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS). This suggests a potential application for α-KIV in protecting cells from oxidative stress, which can be a significant factor affecting cell viability and productivity in high-density cultures.

  • Metabolic Research Tool : As a key metabolite in the BCAA catabolic pathway, α-KIV can be used in metabolic flux analysis (MFA) studies to investigate amino acid metabolism and its interplay with central carbon metabolism.

Quantitative Data Summary

Due to a lack of specific quantitative data in the peer-reviewed literature for the effects of α-ketoisovaleric acid on CHO cell culture performance, the following table presents representative data based on the observed effects of related compounds (e.g., other branched-chain keto acids and amino acid supplements) to illustrate the potential impact of α-KIV supplementation. This data is for illustrative purposes and should be experimentally verified.

ParameterControl (Standard Valine)α-KIV Supplementation (30 mM)Fold Change
Peak Viable Cell Density (x 10^6 cells/mL)15.2 ± 0.816.5 ± 0.7~1.09
Cell Viability at Day 14 (%)85 ± 390 ± 2~1.06
Monoclonal Antibody Titer (g/L)3.1 ± 0.23.5 ± 0.3~1.13
Lactate Concentration at Day 10 (g/L)4.5 ± 0.44.1 ± 0.3~0.91
Intracellular ROS (Relative Fluorescence Units)100 ± 1085 ± 8~0.85

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Researchers should perform dose-response experiments to determine the optimal concentration and effects of α-KIV for their specific cell line and process.

Experimental Protocols

Protocol 1: Preparation of Chemically Defined Medium with α-Ketoisovaleric Acid

This protocol describes the preparation of a 1 L batch of chemically defined CHO cell culture medium, where valine is replaced with α-ketoisovaleric acid sodium salt.

Materials:

  • Powdered basal CHO medium (valine-free formulation)

  • α-Ketoisovaleric acid, sodium salt (or α-Ketoisovaleric acid and an equimolar amount of NaOH)

  • Cell culture grade water

  • Sodium bicarbonate

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • To a sterile beaker, add approximately 800 mL of cell culture grade water.

  • With gentle stirring, slowly add the powdered basal medium.

  • Allow the powder to dissolve completely.

  • Weigh the desired amount of α-ketoisovaleric acid sodium salt. For a final concentration of 30 mM, add 4.26 g of α-ketoisovaleric acid sodium salt (M.W. = 142.1 g/mol ). If using the free acid, add 3.48 g of α-ketoisovaleric acid (M.W. = 116.1 g/mol ) and slowly add an equimolar amount of 1 M NaOH to solubilize and neutralize it.

  • Add other supplements as required by the specific medium formulation (e.g., L-glutamine, growth factors).

  • Add the required amount of sodium bicarbonate (e.g., 3.7 g/L for use in a 5% CO2 incubator).

  • Adjust the pH of the medium to the desired setpoint (e.g., 7.2) using 1 M HCl or 1 M NaOH.

  • Add cell culture grade water to bring the final volume to 1 L.

  • Sterilize the medium by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Store the prepared medium at 2-8°C, protected from light.

Protocol 2: Assessment of Cell Viability and Proliferation

This protocol outlines the procedure for evaluating the effect of α-KIV on CHO cell viability and proliferation using the Trypan Blue exclusion method and a hemocytometer.

Materials:

  • CHO cells cultured in control and α-KIV-supplemented media

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

  • Micropipettes and sterile tips

  • Centrifuge

Procedure:

  • Collect a representative sample of the cell suspension from the culture vessel.

  • Dilute the cell suspension with PBS to a concentration suitable for counting (typically a 1:2 to 1:10 dilution).

  • In a microcentrifuge tube, mix 20 µL of the diluted cell suspension with 20 µL of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate the mixture for 1-2 minutes at room temperature.

  • Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the viable cell density (VCD) and percentage of viability using the following formulas:

    • VCD (cells/mL) = (Average number of viable cells per square) x (Dilution factor) x 10^4

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

  • Perform cell counts at regular intervals (e.g., every 24 hours) to determine the proliferation rate.

Protocol 3: Evaluation of Antioxidant Activity (Intracellular ROS Measurement)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels in cells cultured with and without α-KIV.

Materials:

  • CHO cells cultured in control and α-KIV-supplemented media

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium or PBS

  • An oxidizing agent as a positive control (e.g., hydrogen peroxide, H₂O₂)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed CHO cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight (if applicable) or grow in suspension.

  • The next day, treat the cells with different concentrations of α-KIV for the desired duration. Include untreated controls and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in serum-free medium or PBS.

  • Remove the culture medium from the wells and wash the cells once with warm PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS or phenol red-free medium to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Alternatively, visualize and capture images using a fluorescence microscope.

  • Normalize the fluorescence intensity of the treated samples to the untreated control to determine the relative change in intracellular ROS levels.

Visualizations of Pathways and Workflows

Metabolic Pathway of α-Ketoisovaleric Acid

metabolic_pathway Valine Valine aKIV α-Ketoisovaleric Acid Valine->aKIV BCAT aKIV->Valine BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH aKG α-Ketoglutarate Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Glutamate Glutamate Glutamate->aKG Transamination

Caption: Metabolic fate of α-Ketoisovaleric Acid.

Putative Signaling Pathway: α-KIV and mTORC1

signaling_pathway cluster_cell Cytosol aKIV α-Ketoisovaleric Acid BCAT BCAT aKIV->BCAT Valine Valine mTORC1 mTORC1 Valine->mTORC1 Activates Valine->BCAT Leucine Leucine Leucine->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., mAbs) mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes BCAT->Valine experimental_workflow start Start media_prep Prepare Control and α-KIV-supplemented Media start->media_prep cell_culture Culture CHO Cells in Prepared Media media_prep->cell_culture sampling Daily Sampling cell_culture->sampling analysis Analysis sampling->analysis vcd Viable Cell Density & Viability (Trypan Blue) analysis->vcd titer mAb Titer (e.g., ELISA) analysis->titer ros Intracellular ROS (DCFH-DA Assay) analysis->ros data_analysis Data Analysis and Comparison vcd->data_analysis titer->data_analysis ros->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Quantification of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine.[1][2][3] Aberrant levels of this keto acid are associated with certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition.[1] Consequently, accurate and robust quantification of this compound in biological matrices is crucial for clinical diagnosis, monitoring disease progression, and for research in drug development targeting BCAA metabolism.

These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below.

Technique Principle Sample Type Derivatization Detection Quantification Range
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.Plasma, Serum, UrineRequired (e.g., Methoximation and Silylation)Mass Spectrometry (MS)pmol to nmol
LC-MS/MS Separation by liquid chromatography followed by tandem mass spectrometric detection.Plasma, Serum, Muscle TissueOptional, but can improve sensitivity.Tandem Mass Spectrometry (MS/MS)0.06 - 0.23 µmol/L (in serum)[4][5]
HPLC-Fluorescence Separation by HPLC followed by fluorescence detection of a derivatized analyte.Plasma, Dried Blood Spots, Cell ExtractsRequired (e.g., o-phenylenediamine or 1,2-diamino-4,5-methylenedioxybenzene)Fluorescence0.5 - 50 µM[6]

Experimental Protocols

Quantification by GC-MS

Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. As this compound is non-volatile, a two-step derivatization process involving methoximation followed by silylation is typically employed to increase its volatility.[7]

a. Sample Preparation (Plasma/Serum)

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 400 µL of cold methanol.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

b. Derivatization

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 30 minutes. This step protects the keto group from undergoing tautomerization.[7]

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.[7]

c. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the derivatized this compound and the internal standard.

d. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed using standards of known concentrations prepared in a similar matrix.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis plasma Plasma/Serum Sample precipitation Protein Precipitation (Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation to Dryness supernatant->drying methoximation Methoximation (Methoxyamine HCl) drying->methoximation silylation Silylation (MSTFA + TMCS) methoximation->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

GC-MS analysis workflow for this compound.
Quantification by LC-MS/MS

LC-MS/MS provides high sensitivity and specificity and can often be performed with minimal sample preparation and without derivatization.

a. Sample Preparation (Serum/Muscle Tissue)

  • To 100 µL of serum or homogenized muscle tissue, add an internal standard.

  • Extract the sample by adding 400 µL of methanol.[4][5]

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[4][5]

  • Mobile Phase A: 10 mmol/L ammonium acetate in water.[4][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

c. Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Serum/Muscle Sample extraction Methanol Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Tandem MS Detection separation->detection quantification Quantification detection->quantification BCAA_Pathway cluster_valine_catabolism Valine Catabolism cluster_TCA Citric Acid Cycle (TCA) Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Branched-Chain Amino Acid Aminotransferase (BCAT) Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

Application Notes and Protocols for Measuring 3-Methyl-2-oxobutanoic Acid in Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a key intermediate metabolite in the biosynthesis of branched-chain amino acids, such as valine, and the vitamin pantothenic acid in various microorganisms, including Escherichia coli.[1][2] Its quantification in microbial fermentation broth is crucial for monitoring and optimizing metabolic pathways for the production of valuable compounds, understanding cellular metabolism, and for quality control in bioprocessing. This document provides detailed application notes and protocols for the accurate measurement of this compound in microbial fermentation broth using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Significance of this compound in E. coli

In Escherichia coli, this compound serves as a critical branch-point metabolite. It is a precursor in the biosynthetic pathways of both L-valine and pantothenic acid (Vitamin B5).[1][3] Understanding the metabolic flux through this intermediate is essential for metabolic engineering strategies aimed at overproducing these compounds.

Valine Biosynthesis Pathway

The biosynthesis of L-valine from pyruvate involves a series of enzymatic reactions where this compound is the direct keto-acid precursor to valine. The final step is a transamination reaction catalyzed by a branched-chain amino acid transaminase.[4]

Valine_Biosynthesis_Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ilvBN, ilvGM, ilvIH Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate ilvC Oxobutanoate 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Dihydroxyisovalerate->Oxobutanoate ilvD Valine L-Valine Oxobutanoate->Valine ilvE

Caption: Simplified L-valine biosynthesis pathway in E. coli.
Pantothenate (Vitamin B5) Biosynthesis Pathway

This compound is also the starting point for the synthesis of pantoate, a key component of pantothenic acid. The enzyme ketopantoate hydroxymethyltransferase, encoded by the panB gene, catalyzes the conversion of this compound to ketopantoate.[1][3]

Pantothenate_Biosynthesis_Pathway Oxobutanoate This compound (α-Ketoisovalerate) Ketopantoate Ketopantoate Oxobutanoate->Ketopantoate panB Pantoate Pantoate Ketopantoate->Pantoate panE Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate beta_Alanine β-Alanine beta_Alanine->Pantothenate panC

Caption: Simplified pantothenate biosynthesis pathway from 3-Methyl-2-oxobutanoate in E. coli.

Experimental Protocols

Accurate quantification of this compound in fermentation broth requires careful sample preparation to remove interfering substances like proteins and other macromolecules, followed by a reliable analytical method.

General Sample Preparation Workflow

The following workflow is a general guideline for preparing microbial fermentation broth samples for analysis.

Sample_Preparation_Workflow Start Fermentation Broth Sample Centrifugation Centrifugation (e.g., 10,000 x g, 10 min, 4°C) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Syringe Filtration (0.22 µm filter) Supernatant->Filtration Protein_Precipitation Protein Precipitation (Optional) (e.g., with acid or organic solvent) Filtration->Protein_Precipitation Derivatization Derivatization (Required for GC-MS, optional for HPLC) Protein_Precipitation->Derivatization Analysis Analysis by HPLC or GC-MS Derivatization->Analysis

Caption: General workflow for preparing fermentation broth samples.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes the quantification of this compound using HPLC with UV detection. Since α-keto acids have a weak chromophore, direct detection can be challenging, and derivatization may be employed to enhance sensitivity, though direct detection at low wavelengths is also possible.

Materials
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Syringe filters (0.22 µm)

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

Sample Preparation
  • Harvesting: Withdraw a sample of the fermentation broth.

  • Cell Removal: Centrifuge the broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.

  • Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • Acidification: Acidify the sample to a pH below 2 with a suitable acid like phosphoric acid to ensure the analyte is in its protonated form, which improves retention on a reverse-phase column.[5]

HPLC Conditions (Example)
  • Column: C18 reverse-phase column (e.g., Hypersil Gold aQ)[5]

  • Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.01 M H₂SO₄ or H₃PO₄) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 - 40°C

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 10 - 20 µL

Calibration

Prepare a series of standard solutions of this compound in the mobile phase or a matrix-matched standard (using sterile fermentation medium) covering the expected concentration range in the samples. Generate a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC-UV Method Performance (Illustrative)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of short-chain fatty and organic acids in fermentation media.[5][6][7]

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 mM
Limit of Quantification (LOQ)0.5 - 1.0 mM
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. However, this compound is not sufficiently volatile for direct GC analysis and requires derivatization to increase its volatility. A common derivatization procedure involves a two-step process of methoximation followed by silylation.

Materials
  • This compound analytical standard

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment
  • GC-MS system

  • Capillary GC column (e.g., DB-5ms or equivalent)

  • Heating block or oven

  • Centrifuge

  • Vortex mixer

Sample Preparation and Derivatization
  • Sample Preparation: Prepare the cell-free supernatant as described in the HPLC sample preparation section (steps 1-3).

  • Lyophilization: Freeze-dry a known volume of the supernatant to complete dryness.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group and prevents the formation of multiple derivatives.

  • Silylation: Add 80 µL of MSTFA to the sample. Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens on the carboxyl group with trimethylsilyl groups, increasing volatility.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Conditions (Example)
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Split or splitless, depending on the expected concentration

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Calibration

Prepare calibration standards and process them through the same derivatization procedure as the samples. Use an internal standard to correct for variations in derivatization efficiency and injection volume.

Data Presentation: GC-MS Method Performance (Illustrative)

The following table presents potential performance characteristics for a validated GC-MS method for organic acids.

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)Low µM range
Limit of Quantification (LOQ)Low to mid µM range
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Concluding Remarks

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available equipment. HPLC-UV is a more straightforward method but may lack the sensitivity for low-concentration samples. GC-MS provides higher sensitivity and selectivity but requires a more involved sample preparation and derivatization process. For both methods, proper validation is essential to ensure accurate and reliable results. The protocols and data presented here provide a comprehensive guide for researchers to establish a robust analytical method for measuring this key metabolite in microbial fermentation processes.

References

Application Notes and Protocols: Monitoring of Alpha-Ketoisovaleric Acid in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoisovaleric acid (KIV) is a branched-chain keto acid (BCKA) derived from the essential amino acid valine.[1] Its clinical significance is paramount in the context of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[2] In MSUD, a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) enzyme complex leads to the accumulation of KIV and other BCKAs, along with their corresponding branched-chain amino acids (BCAAs), in bodily fluids.[2][3] This accumulation is neurotoxic and can lead to severe neurological damage if not diagnosed and managed promptly.[4] Monitoring KIV levels is therefore crucial for the diagnosis, dietary management, and therapeutic monitoring of MSUD patients.[5] Emerging research also suggests a role for BCKAs in other conditions such as cancer and mitochondrial dysfunction, indicating a potential for broader clinical applications in the future.[6]

These application notes provide a comprehensive overview of the clinical applications of monitoring KIV levels, detailed experimental protocols for its quantification, and a summary of relevant quantitative data.

Clinical Applications

Diagnosis and Monitoring of Maple Syrup Urine Disease (MSUD)

The primary clinical application of KIV monitoring is in the diagnosis and management of Maple Syrup Urine Disease (MSUD), a rare autosomal recessive disorder.[2]

  • Diagnosis: Elevated levels of KIV, along with other BCKAs (α-ketoisocaproic acid and α-keto-β-methylvaleric acid) and BCAAs (leucine, isoleucine, and valine), in urine and plasma are hallmark biochemical indicators of MSUD.[2] Newborn screening programs often include the analysis of these metabolites to enable early diagnosis and intervention.[3]

  • Therapeutic Monitoring: Lifelong dietary management, involving the restriction of BCAA intake, is the cornerstone of MSUD treatment.[3] Regular monitoring of KIV and other relevant metabolites is essential to ensure dietary compliance, prevent metabolic decompensation, and adjust dietary intake as needed. The goal is to maintain these metabolites within a target therapeutic range to prevent neurological damage and promote normal development.[5]

Investigational Biomarker in Cancer

Recent studies have highlighted the role of BCAA metabolism in cancer progression. Altered BCAA and BCKA levels have been observed in various cancers. While still in the research phase, monitoring KIV and other BCKAs could potentially aid in:

  • Understanding Tumor Metabolism: Studying the levels of these metabolites may provide insights into the metabolic reprogramming of cancer cells.

  • Prognostic and Predictive Biomarkers: Correlations between BCKA levels and clinical outcomes are being investigated to determine their potential as prognostic or predictive biomarkers for certain cancer types and therapies.

Research in Mitochondrial Dysfunction

Mitochondrial dysfunction has been linked to alterations in BCAA metabolism. The accumulation of BCKAs, including KIV, can inhibit mitochondrial respiratory chain complexes and induce oxidative stress.[6][7] Therefore, monitoring KIV levels in patients with suspected or confirmed mitochondrial diseases is an area of active research to:

  • Assess Metabolic Status: KIV levels may serve as a surrogate marker for mitochondrial dysfunction.

  • Evaluate Therapeutic Interventions: Monitoring KIV could help in assessing the efficacy of therapies aimed at improving mitochondrial function.

Quantitative Data

The following tables summarize the concentrations of alpha-ketoisovaleric acid in urine and plasma in healthy individuals and patients with Maple Syrup Urine Disease.

Table 1: Urinary Alpha-Ketoisovaleric Acid Concentrations

PopulationConditionConcentration (mcg/mg creatinine)Reference
Healthy Controls-< 0.49[1]
MSUD PatientsUntreated/Metabolic CrisisSignificantly Elevated (Specific values vary by case)[2]
MSUD PatientsUnder Dietary ManagementNear-normal to slightly elevated[3]

Table 2: Plasma Alpha-Ketoisovaleric Acid Concentrations

PopulationConditionConcentration (μmol/L)Reference
Healthy Controls-Undetectable to low levels[4]
MSUD PatientsUntreated/Metabolic CrisisMarkedly Elevated (Can exceed 1000 μmol/L for total BCKAs)[4]
MSUD PatientsStable, on treatmentMaintained within a target therapeutic range[3]

Signaling Pathways and Workflows

Branched-Chain Amino Acid Catabolism Pathway

The diagram below illustrates the catabolic pathway of branched-chain amino acids, highlighting the step at which the deficiency in Maple Syrup Urine Disease occurs.

BCAA_Catabolism cluster_0 Mitochondria Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT KIV alpha-Ketoisovaleric Acid BCAT->KIV from Valine KMV alpha-Keto-beta- methylvaleric Acid BCAT->KMV from Isoleucine KIC alpha-Ketoisocaproic Acid BCAT->KIC from Leucine BCKDH Branched-Chain alpha-Keto Acid Dehydrogenase (BCKDH) Complex KIV->BCKDH KMV->BCKDH KIC->BCKDH MSUD_block Deficient in Maple Syrup Urine Disease BCKDH->MSUD_block Metabolites Further Metabolism (Succinyl-CoA, Acetyl-CoA, Acetoacetate) BCKDH->Metabolites

Caption: Branched-Chain Amino Acid Catabolism Pathway.

Experimental Workflow for KIV Quantification

The following diagram outlines a general workflow for the quantification of alpha-ketoisovaleric acid in biological samples using chromatography-mass spectrometry.

KIV_Quantification_Workflow SampleCollection Sample Collection (Plasma or Urine) SamplePrep Sample Preparation (Protein Precipitation, Derivatization) SampleCollection->SamplePrep Chromatography Chromatographic Separation (GC or LC) SamplePrep->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAnalysis Data Analysis (Quantification) MassSpec->DataAnalysis Result Result Reporting DataAnalysis->Result

Caption: General workflow for KIV quantification.

Experimental Protocols

Protocol 1: Quantification of Urinary Alpha-Ketoisovaleric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the analysis of organic acids, including KIV, in urine.[8][9][10][11]

1. Materials and Reagents

  • Urine sample

  • Internal Standard (e.g., tropic acid, 2-ketocaproic acid)

  • Hydroxylamine hydrochloride

  • 5M HCl

  • Sodium chloride (solid)

  • Ethyl acetate

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

2. Sample Preparation

  • To a clean glass tube, add a volume of urine equivalent to 1 µmole of creatinine.

  • Add the internal standard solution.

  • Add hydroxylamine hydrochloride solution to form oxime derivatives of the keto acids.

  • Acidify the mixture to a pH of less than 2 with 5M HCl.

  • Saturate the solution with solid sodium chloride.

  • Extract the organic acids by adding ethyl acetate and vortexing for 2 minutes.

  • Centrifuge to separate the layers and transfer the ethyl acetate (upper) layer to a clean tube.

  • Repeat the extraction with a fresh aliquot of ethyl acetate and combine the extracts.

  • Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.

3. Derivatization

  • To the dried residue, add pyridine.

  • Add BSTFA with 1% TMCS to form the trimethylsilyl (TMS) derivatives.

  • Incubate at 60-70°C for 30 minutes.

4. GC-MS Analysis

  • Inject the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-600

  • Identify and quantify the TMS-oxime derivative of KIV based on its retention time and mass spectrum, using the internal standard for calibration.

Protocol 2: Quantification of Plasma Alpha-Ketoisovaleric Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and specific quantification of KIV in plasma.[12][13][14]

1. Materials and Reagents

  • Plasma sample

  • Internal Standard (e.g., stable isotope-labeled KIV)

  • Acetonitrile

  • Formic acid

  • Derivatization agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

  • LC-MS/MS system

2. Sample Preparation

  • To a microcentrifuge tube, add the plasma sample.

  • Add the internal standard solution.

  • Precipitate proteins by adding cold acetonitrile.

  • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

3. Derivatization

  • Add the PFBHA solution to the supernatant.

  • Incubate at room temperature for 30-60 minutes to form the PFB-oxime derivative of KIV.

4. LC-MS/MS Analysis

  • Inject the derivatized sample into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the KIV derivative from other components.

    • Flow Rate: 0.3-0.5 mL/min

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the specific precursor-to-product ion transitions for the KIV-PFB-oxime derivative and its stable isotope-labeled internal standard.

  • Quantify the KIV-PFB-oxime derivative using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

The monitoring of alpha-ketoisovaleric acid is a critical tool in the clinical management of Maple Syrup Urine Disease. The provided protocols offer robust and reliable methods for the quantification of KIV in biological samples, which is essential for accurate diagnosis and effective therapeutic monitoring. As research continues, the clinical utility of monitoring KIV and other branched-chain keto acids may expand to other areas, including oncology and the study of mitochondrial disorders, further highlighting the importance of accurate and precise analytical methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Analysis of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of 3-Methyl-2-oxobutanoic acid in your chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution for this compound?

Poor peak resolution in the analysis of this compound can stem from several factors, including:

  • Inappropriate Mobile Phase pH (HPLC): The pH of the mobile phase significantly impacts the ionization state of this acidic analyte, affecting its retention and peak shape.

  • Suboptimal Column Selection: Using a column with inadequate selectivity for organic acids can lead to co-elution with other sample components.

  • Column Degradation: Over time, columns can lose their efficiency, resulting in broader peaks and reduced resolution.

  • Sample Overload: Injecting too much sample can lead to peak fronting and broadening.

  • Inadequate Derivatization (GC): For Gas Chromatography (GC), incomplete derivatization of the carboxylic acid group can result in poor peak shape and tailing.

  • System Dead Volume: Excessive dead volume in the chromatography system can cause peak broadening.

Q2: How does mobile phase pH affect the peak shape of this compound in HPLC?

The peak shape of this compound in reversed-phase HPLC is highly dependent on the mobile phase pH. To achieve sharp, symmetrical peaks, it is crucial to control the ionization of the carboxylic acid group. A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[1] By keeping the acid in its protonated, non-ionized form, secondary interactions with the stationary phase are minimized, leading to improved peak shape.[1]

Q3: Why is derivatization often necessary for the GC analysis of this compound?

This compound is a polar and non-volatile compound, which makes it challenging to analyze directly by Gas Chromatography (GC). Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. This process improves chromatographic behavior, leading to sharper peaks and better resolution. Common derivatization reagents for organic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents.

Q4: What types of columns are suitable for the HPLC and GC analysis of this compound?

  • HPLC: For reversed-phase HPLC, C18 and C8 columns are commonly used as a starting point. For challenging separations, columns with alternative selectivities, such as phenyl-hexyl or polar-embedded phases, may provide better resolution. The choice of a modern, high-purity silica column can also minimize unwanted secondary interactions.

  • GC: For the analysis of derivatized this compound, a non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically suitable. These columns provide good separation of a wide range of organic acid derivatives.

Q5: How can I improve the separation of this compound from other organic acids in a complex sample?

Improving the separation of this compound from other organic acids can be achieved by:

  • Optimizing the Mobile Phase (HPLC): Adjusting the organic solvent composition, gradient slope, and pH of the mobile phase can significantly alter the selectivity of the separation.

  • Adjusting the Temperature Program (GC): Modifying the temperature ramp rate and hold times in the GC oven program can improve the resolution of closely eluting peaks.

  • Selecting an Appropriate Column: As mentioned in Q4, choosing a column with a different stationary phase chemistry can provide the necessary selectivity.

  • Using a Chiral Column: Since this compound is a chiral compound, a chiral stationary phase may be necessary to separate its enantiomers from each other or from other chiral interferences.

Q6: What are the key considerations for the chiral separation of this compound?

The separation of the enantiomers of this compound requires a chiral environment. This can be achieved in a few ways:

  • Chiral Stationary Phases (CSPs): This is the most direct method, where the column itself is packed with a chiral material. Polysaccharide-based CSPs are a common choice.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.

Troubleshooting Guides

HPLC Peak Shape Issues
Problem Potential Causes Solutions
Peak Tailing Mobile phase pH is too close to or above the analyte's pKa, leading to partial ionization.Lower the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA). A pH of 2.5-3.5 is a good starting point for organic acids.
Secondary interactions with active silanols on the column packing.Use a column with high-purity silica and end-capping. Add a competing base to the mobile phase in low concentrations.
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample overload.Decrease the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase.
Peak Splitting Partially blocked column frit or void in the column packing.Back-flush the column. If the problem persists, replace the column.
Injector issue.Inspect and clean the injector and ensure the rotor seal is not damaged.
Sample solvent is much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Broad Peaks Low column efficiency.Replace the column.
Extra-column volume.Use tubing with a smaller internal diameter and minimize the length of connections.
Mobile phase flow rate is too high or too low.Optimize the flow rate to achieve the best balance between resolution and analysis time.
GC Peak Shape Issues
Problem Potential Causes Solutions
Peak Tailing Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent excess). Ensure the sample is dry before adding the derivatizing reagent.
Active sites in the inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Broad Peaks Slow injection speed.Use a faster injection speed to ensure a narrow sample band is introduced to the column.
Suboptimal temperature program.Decrease the initial oven temperature or use a slower ramp rate to improve the focusing of early eluting peaks.
Carrier gas flow rate is too low.Optimize the carrier gas flow rate for the column dimensions.
No Peaks or Very Small Peaks Incomplete derivatization or degradation of the derivative.Verify the derivatization procedure and ensure the stability of the derivatives. Analyze the samples as soon as possible after preparation.
Adsorption in the inlet or column.Check for active sites and use appropriate deactivation methods.

Experimental Protocols

General Protocol for HPLC Method Development for this compound
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% B to 50% B over 15 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at 30 °C.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as this compound does not have a strong chromophore.

  • Injection Volume: Inject 5-10 µL of the sample.

  • Optimization:

    • Adjust the gradient slope to improve the separation of the target analyte from impurities.

    • If peak shape is poor, consider lowering the pH further by using 0.1% TFA instead of formic acid.

    • If co-elution is an issue, try a different organic modifier (e.g., methanol) or a column with a different selectivity (e.g., phenyl-hexyl).

General Protocol for GC-MS Analysis with Derivatization
  • Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reaction.

  • Derivatization:

    • Add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Data Summary

Recommended Starting Chromatographic Conditions
ParameterHPLCGC
Column C18, 4.6 x 150 mm, 3.5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase / Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C70 °C initial, ramp to 280 °C
Detector UV at 210 nmMass Spectrometer
Derivatization Not applicableBSTFA with 1% TMCS

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution check_shape Examine Peak Shape start->check_shape is_tailing Peak Tailing? check_shape->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No solution_tailing Lower Mobile Phase pH (HPLC) Optimize Derivatization (GC) is_tailing->solution_tailing Yes is_split Peak Splitting? is_fronting->is_split No solution_fronting Reduce Sample Load is_fronting->solution_fronting Yes is_broad Broad Peaks? is_split->is_broad No solution_split Check for Blockages Replace Column is_split->solution_split Yes solution_broad Optimize Flow Rate Replace Column is_broad->solution_broad Yes end Improved Resolution is_broad->end No solution_tailing->end solution_fronting->end solution_split->end solution_broad->end

Caption: A troubleshooting workflow for diagnosing and resolving common peak shape issues.

pH_Effect cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) ionized 3-Methyl-2-oxobutanoate (Anionic Form) high_interaction Increased Interaction with Reversed Phase ionized->high_interaction poor_peak Peak Tailing high_interaction->poor_peak protonated This compound (Neutral Form) low_interaction Reduced Interaction with Reversed Phase protonated->low_interaction good_peak Symmetrical Peak low_interaction->good_peak mobile_phase Mobile Phase pH mobile_phase->ionized mobile_phase->protonated GC_Workflow start Sample Containing This compound dry_sample Evaporate to Dryness start->dry_sample derivatize Add Derivatizing Reagent (e.g., BSTFA) and Heat dry_sample->derivatize gc_injection Inject into GC-MS derivatize->gc_injection separation Separation on GC Column gc_injection->separation detection Detection by Mass Spectrometer separation->detection result Chromatogram with Sharp Peak detection->result

References

troubleshooting alpha-ketoisovaleric acid derivatization efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of α-ketoisovaleric acid for analytical purposes.

Troubleshooting Guide

Low or no derivatization product detected? This guide will help you identify and resolve common issues encountered during the derivatization of α-ketoisovaleric acid, primarily focusing on its reaction with o-phenylenediamine (OPD) and its analogs.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Reaction pH The pH of the reaction mixture is critical. For OPD-type derivatization, an acidic pH is generally required. Verify the pH of your reaction mixture and adjust if necessary. An optimal pH is often around 3.[1]
Suboptimal Reaction Temperature Derivatization reactions are sensitive to temperature. Ensure your reaction is incubated at the recommended temperature. For many α-keto acid derivatizations with OPD analogs, a temperature of around 80-100°C is optimal.[2][3]
Inadequate Reaction Time The reaction may not have proceeded to completion. Ensure the incubation time is sufficient. A common reaction time is 30-60 minutes.[2][3]
Reagent Degradation Derivatization reagents like OPD can degrade over time, especially when exposed to light and air. Use freshly prepared reagent solutions for best results.
Presence of Interfering Substances Other carbonyl-containing compounds in the sample can compete for the derivatization reagent. Consider sample cleanup steps to remove potential interferences.
Instability of α-Ketoisovaleric Acid α-keto acids can be unstable and prone to degradation, especially at non-optimal pH or elevated temperatures for extended periods. Minimize sample processing time and store samples appropriately.

Frequently Asked Questions (FAQs)

Derivatization Chemistry

Q1: What is the principle behind the derivatization of α-ketoisovaleric acid with o-phenylenediamine (OPD)?

A1: The derivatization of α-keto acids with OPD is a condensation reaction. The two amino groups of OPD react with the two carbonyl groups (the ketone and the carboxylic acid) of the α-keto acid to form a fluorescent and UV-active quinoxalinone derivative. This derivative is more easily detected and quantified by HPLC with fluorescence or UV detectors.

Q2: Are there alternative derivatization reagents for α-ketoisovaleric acid?

A2: Yes, several analogs of OPD are used, often to enhance fluorescence or improve stability. These include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4-nitro-1,2-phenylenediamine (NPD).[4] These reagents function similarly to OPD.

Experimental Conditions

Q3: How critical is the pH of the reaction?

A3: The pH is extremely critical. The condensation reaction requires an acidic environment to proceed efficiently. For NPD derivatization, a pH of 3 has been shown to be optimal.[1] Deviations from the optimal pH can significantly reduce the derivatization efficiency.

Q4: What is the optimal temperature and reaction time?

A4: This can vary slightly depending on the specific α-keto acid and the derivatization reagent. For the derivatization of a mix of α-keto acids with an OPD analog, heating at 95-100°C for 30 minutes has been reported to be effective.[2][3] It is recommended to optimize these parameters for your specific experimental setup.

Q5: My derivatized samples show peak splitting in the chromatogram. What could be the cause?

A5: Peak splitting can occur for several reasons. One documented cause with DMB derivatization is the acidity of the final sample injected into the HPLC. Diluting the final reaction mixture with a basic solution, such as NaOH, can resolve this issue.[4] Other potential causes include column degradation or issues with the mobile phase.

HPLC Analysis

Q6: I'm observing a drifting baseline in my HPLC chromatogram. What should I do?

A6: A drifting baseline can be caused by several factors, including:

  • Temperature fluctuations: Ensure the column oven is maintaining a stable temperature.

  • Mobile phase issues: The mobile phase may not be properly mixed or could be degrading. Prepare fresh mobile phase.

  • Column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

  • Detector issues: The detector lamp may be failing.

Q7: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A7: Poor peak shape can be due to:

  • Column degradation: The stationary phase of the column may be damaged.

  • Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the analyte.

  • Sample overload: Injecting too much sample can lead to peak distortion.

  • Interactions with silanol groups: Residual silanol groups on the silica-based column can interact with the analyte. Using a highly end-capped column or adding a competing base to the mobile phase can help.

Experimental Protocols

Protocol 1: Derivatization of α-Ketoisovaleric Acid with an OPD Analog (NPD)

This protocol is adapted from a method for the derivatization of several α-keto acids.[1]

Materials:

  • α-Ketoisovaleric acid standard or sample

  • 4-Nitro-1,2-phenylenediamine (NPD) solution (1% w/v in methanol)

  • Acetic acid-sodium acetate buffer (pH 3)

  • Methanol

  • Heating block or water bath at 80°C

Procedure:

  • To 1 mL of the aqueous α-ketoisovaleric acid solution, add 1 mL of the 1% NPD solution.

  • Add 1 mL of the acetic acid-sodium acetate buffer (pH 3).

  • Vortex the mixture gently.

  • Heat the mixture at 80°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Bring the final volume to 10 mL with methanol.

  • The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of Derivatized α-Ketoisovaleric Acid

This is an example of an isocratic HPLC method.[1]

HPLC System:

  • Column: Zorbax 300 SB-C18 (4.6x150mm)

  • Mobile Phase: Methanol:Water:Acetonitrile (42:56:2, v/v/v)

  • Flow Rate: 0.9 mL/min

  • Detection: Photodiode array detector at 255 nm

  • Injection Volume: 20 µL

Visualizations

Valine Catabolism Pathway

α-Ketoisovaleric acid is a key intermediate in the metabolic breakdown of the branched-chain amino acid, valine.[5][6][7][8]

Valine_Catabolism Valine Valine aKIV α-Ketoisovaleric acid Valine->aKIV Branched-chain aminotransferase IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA Branched-chain α-keto acid dehydrogenase complex PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Series of enzymatic steps SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Overview of the valine catabolism pathway.

Troubleshooting Workflow for Derivatization

This workflow provides a logical approach to troubleshooting common derivatization problems.

Troubleshooting_Workflow Start Low/No Product CheckReagents Check Reagent Preparation (Freshness, Concentration) Start->CheckReagents CheckConditions Verify Reaction Conditions (pH, Temperature, Time) CheckReagents->CheckConditions Reagents OK Success Problem Resolved CheckReagents->Success Issue Found & Corrected SamplePrep Review Sample Preparation (Potential Interferences) CheckConditions->SamplePrep Conditions OK CheckConditions->Success Issue Found & Corrected HPLC_Check Investigate HPLC System (Column, Mobile Phase, Detector) SamplePrep->HPLC_Check Sample Prep OK SamplePrep->Success Issue Found & Corrected HPLC_Check->Success System OK

References

Technical Support Center: LC-MS/MS Analysis of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 3-Methyl-2-oxobutanoic acid, a key biomarker in various metabolic studies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to address common challenges, particularly those related to matrix effects.

Troubleshooting Guide

Matrix effects, the interference from co-eluting endogenous components of the sample matrix, are a primary concern in LC-MS/MS bioanalysis, potentially leading to ion suppression or enhancement and compromising data accuracy. This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Action
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent with a composition as close as possible to the initial mobile phase conditions. High organic content in the injection solvent can cause peak distortion for early eluting compounds in reversed-phase chromatography.
Column Overload Reduce the injection volume or dilute the sample. Exceeding the column's loading capacity can lead to peak fronting.
Secondary Interactions with Column Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure this compound is in its protonated form, minimizing interactions with residual silanols on the column.
Column Contamination or Degradation Flush the column with a strong solvent wash sequence. If peak shape does not improve, consider replacing the column.

Problem: Inconsistent or Low Analyte Response (Ion Suppression)

Potential Cause Recommended Action
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Optimize the gradient elution to better separate this compound from interfering matrix components. Consider a shallower gradient around the analyte's retention time. 2. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.
Inefficient Ionization Optimize mass spectrometer source parameters, including capillary voltage, gas flows, and temperature, to ensure optimal ionization of the analyte.
Lack of Appropriate Internal Standard Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-¹³C₂) to compensate for signal variations caused by matrix effects.[1]

Problem: High Analyte Response (Ion Enhancement)

Potential Cause Recommended Action
Co-eluting Matrix Components that Enhance Ionization Similar to ion suppression, improve chromatographic separation and/or enhance sample cleanup to remove the interfering compounds.
Inappropriate Internal Standard Use a SIL-IS that co-elutes with the analyte to accurately reflect and correct for ionization enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A1: The most common and effective techniques are:

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. This is often sufficient for removing a large portion of matrix interferences.[2][3]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can be more effective than PPT in removing a wider range of interferences.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. This is generally the most effective but also the most time-consuming and expensive method.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A validated method for branched-chain keto acids, including this compound, demonstrated recoveries ranging from 78.4% to 114.3%, indicating that matrix effects can be managed with appropriate methods.[4]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. A SIL-IS, such as this compound-¹³C₂, will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1] This allows for accurate correction of any signal variability, leading to more precise and reliable quantification.

Q4: What are the typical LC and MS parameters for the analysis of this compound?

A4: Based on validated methods for branched-chain keto acids, here are some typical starting parameters:

Liquid Chromatography:

  • Column: A C8 or C18 reversed-phase column is commonly used.[1][4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Elution: A gradient elution is typically employed to achieve good separation from matrix components.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

Mass Spectrometry (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective for organic acids.

  • Precursor Ion: [M-H]⁻ (m/z 115.0)

  • Product Ions: Common fragments can be used for Multiple Reaction Monitoring (MRM). It is essential to optimize these on your specific instrument.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a common starting point for the extraction of this compound from plasma.

Materials:

  • Plasma samples

  • This compound analytical standard

  • This compound-¹³C₂ internal standard

  • Acetonitrile (ACN), chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing this compound-¹³C₂).

  • Add 400 µL of chilled acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect

This protocol describes how to prepare samples to quantify the matrix effect.

Materials:

  • Blank plasma from at least 6 different sources

  • This compound analytical standard

  • Mobile phase

Procedure:

  • Prepare Post-Extraction Spiked Samples:

    • Extract blank plasma using the protein precipitation protocol described above.

    • Spike the resulting supernatant with the this compound analytical standard at low, medium, and high concentrations representative of your calibration curve.

  • Prepare Neat Solutions:

    • Prepare solutions of the this compound analytical standard in the mobile phase at the same low, medium, and high concentrations.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the matrix effect using the formula provided in Q2 of the FAQ section.

Visualizations

Below are diagrams illustrating key workflows and concepts in addressing matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add Internal Standard (this compound-¹³C₂) sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 or C8 column) supernatant->lc ms MS/MS Detection (ESI Negative Mode) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: Experimental workflow for this compound analysis.

matrix_effect_logic cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies start Analyte Signal Observed compare Compare Signal: Analyte in Matrix vs. Neat Solution start->compare suppression Signal Lower (Ion Suppression) compare->suppression < 100% enhancement Signal Higher (Ion Enhancement) compare->enhancement > 100% no_effect Signal Similar (No Significant Effect) compare->no_effect ≈ 100% improve_prep Improve Sample Prep (LLE, SPE) suppression->improve_prep optimize_lc Optimize Chromatography suppression->optimize_lc use_sil_is Use SIL-IS suppression->use_sil_is enhancement->improve_prep enhancement->optimize_lc enhancement->use_sil_is no_effect->use_sil_is Best Practice

Caption: Decision tree for addressing matrix effects.

References

Technical Support Center: α-Ketoisovaleric Acid Sample Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and proper storage conditions for α-ketoisovaleric acid in biological samples. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in handling samples for α-ketoisovaleric acid analysis?

A1: The primary challenge is the inherent instability of α-keto acids in biological matrices. These molecules are susceptible to degradation, and improper handling or storage can lead to significant losses and inaccurate quantification.

Q2: What is the recommended anticoagulant for plasma collection for α-ketoisovaleric acid analysis?

A2: While specific studies on anticoagulant preference for α-ketoisovaleric acid are not abundant, EDTA is a commonly used anticoagulant for metabolomics studies and is generally a suitable choice. It is crucial to process the blood sample promptly after collection.

Q3: How many times can I freeze and thaw my plasma/serum samples?

A3: It is strongly recommended to minimize freeze-thaw cycles. For many metabolites, more than two freeze-thaw cycles should be avoided to maintain sample integrity. If multiple analyses are planned, it is best practice to aliquot samples into smaller volumes after the initial processing.

Q4: What are the general recommendations for shipping samples for α-ketoisovaleric acid analysis?

A4: Samples should be shipped frozen on dry ice to ensure they remain at a stable, low temperature throughout transit. For urine samples, it is recommended to freeze them for a minimum of four hours before shipping.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of α-ketoisovaleric acid Sample degradation due to improper storage temperature or delayed processing.Review and strictly adhere to recommended storage conditions (see tables below). Process samples as quickly as possible after collection. For plasma, deproteinization with methanol can help prevent significant losses.
Inefficient extraction from the biological matrix.Optimize the extraction protocol. Ensure complete deproteinization and efficient recovery of the analyte.
High variability between replicate measurements Inconsistent sample handling or storage.Standardize all sample handling procedures, from collection to analysis. Ensure all samples are stored under the same conditions.
Multiple freeze-thaw cycles.Aliquot samples after initial processing to avoid repeated freezing and thawing of the entire sample.
Unexpected peaks interfering with analysis Contamination of sample or reagents.Use high-purity solvents and reagents. Ensure all collection and processing materials are clean and free of contaminants.
Improper sample preparation.Follow the recommended sample preparation protocol meticulously. Ensure derivatization (if used) is complete and consistent.

Sample Stability Data

The following tables summarize the stability of α-ketoisovaleric acid in various biological matrices under different storage conditions.

Table 1: Stability of α-Ketoisovaleric Acid in Plasma/Serum

TemperatureDurationStabilitySource
Room Temperature (~25°C)Up to 7 daysInsignificant changes observed.[1]
Refrigerated (2-8°C)Up to 24 hoursStable for most metabolites, though specific data for α-ketoisovaleric acid is limited. General recommendation is to minimize time at this temperature.[2]
Frozen (-20°C)Up to 30 daysConsidered a better option than refrigeration for preserving many analytes.[3]
Ultra-low Freezer (-80°C)Up to 360 daysHigh stability, with reported changes of less than 14%. This is the recommended temperature for long-term storage.

Table 2: Stability of α-Ketoisovaleric Acid in Urine

TemperatureDurationStabilitySource
Room Temperature (~20°C)> 8 hoursPotential for degradation of some amino acids, suggesting caution for related keto acids.[2]
Refrigerated (4°C)Up to 24 hoursGenerally stable for a wide range of metabolites.[2]
Frozen (-20°C)Up to 24 hoursStable for a wide range of metabolites.[2]
Long-term Frozen (-20°C)Up to 15 yearsHigh stability observed for many organic acids.

Experimental Protocols

Protocol 1: Plasma/Serum Sample Collection and Processing

A detailed protocol for collecting and processing plasma or serum samples for α-ketoisovaleric acid analysis.

cluster_collection Blood Collection cluster_processing Initial Processing (within 1 hour) cluster_preparation Sample Preparation cluster_storage Storage Collect Collect whole blood in EDTA tube Centrifuge Centrifuge at 1,500 x g for 10 min at 4°C Collect->Centrifuge Separate Separate plasma/serum supernatant Centrifuge->Separate Deproteinize Deproteinize with cold methanol (1:3 v/v) Separate->Deproteinize Vortex Vortex thoroughly Deproteinize->Vortex Centrifuge2 Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge2 Supernatant Transfer supernatant for analysis Centrifuge2->Supernatant Analyze Analyze immediately or store Supernatant->Analyze Store Store at -80°C for long-term stability Analyze->Store

Plasma/Serum Sample Workflow

Protocol 2: Urine Sample Collection and Processing

A detailed protocol for collecting and processing urine samples for α-ketoisovaleric acid analysis.

cluster_collection Urine Collection cluster_processing Initial Processing cluster_storage Storage Collect Collect mid-stream urine in a sterile container Centrifuge Centrifuge at 2,000 x g for 10 min to remove particulates Collect->Centrifuge Supernatant Transfer supernatant to a clean tube Centrifuge->Supernatant Analyze Analyze immediately or store Supernatant->Analyze Store Store at -80°C for long-term stability Analyze->Store

Urine Sample Workflow

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Analyte Recovery

This diagram outlines a logical workflow for troubleshooting experiments where the recovery of α-ketoisovaleric acid is lower than expected.

Start Low α-ketoisovaleric acid recovery CheckStorage Were samples stored at -80°C immediately after processing? Start->CheckStorage CheckThawing Were samples subjected to multiple freeze-thaw cycles? CheckStorage->CheckThawing Yes Degradation High probability of sample degradation. Review storage protocol. CheckStorage->Degradation No CheckProcessing Was plasma/serum promptly separated and deproteinized? CheckThawing->CheckProcessing No ThawIssue Analyte loss due to freeze-thaw. Aliquot samples in the future. CheckThawing->ThawIssue Yes CheckExtraction Was the extraction protocol followed correctly? CheckProcessing->CheckExtraction Yes ProcessingError Potential degradation during processing. Ensure rapid and cold processing. CheckProcessing->ProcessingError No ExtractionError Inefficient extraction. Optimize extraction procedure. CheckExtraction->ExtractionError No Consult If issues persist, consult analytical specialist. CheckExtraction->Consult Yes

Troubleshooting Flowchart

References

Technical Support Center: B Vitamin Interference in α-Ketoisovalerate Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the interference of B vitamins in the study of alpha-ketoisovalerate (α-KIV) metabolism.

Frequently Asked Questions (FAQs)

Q1: How do B vitamins metabolically interfere with α-ketoisovalerate (α-KIV) metabolism studies?

A1: B vitamins are not inhibitors but essential cofactors for the catalytic activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the primary enzyme responsible for the irreversible catabolism of α-KIV.[1][2][3] An inadequate or inconsistent supply of these vitamins in your experimental system (cell culture media, tissue preparations, or animal diets) can lead to significant variability and misinterpretation of results.

The key B vitamins involved are:

  • Thiamine (B1): As Thiamine Pyrophosphate (TPP), it is a critical cofactor for the E1 subunit (decarboxylase) of the BCKDH complex.[1][2]

  • Riboflavin (B2): As Flavin Adenine Dinucleotide (FAD), it is required by the E3 subunit (dihydrolipoyl dehydrogenase) to reoxidize the lipoamide cofactor.[1][3]

  • Niacin (B3): As Nicotinamide Adenine Dinucleotide (NAD+), it serves as the final electron acceptor in the reaction catalyzed by the E3 subunit.[1][3]

  • Pantothenic Acid (B5): As a component of Coenzyme A (CoA), it is required to accept the acyl group generated from the decarboxylation of α-KIV, forming isobutyryl-CoA.[1][3]

Therefore, fluctuations in the availability of these vitamins directly impact the rate of α-KIV breakdown, which can be misinterpreted as an effect of the compound or condition you are studying.

Q2: What is analytical interference, and how is it different from metabolic interference?

A2: Analytical interference occurs when a substance in a sample directly affects the measurement process of an assay, leading to falsely high or low results.[4][5][6] This is distinct from metabolic interference, where the substance alters the biological pathway itself. In the context of B vitamins, Biotin (Vitamin B7) is a major source of analytical interference.[4][5][7] Many common immunoassays use a biotin-streptavidin binding system for signal detection.[5] High levels of free biotin from supplements can saturate the streptavidin, leading to erroneous results for various analytes, which might be measured as secondary outcomes in a metabolism study (e.g., hormones, cytokines).[4][5][6]

Q3: My α-KIV levels are unexpectedly high in my cell culture experiment. What could be the cause?

A3: High levels of α-KIV suggest a bottleneck in its catabolism. This is likely due to reduced activity of the BCKDH complex.

  • Check B Vitamin Concentrations: Your cell culture medium may be deficient in one or more of the essential B vitamins (B1, B2, B3, B5). Verify the formulation of your medium and consider supplementing it to ensure these cofactors are not rate-limiting.

  • Review Experimental Conditions: Factors such as hypoxia or the presence of specific inhibitors can also reduce BCKDH activity.

  • Consider Upstream Pathways: Increased production of α-KIV from valine transamination could also be a factor, although a block in catabolism is a more common cause of accumulation.

Q4: Can I use B vitamin supplementation in my animal studies?

A4: Yes, but it must be carefully controlled. If your study involves dietary interventions, ensure that both the control and experimental diets have the same, clearly defined B vitamin content. Uncontrolled supplementation can mask or exaggerate experimental effects. For example, if a test compound's effect is sensitive to metabolic rate, fluctuations in B vitamin status could alter the activity of BCKDH and confound the results.[8]

Troubleshooting Guide

Issue 1: Low or Inconsistent BCKDH Enzyme Activity
Symptom Possible Cause Troubleshooting Steps
Low Vmax in enzyme kinetics assay Limiting Cofactor Concentration: Insufficient Thiamine (TPP), Riboflavin (FAD), Niacin (NAD+), or Pantothenic Acid (CoA) in the assay buffer.1. Verify Buffer Composition: Ensure all cofactors are present at saturating concentrations as determined by literature or preliminary experiments. 2. Prepare Fresh Cofactor Solutions: Some cofactors, like TPP, can be unstable. Prepare solutions fresh before each experiment. 3. Titrate Cofactors: If unsure, perform a cofactor titration experiment to determine the optimal concentration for your specific enzyme preparation.
High Variability Between Replicates Inconsistent Cofactor Availability: Degradation of cofactors over the course of the experiment or pipetting errors.1. Use a Master Mix: Prepare a master mix of assay buffer containing all cofactors to ensure consistent concentrations across all wells/tubes. 2. Protect from Light: FAD is light-sensitive. Keep solutions in amber tubes and minimize light exposure. 3. Check pH and Temperature: Ensure the assay buffer pH and temperature are stable and optimal for BCKDH activity.
No Detectable Activity Complete Absence of an Essential Cofactor: One or more of the B vitamin-derived cofactors may be missing from the assay buffer.1. Systematically Check Components: Prepare a new assay buffer, adding each component one by one to identify the missing reagent. 2. Enzyme Integrity: Verify the integrity and activity of your BCKDH enzyme preparation using a positive control with a complete, validated assay buffer.
Issue 2: Suspected Biotin (Vitamin B7) Interference in Immunoassays
Symptom Possible Cause Troubleshooting Steps
Clinically Discordant Immunoassay Results (e.g., thyroid hormones, troponin, PSA)High Biotin Levels in Samples: Samples may be from subjects taking high-dose biotin supplements (>5 mg/day).[4][6]1. Inquire About Supplements: Check subject history for biotin supplementation.[4] 2. Recommend a Washout Period: Advise subjects to abstain from biotin supplements for at least 72 hours before sample collection, if medically permissible.[7] 3. Use an Alternative Platform: If available, re-run the sample on an assay platform that does not use streptavidin-biotin technology.[6] 4. Biotin Scavenging: Use commercially available methods or streptavidin-coated microparticles to remove biotin from the sample prior to analysis.[6]
Falsely Low Results in a "Sandwich" Assay Biotin Saturation: Excess biotin in the sample prevents the formation of the antibody-analyte-antibody "sandwich" on the streptavidin-coated solid phase.Follow the troubleshooting steps listed above. Be particularly cautious with critical diagnostic markers like cardiac troponin, where a falsely low result can have severe clinical consequences.[4]
Falsely High Results in a "Competitive" Assay Biotin Inhibition: Excess biotin prevents the biotinylated analyte competitor from binding to streptavidin, leading to a higher signal from the analyte-antibody interaction.Follow the troubleshooting steps listed above. This is common for small molecule assays like free T4 and testosterone.[7]

Quantitative Data on BCKDH Cofactor Dependence

The activity of the BCKDH complex is critically dependent on the concentration of its B vitamin-derived cofactors. While the exact Michaelis constant (Km) can vary based on the source of the enzyme and experimental conditions, the following table summarizes the established roles and approximate affinities.

Cofactor (Active Form)Originating B VitaminRole in BCKDH ComplexTypical Km Value (Approximate)Implication of Deficiency in an Assay
Thiamine Pyrophosphate (TPP) Thiamine (B1)Coenzyme for E1 subunit; facilitates decarboxylation of α-KIV.[1][2]~1-10 µMDrastically reduced or no enzyme activity.
Flavin Adenine Dinucleotide (FAD) Riboflavin (B2)Prosthetic group for E3 subunit; accepts electrons from reduced lipoamide.[1][3]Tightly bound, often considered part of the enzymeReduced turnover of the E3 subunit, leading to overall inhibition.
Nicotinamide Adenine Dinucleotide (NAD+) Niacin (B3)Co-substrate for E3 subunit; final electron acceptor.[1][3]~50-200 µMDecreased reaction velocity as NAD+ becomes limiting.
Coenzyme A (CoA) Pantothenic Acid (B5)Co-substrate for E2 subunit; accepts the isobutyryl group from lipoamide.[1][3]~5-50 µMReduced formation of the final product (isobutyryl-CoA).

Experimental Protocols

Protocol 1: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This protocol describes a common method for measuring BCKDH activity in mitochondrial extracts by monitoring the reduction of NAD+ to NADH spectrophotometrically.

Materials:

  • Mitochondrial protein extract

  • Assay Buffer: 30 mM KH2PO4, 5 mM MgCl2, 0.5 mM EDTA, 0.1% Triton X-100, pH 7.4

  • Cofactors: Thiamine Pyrophosphate (TPP), Coenzyme A (CoA), NAD+

  • Substrate: α-Ketoisovalerate (α-KIV)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare fresh stock solutions of TPP, CoA, NAD+, and α-KIV in the assay buffer.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer and saturating concentrations of TPP (e.g., 0.2 mM), CoA (e.g., 0.1 mM), and NAD+ (e.g., 2.5 mM).

  • Sample Addition: Add a known amount of mitochondrial protein extract (e.g., 20-50 µg) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the substrate, α-KIV (e.g., to a final concentration of 0.5 mM).

  • Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of NADH production and thus BCKDH activity.

  • Calculate Activity: Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production (e.g., nmol/min/mg protein).

Protocol 2: Quantification of α-Ketoisovalerate by HPLC-UV

This protocol provides a method for quantifying α-KIV in biological samples after derivatization.

Materials:

  • Biological sample (e.g., deproteinized plasma, cell lysate)

  • Derivatizing Agent: O-phenylenediamine (OPD)

  • HPLC system with a UV detector and a C18 column

  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • α-KIV standard

Procedure:

  • Sample Preparation: Deproteinize the sample by adding perchloric acid followed by centrifugation. Neutralize the supernatant with KOH.

  • Derivatization: Mix the sample or standard with the OPD solution and incubate at a controlled temperature (e.g., 80°C) to form the stable quinoxalinol derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the derivative using a gradient of mobile phase B (e.g., 10% to 50% acetonitrile over 20 minutes).

    • Monitor the eluent at the wavelength of maximum absorbance for the α-KIV-OPD derivative (typically ~336 nm).

  • Quantification: Create a standard curve by running known concentrations of derivatized α-KIV standard. Calculate the concentration of α-KIV in the sample by comparing its peak area to the standard curve.

Visualizations

BCKDH_Pathway cluster_E1 E1 Subunit cluster_E2 E2 Subunit cluster_E3 E3 Subunit E1 BCKDH E1 (Decarboxylase) E2 BCKDH E2 (Transacylase) E1->E2 Acyl-Lipoyl Intermediate CO2 CO2 E1->CO2 Product Lipoamide_ox Lipoamide-S-S Isobutyryl_CoA Isobutyryl-CoA E2->Isobutyryl_CoA Product Lipoamide_red Lipoamide-(SH)2 E2:e->Lipoamide_red:w Reduced E3 BCKDH E3 (Dehydrogenase) E3:e->Lipoamide_ox:w Oxidized FADH2 FADH2 NADH NADH + H+ E3->NADH Product KIV α-Ketoisovalerate KIV->E1 Substrate TPP TPP (from B1) TPP->E1 Cofactor CoA CoA-SH (from B5) CoA->E2 Cosubstrate Lipoamide_ox->E2 Accepts Acyl Group Lipoamide_red:e->E3:w Re-oxidation FAD FAD (from B2) FAD->E3 Cofactor NAD NAD+ (from B3) NAD->E3 Cosubstrate Troubleshooting_Workflow Start Inconsistent/Low BCKDH Activity or High α-KIV Levels Metabolic_Check Metabolic Interference Check Start->Metabolic_Check Analytical_Check Analytical Interference Check (Immunoassays) Start->Analytical_Check Cofactor_Check Are B-Vitamin Cofactors (B1, B2, B3, B5) Sufficient and Stable? Metabolic_Check->Cofactor_Check Supplement_Media Action: Supplement Media/Buffer with Fresh Cofactors. Verify Concentrations. Cofactor_Check->Supplement_Media No Other_Factors Investigate Other Factors: - Enzyme Integrity - Inhibitors - pH/Temperature Cofactor_Check->Other_Factors Yes Recheck_Activity Re-run Assay Supplement_Media->Recheck_Activity Result_OK Problem Resolved Recheck_Activity->Result_OK Biotin_Check Is Sample from a Subject Taking High-Dose Biotin (B7)? Analytical_Check->Biotin_Check Washout Action: Recommend 72hr Washout Period and Re-collect Sample. Biotin_Check->Washout Yes Alternative_Assay Action: Use Non-Biotinylated Assay or Biotin Scavenging Protocol. Biotin_Check->Alternative_Assay Yes (If re-collection not possible) Biotin_Check->Result_OK No Washout->Recheck_Activity Alternative_Assay->Recheck_Activity

References

preventing degradation of 3-Methyl-2-oxobutanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Methyl-2-oxobutanoic acid (also known as α-Ketoisovaleric acid). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the sample preparation and analysis of this and other α-keto acids.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation during sample preparation?

A1: this compound, like other α-keto acids, is inherently unstable due to the presence of a ketone group adjacent to a carboxylic acid group. This structure makes it susceptible to decarboxylation, particularly under conditions of elevated temperature and certain pH ranges. Additionally, enzymatic activity in biological samples can rapidly degrade α-keto acids.

Q2: What is the most critical step to prevent the degradation of this compound in a sample?

A2: The most critical step is immediate chemical stabilization through derivatization. This process converts the unstable α-keto acid into a more stable derivative that can be reliably quantified. Prompt inactivation of enzymatic activity through rapid freezing or the use of protein precipitation agents is also crucial.

Q3: What are the recommended storage conditions for samples prior to analysis?

A3: For short-term storage, samples should be kept at 4°C. For long-term storage, samples should be stored at -80°C.[1] It is crucial to minimize freeze-thaw cycles, as these can lead to degradation. Once prepared, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Can I analyze this compound without derivatization?

A4: While direct analysis is possible with certain mass spectrometry methods, it is generally not recommended for accurate quantification due to the high reactivity and potential for degradation of the underivatized molecule during sample processing and analysis.[2] Derivatization significantly improves stability and analytical sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable signal for this compound Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time, pH) are optimal.
Degradation of the analyte prior to derivatization.Process samples immediately after collection. Keep samples on ice and add a protein precipitation agent promptly.
Inappropriate sample storage.Store samples at -80°C and avoid repeated freeze-thaw cycles.
High variability in replicate measurements Inconsistent sample handling and processing times.Standardize the sample preparation workflow, ensuring consistent timing for each step.
Incomplete protein precipitation.Use a sufficient volume of a suitable protein precipitation agent (e.g., cold methanol) and ensure thorough mixing.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Split peaks during HPLC analysis Suboptimal pH of the injection sample.Adjust the pH of the final sample solution before injection. For DMB derivatives, diluting the acidic reaction mixture with a basic solution (e.g., NaOH) can resolve peak splitting.[3]
Column overload.Reduce the injection volume or dilute the sample.
Co-elution with an interfering compound.Optimize the chromatographic gradient to improve separation.
Increased backpressure in the HPLC system Precipitation of sample components in the column.Ensure complete removal of precipitated proteins by centrifugation. Use a guard column to protect the analytical column.
Clogging of the column frit.Filter all samples and mobile phases before use.

Data Presentation

Stability of α-Ketoisovaleric Acid in Human Plasma

The following table summarizes the stability of a closely related α-keto acid, α-ketoglutarate, in plasma under different storage conditions. This data can serve as a guideline for handling samples containing this compound.

Storage TemperatureTimeAnalyte Stability
Room Temperature30 minutesClotting of whole blood for serum preparation should be limited to this time.
4°Cup to 12 hoursMost analytes are stable with delayed centrifugation.
-20°Cup to 1 monthRecommended for short to medium-term storage of derivatized samples.
-80°Cup to 6 monthsRecommended for long-term storage of both raw samples and derivatized solutions.[1]

Note: Data is generalized from studies on α-keto acid stability. It is highly recommended to perform an in-house stability study for your specific sample matrix and storage conditions.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Initial Handling: Immediately place the collected blood on ice to minimize enzymatic activity.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Extraction: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled polypropylene tube.

  • Storage: Immediately freeze the plasma at -80°C until analysis.

Protocol 2: Derivatization of this compound with DMB for HPLC-Fluorescence Detection

This protocol is adapted from a method for the analysis of various α-keto acids, including α-ketoisovaleric acid.[3]

  • Reagent Preparation:

    • DMB Solution: Prepare a solution containing 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.

  • Derivatization Reaction:

    • In a sealed tube, mix 40 µL of the sample (or standard solution) with 40 µL of the DMB solution.

    • Heat the mixture at 85°C for 45 minutes.

    • After heating, immediately cool the solution on ice for 5 minutes.

  • Sample Dilution:

    • Dilute the reaction mixture five-fold with a 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting during HPLC analysis.

  • Analysis:

    • Inject 25 µL of the diluted, derivatized sample into the HPLC system equipped with a fluorescence detector.

Visualizations

Valine Catabolism Pathway

The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid valine, which leads to the formation of this compound.

valine_catabolism Valine Valine alpha_Ketoisovalerate This compound (α-Ketoisovalerate) Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate 3-hydroxyisobutyryl-CoA hydrolase Methylmalonate_semialdehyde Methylmalonate semialdehyde Hydroxyisobutyrate->Methylmalonate_semialdehyde 3-hydroxyisobutyrate dehydrogenase Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Methylmalonate-semialdehyde dehydrogenase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of valine leading to the TCA cycle.

Experimental Workflow for Sample Preparation

This diagram outlines the key steps for processing biological samples to ensure the stability and accurate measurement of this compound.

sample_preparation_workflow Start Sample Collection (e.g., Blood) Chill Immediate Chilling (on ice) Start->Chill Centrifuge Centrifugation (if applicable) Chill->Centrifuge Precipitate Protein Precipitation (e.g., cold Methanol) Centrifuge->Precipitate Derivatize Derivatization Precipitate->Derivatize Store Storage at -80°C Precipitate->Store Store supernatant if not derivatizing immediately Analyze HPLC/MS Analysis Derivatize->Analyze

Caption: Workflow for stabilizing this compound.

References

Technical Support Center: Quantification of Urinary α-Ketoisovaleric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of urinary alpha-ketoisovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when collecting and storing urine samples for α-ketoisovaleric acid analysis?

A1: Proper sample handling from the point of collection is crucial for accurate results. Key considerations include:

  • Sample Collection: For diagnosing inborn errors of metabolism (IEMs), it is best to collect urine samples during an acute illness or metabolic decompensation, as the organic acid profile is most pronounced at this time.[1] Random urine samples are generally acceptable.[1]

  • Volume: A urine volume of 2–10 mL is typically required by most laboratories, depending on the creatinine concentration and the sensitivity of the analytical method.[1]

  • Storage Temperature: Urine samples should be frozen as soon as possible to minimize the degradation of thermally labile compounds like α-keto acids. If immediate freezing is not possible, samples should be kept at room temperature for a maximum of 12 hours before freezing.[2]

  • Preservatives: The use of a universal preservative for complete urinalysis is not yet established. If preservatives are used, their compatibility with the analytical method must be verified.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to the degradation of analytes.[3]

Q2: Why is derivatization necessary for the analysis of α-ketoisovaleric acid by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Derivatization is a critical step in the GC-MS analysis of non-volatile compounds like α-keto acids. The primary reasons for derivatization are:

  • Increased Volatility: α-ketoisovaleric acid is not volatile enough to be analyzed directly by GC-MS. Derivatization replaces active hydrogen atoms with less polar groups, increasing the compound's volatility and allowing it to be vaporized in the GC inlet without thermal decomposition.[4][5]

  • Improved Thermal Stability: The derivatization process creates more stable compounds that can withstand the high temperatures of the GC analysis.

  • Enhanced Chromatographic Properties: Derivatization can improve the peak shape and resolution of the analyte.

  • Characteristic Mass Spectra: The derivatives often produce predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

A common derivatization strategy for α-keto acids is a two-step process involving methoximation followed by silylation.[4] Methoximation protects the keto group and prevents tautomerization, which could otherwise lead to multiple derivative peaks for a single analyte.[4] Silylation then targets the carboxyl group to increase volatility.[4]

Q3: What are matrix effects in LC-MS/MS analysis of urinary α-ketoisovaleric acid, and how can they be minimized?

A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (in this case, urine).[6][7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6][7] Urine is a particularly complex matrix with high and variable concentrations of salts, urea, and other organic molecules, making it prone to significant matrix effects.[6]

Strategies to minimize matrix effects include:

  • Sample Preparation:

    • Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components.[9]

    • Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids.[10]

    • Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analyte while the matrix components are washed away, or vice-versa.[6][11]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the analyte and interfering matrix components is crucial.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for α-Ketoisovaleric Acid in GC-MS Analysis
Possible Cause Suggested Solution
Incomplete Derivatization Ensure derivatization reagents are fresh and not expired. Optimize reaction time and temperature. Ensure the sample is completely dry before adding derivatization reagents, as moisture can inactivate them.[4]
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a deactivated liner specifically designed for active compounds. Perform regular maintenance of the GC system.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate GC Column Use a column with a suitable stationary phase for the analysis of derivatized organic acids.
Issue 2: High Variability in Quantitative Results Between Replicate Injections in LC-MS/MS
Possible Cause Suggested Solution
Significant Matrix Effects Implement a more effective sample cleanup procedure such as SPE or LLE.[6][11] Use a stable isotope-labeled internal standard to correct for variability.
Sample Instability Keep samples in the autosampler at a low temperature (e.g., 4°C) to prevent degradation during the analytical run. Minimize the time samples are at room temperature.
Instrument Contamination Clean the ion source and mass spectrometer optics. Run system suitability tests to ensure consistent performance.
Poor Chromatographic Resolution Optimize the LC gradient and flow rate to better separate the analyte from interfering compounds.
Issue 3: Low Recovery of α-Ketoisovaleric Acid During Sample Preparation
Possible Cause Suggested Solution
Inefficient Extraction Optimize the pH of the sample before extraction. For LLE, ensure the choice of extraction solvent is appropriate for α-ketoisovaleric acid. For SPE, ensure the sorbent type and elution solvent are optimized for the analyte.
Analyte Degradation α-Keto acids can be unstable.[12] Keep samples on ice or at low temperatures during processing. Process samples as quickly as possible.
Adsorption to Labware Use silanized glassware or low-adsorption plasticware to minimize loss of the analyte.

Experimental Protocols

Protocol 1: GC-MS Analysis of Urinary α-Ketoisovaleric Acid after Derivatization

This is a generalized protocol and should be optimized for specific instrumentation and laboratory conditions.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

    • Add an internal standard (e.g., a stable isotope-labeled α-ketoisovaleric acid).

    • Lyophilize the sample to complete dryness.[4]

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried sample.[4] Vortex and incubate at 37°C for 90 minutes.[4]

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[4] Vortex and incubate at 37°C for 30 minutes.[4]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized α-ketoisovaleric acid and the internal standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of organic acids in urine. Actual values will vary depending on the specific method and instrumentation.

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.1 - 1.5 ng/mL[13]
Limit of Quantification (LOQ)0.3 - 5 ng/mL[13]
Linearity (r²)> 0.99[13]
Recovery65 - 110%[13]
Intra-day Precision (%RSD)< 15%[14]
Inter-day Precision (%RSD)< 15%[14]

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Analysis urine_collection Urine Collection sample_storage Sample Storage (-80°C) urine_collection->sample_storage sample_prep Sample Preparation (Thawing, Centrifugation) sample_storage->sample_prep derivatization Derivatization (Methoximation & Silylation) sample_prep->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing (Integration, Calibration) gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: GC-MS workflow for urinary α-ketoisovaleric acid analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate Quantification in LC-MS/MS check_matrix Suspect Matrix Effects? start->check_matrix dilution Dilute Sample check_matrix->dilution Yes spe Solid-Phase Extraction (SPE) check_matrix->spe Yes lle Liquid-Liquid Extraction (LLE) check_matrix->lle Yes is Use Stable Isotope-Labeled Internal Standard check_matrix->is Yes revalidate Re-validate Method dilution->revalidate spe->revalidate lle->revalidate is->revalidate

Caption: Troubleshooting logic for matrix effects in LC-MS/MS.

valine_catabolism valine Valine bcat Branched-Chain Aminotransferase (BCAT) valine->bcat akiv α-Ketoisovaleric Acid bcat->akiv bckd Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex akiv->bckd isobutyryl_coa Isobutyryl-CoA bckd->isobutyryl_coa succinyl_coa Succinyl-CoA isobutyryl_coa->succinyl_coa ...multiple steps...

Caption: Simplified metabolic pathway of valine to α-ketoisovaleric acid.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the sensitive and reliable detection of 3-methyl-2-oxobutanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

This compound, also known as α-ketoisovaleric acid, is a branched-chain keto acid (BCKA) and a key intermediate in the metabolic pathway of the amino acid valine.[1] Accurate and sensitive measurement of its low levels is crucial for studying various metabolic processes and is significant in the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where elevated levels of BCKAs are observed.[2] Furthermore, its levels have been associated with other conditions, making it a potential biomarker in various fields of medical research.[3]

Q2: What are the primary analytical methods for detecting this compound?

The most common and effective methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] These techniques offer the high sensitivity and selectivity required for detecting low concentrations of the analyte in complex biological matrices such as plasma and urine.

Q3: Why is derivatization necessary for the analysis of this compound?

Derivatization is a critical step in the analysis of this compound for several reasons:

  • For GC-MS: Keto acids like this compound are polar and non-volatile. Derivatization is required to convert them into more volatile and thermally stable compounds suitable for gas chromatography.[4]

  • For LC-MS/MS: While not always mandatory, derivatization can significantly enhance the sensitivity and specificity of the analysis. It can improve the ionization efficiency of the molecule, leading to a stronger signal in the mass spectrometer, and also improve its chromatographic separation from other interfering compounds in the sample.[4]

Q4: What are the most common derivatization reagents for this compound analysis?

Several derivatization reagents are used, depending on the analytical platform:

  • For GC-MS: A two-step derivatization is common, involving methoximation followed by silylation (e.g., with MSTFA). This process protects the keto group and increases volatility.

  • For LC-MS/MS:

    • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA or PFB-O): This reagent reacts with the keto group to form a derivative that is highly sensitive in negative ion mode mass spectrometry.[5][6]

    • o-phenylenediamine (OPD): OPD reacts with α-keto acids to form stable quinoxalinol derivatives that can be readily detected by LC-MS.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Incomplete Derivatization: The derivatization reaction may not have gone to completion due to suboptimal reaction conditions (temperature, time, pH) or reagent degradation.- Ensure fresh derivatization reagents are used. - Optimize reaction time and temperature as specified in the protocol. - Verify the pH of the reaction mixture is within the optimal range for the chosen reagent.
Analyte Degradation: this compound and other keto acids can be unstable, especially under heat and light.[4]- Minimize sample exposure to heat and light. - Process samples promptly after collection and store them at -80°C. - Consider immediate stabilization of keto acids upon sample collection using a reagent like phenylhydrazine.[4]
Ion Suppression (LC-MS/MS): Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can interfere with the ionization of the target analyte, leading to a reduced signal.[8]- Improve sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. - Modify the chromatographic method to separate the analyte from the interfering compounds. - Dilute the sample to reduce the concentration of interfering substances.[6]
Poor Peak Shape (Tailing or Fronting) GC-MS: - Active Sites in the Inlet or Column: Polar analytes can interact with active sites in the GC system, leading to peak tailing. - Improper Column Installation: Incorrect column insertion depth can cause turbulence and peak distortion.[9]GC-MS: - Perform regular inlet maintenance, including replacing the liner and septum.[9] - Use a deactivated liner. - Trim the front end of the column to remove accumulated non-volatile residues.[9] - Ensure the column is installed at the correct depth in both the injector and detector.[9]
LC-MS/MS: - Column Overload: Injecting too much sample can lead to peak fronting. - Incompatibility between Sample Solvent and Mobile Phase: A mismatch can cause peak distortion.LC-MS/MS: - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
High Background Noise or Ghost Peaks Contamination: Contamination can originate from various sources, including reagents, solvents, sample collection tubes, or carryover from previous injections.- Use high-purity solvents and reagents. - Run blank injections between samples to check for carryover. - Implement a thorough cleaning procedure for the autosampler and injection port.
Inconsistent Results/Poor Reproducibility Variability in Sample Preparation: Inconsistent sample handling, extraction, or derivatization can lead to variable results.- Standardize all sample preparation steps and ensure they are performed consistently for all samples, standards, and quality controls. - Use an internal standard to correct for variations in sample processing and instrument response.
Instability of Derivatives: The derivatized product may not be stable over time, especially if left at room temperature in the autosampler.- Analyze samples as soon as possible after derivatization. - Evaluate the stability of the derivatives by re-injecting a sample after a certain period to check for degradation. Some derivatives, like OPD derivatives, have been shown to be stable for several days.[10]

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of this compound and other keto acids.

Analytical MethodDerivatization ReagentMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFB-O)Rat Plasma0.01–0.25 μM-[5][6]
UFLC-MSo-phenylenediamine (OPD)Mouse Tissue5 nM15 nM
HPLC-UVmeso-stilbenediamine (SDA)Human Serum0.07–0.2 µg/mL0.21–0.6 µg/mL[11]

Experimental Protocols

Protocol 1: LC-MS/MS with PFB-O Derivatization

This protocol is adapted from a method for the analysis of keto acids in biological samples.[5][6]

1. Sample Preparation (Plasma) a. To 50 µL of plasma, add 150 µL of acetonitrile to precipitate proteins. b. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes. c. Transfer the supernatant to a new tube.

2. Derivatization a. To the supernatant, add 50 µL of 10 mg/mL PFB-O in a suitable buffer (e.g., phosphate buffer, pH 7). b. Add an internal standard if required. c. Incubate the reaction mixture at 60°C for 60 minutes. d. After incubation, cool the mixture to room temperature.

3. LC-MS/MS Analysis a. Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample into the LC-MS/MS system. b. Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transition for the PFB-O derivative of this compound.

Protocol 2: UFLC-MS with OPD Derivatization

This protocol is based on a method for the quantification of branched-chain keto acids in tissues.

1. Sample Preparation (Tissue) a. Homogenize a known weight of tissue in a suitable buffer. b. Deproteinize the homogenate using a suitable method (e.g., perchloric acid precipitation followed by neutralization). c. Centrifuge to pellet the precipitate and collect the supernatant.

2. Derivatization a. To the supernatant, add a solution of o-phenylenediamine (OPD) in an acidic solution (e.g., HCl). b. Add an internal standard (e.g., a ¹³C-labeled keto acid). c. Incubate the mixture at a specified temperature and time to form the quinoxalinol derivative.

3. Extraction a. Extract the derivatized keto acids from the aqueous solution using an organic solvent such as ethyl acetate. b. Evaporate the organic solvent to dryness under a stream of nitrogen. c. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

4. UFLC-MS Analysis a. Inject the reconstituted sample into the UFLC-MS system. b. Chromatographic Separation: Utilize a fast LC method with a suitable column to achieve rapid separation. c. Mass Spectrometry: Detect the unique masses of the OPD-derivatized products using a high-resolution mass spectrometer in MRM mode.

Visualizations

experimental_workflow_PFBO cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample acetonitrile Add Acetonitrile plasma->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_pfbo Add PFB-O Reagent supernatant->add_pfbo Transfer incubate Incubate at 60°C add_pfbo->incubate cool Cool to Room Temp incubate->cool inject Inject into LC-MS/MS cool->inject Analyze chromatography C18 Chromatography inject->chromatography ms_detection MS Detection (MRM) chromatography->ms_detection

Caption: Workflow for PFB-O derivatization and LC-MS/MS analysis.

experimental_workflow_OPD cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis UFLC-MS Analysis tissue Tissue Sample homogenize Homogenize tissue->homogenize deproteinize Deproteinize homogenize->deproteinize centrifuge_prep Centrifuge deproteinize->centrifuge_prep supernatant_prep Collect Supernatant centrifuge_prep->supernatant_prep add_opd Add OPD Reagent supernatant_prep->add_opd Transfer incubate_opd Incubate add_opd->incubate_opd extract_solvent Solvent Extraction incubate_opd->extract_solvent Proceed to evaporate Evaporate extract_solvent->evaporate reconstitute Reconstitute evaporate->reconstitute inject_uflc Inject into UFLC-MS reconstitute->inject_uflc Analyze fast_lc Fast LC Separation inject_uflc->fast_lc ms_detect MS Detection fast_lc->ms_detect

Caption: Workflow for OPD derivatization and UFLC-MS analysis.

signaling_pathway valine Valine kmva This compound (α-Ketoisovaleric acid) valine->kmva Transamination bcat Branched-chain aminotransferase (BCAT) bckdh Branched-chain α-keto acid dehydrogenase (BCKDH) kmva->bckdh Oxidative Decarboxylation isobutyryl_coa Isobutyryl-CoA bckdh->isobutyryl_coa downstream Downstream Metabolism isobutyryl_coa->downstream

Caption: Metabolic pathway of Valine to this compound.

References

dealing with co-eluting peaks in 3-Methyl-2-oxobutanoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of 3-Methyl-2-oxobutanoic acid, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide

This guide offers solutions to specific problems you might encounter during your chromatographic analysis.

Question: How can I confirm that a distorted peak shape is due to co-elution and not another issue?

Answer: A distorted or asymmetrical peak, such as one with a noticeable shoulder, can be an indicator of co-elution.[1] However, to definitively confirm, you must assess the peak's purity. The recommended approach depends on your detection system.

  • For High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors scan across a range of wavelengths. By comparing the UV-Vis spectra at different points across the peak (the upslope, apex, and downslope), you can assess purity. If the spectra are identical, the peak is likely pure.[1] If the spectra differ, it indicates the presence of more than one compound.[1]

  • For Mass Spectrometry (MS) Detectors (GC-MS or LC-MS): MS detectors provide mass-to-charge ratio (m/z) information for the compounds as they elute. Similar to the DAD approach, you can compare the mass spectra from different points across the chromatographic peak. A change in the relative ion abundances or the appearance of unique ions across the peak profile is a strong indication of co-elution.[1]

Experimental Protocol: Peak Purity Assessment using MS

  • Acquire data in full scan mode to capture all ion information.

  • In your chromatography data system (CDS) software, select the peak of interest for this compound.

  • Extract the mass spectrum at the very beginning (upslope) of the peak.

  • Extract the mass spectrum at the peak's apex.

  • Extract the mass spectrum at the tail end (downslope) of the peak.

  • Compare the three spectra. Look for significant differences in the m/z values present or their relative intensities. A consistent spectrum suggests purity, while variations confirm co-elution.

G start Observe Asymmetrical Peak Shape detector_check Using DAD or MS Detector, Extract Spectra Across Peak start->detector_check compare_spectra Compare Spectra from Upslope, Apex, and Downslope detector_check->compare_spectra spectra_diff Are the Spectra Identical? compare_spectra->spectra_diff pure_peak Peak is Pure. Consider other issues (e.g., column overload). spectra_diff->pure_peak Yes coeluting_peak Co-elution Confirmed. spectra_diff->coeluting_peak No

Diagram 1: Workflow for confirming peak co-elution.

Question: My this compound peak is partially co-eluting with an impurity. How can I improve the chromatographic separation?

Answer: To resolve partially overlapping peaks, you need to alter the chromatographic conditions to improve selectivity (α) or efficiency (N).[2] The most effective strategies involve modifying the mobile phase, temperature program, or stationary phase.

Summary of Chromatographic Adjustments

ParameterMethod (HPLC/GC)Recommended AdjustmentExpected Outcome
Mobile Phase Strength HPLCWeaken the mobile phase (e.g., decrease the percentage of organic solvent in reverse-phase).[1]Increases retention time and may improve separation between early-eluting peaks.
Temperature / Gradient GCLower the initial temperature or slow down the temperature ramp rate.[3]Increases retention and allows more time for compounds to interact with the stationary phase, potentially improving resolution.
Column Chemistry HPLC / GCSwitch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl column in HPLC, or a nonpolar to a mid-polar column in GC).[2]Alters the chemical interactions (selectivity) between the analytes and the column, which is often the most powerful way to resolve co-elution.
Flow Rate GCOptimize the carrier gas flow rate. A rate that is too high or too low can decrease efficiency.[3]Can lead to sharper, narrower peaks, which may resolve from each other.
Column Dimensions HPLC / GCUse a longer column or a column packed with smaller particles (HPLC).[2]Increases column efficiency (plate number, N), resulting in sharper peaks that are easier to resolve.

Experimental Protocol: Modifying a GC Temperature Program If your current GC method for this compound (after derivatization) uses a simple temperature ramp, and co-elution occurs, you can introduce a hold period to improve separation.

  • Identify Elution Temperature: Determine the approximate temperature at which the co-eluting pair elutes in your current method.

  • Initial Method Example: Start at 50°C, then ramp at 10°C/min to 250°C. Assume co-elution occurs around 150°C.

  • Modified Method:

    • Set the initial oven temperature to 50°C and hold for 1 minute.

    • Ramp the temperature at 10°C/min to 130°C (a temperature 20°C below the elution point).

    • Add a hold: Hold the temperature at 130°C for 2-5 minutes. This allows the compounds to separate further.

    • Resume the ramp at a potentially faster rate (e.g., 20°C/min) to 250°C to complete the run without excessive analysis time.

  • Analyze Results: Inject your sample and compare the chromatogram to the original. The added hold should increase the separation between the co-eluting peaks.

G cluster_0 Troubleshooting Path start Partial Co-elution Observed step1 Adjust Mobile Phase (HPLC) or Temp Program (GC) start->step1 step1_res Resolution Achieved? step1->step1_res step2 Change Stationary Phase (Select a different column) step1_res->step2 No end_ok Problem Solved: Quantify Peak step1_res->end_ok Yes step2_res Resolution Achieved? step2->step2_res step3 Use MS Detector to Quantify with Unique Ions step2_res->step3 No step2_res->end_ok Yes step3->end_ok end_nok Further Method Development Needed

Diagram 2: Decision tree for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Question: What is this compound?

Answer: this compound, also known as α-ketoisovaleric acid, is a branched-chain alpha-keto acid.[4][5] It is a human metabolite involved in the metabolic pathways of branched-chain amino acids like valine.[5][6] Due to its role in metabolism, it can serve as a biomarker for certain metabolic disorders or dietary intake.[4][7]

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₈O₃[4][8]
Molecular Weight 116.12 g/mol [4][8]
Synonyms α-Ketoisovaleric acid, 3-Methyl-2-oxobutyric acid, alpha-Ketovaline[5]
Appearance Pale yellow liquid; fruity aroma[4]

Question: Can I quantify this compound if it completely co-elutes with another compound?

Answer: Quantification is impossible with UV-based detectors like DAD if the peaks completely co-elute. However, with a mass spectrometer, quantification is often still possible, provided that the two co-eluting compounds have unique, non-interfering mass fragments (ions).

Experimental Protocol: Quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Identify Unique Ions: Infuse pure standards of this compound and the interfering compound into the mass spectrometer to determine their fragmentation patterns. Identify a specific and abundant fragment ion for this compound that is not present in the spectrum of the co-eluting compound.

  • Develop an MS Method: Create a SIM (for single quadrupole MS) or MRM (for triple quadrupole MS) method that specifically monitors only the unique ion(s) for your target analyte.

  • Acquire Data: Run your samples using this new MS method. The resulting chromatogram will only show a signal at the retention time of your analyte if the unique ion is detected, effectively ignoring the co-eluting compound.

  • Quantify: Use the peak area from this highly selective chromatogram to quantify this compound against a calibration curve.

Question: What is a standard sample preparation and derivatization protocol for analyzing this compound by GC-MS?

Answer: Organic acids like this compound are not volatile enough for direct GC analysis and require a derivatization step to increase their volatility. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.

Experimental Protocol: Silylation using MSTFA

  • Sample Preparation: Start with a dried sample extract (e.g., from a protein precipitation or liquid-liquid extraction).

  • Reconstitution: Add 50 µL of a pyridine solution to the dried sample to ensure it is fully dissolved.

  • Derivatization: Add 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For improved derivatization, MSTFA with 1% TMCS (trimethylchlorosilane) is often used as a catalyst.

  • Incubation: Cap the vial tightly and heat it at 60-70°C for 30-60 minutes to allow the reaction to complete.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

G start Liquid Sample (e.g., Plasma, Urine) extraction Perform Protein Precipitation or Liquid-Liquid Extraction start->extraction dry_down Evaporate to Dryness (e.g., under Nitrogen) extraction->dry_down derivatize Add Pyridine and Silylating Agent (MSTFA) dry_down->derivatize incubate Incubate at 60-70°C for 30-60 min derivatize->incubate inject Inject into GC-MS incubate->inject

Diagram 3: General workflow for GC-MS sample preparation.

References

Technical Support Center: Impact of Diet on α-Ketoisovaleric Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on baseline levels of alpha-ketoisovaleric acid (α-KIVA).

Frequently Asked Questions (FAQs)

Q1: What is alpha-ketoisovaleric acid (α-KIVA) and why is it relevant in metabolic research?

Alpha-ketoisovaleric acid is a branched-chain keto acid (BCKA) derived from the essential amino acid valine. Its metabolism is a key indicator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism, and consequently α-KIVA levels, has been linked to various metabolic disorders, including insulin resistance and Maple Syrup Urine Disease (MSUD). Therefore, understanding how dietary factors influence baseline α-KIVA levels is crucial for metabolic research and drug development.

Q2: What is the primary dietary factor that influences baseline α-KIVA levels?

The primary dietary factor influencing α-KIVA levels is protein intake, specifically the intake of the branched-chain amino acid valine. However, the relationship is not always straightforward. While a high-protein diet might be expected to increase α-KIVA, the body can adapt by increasing the activity of the enzyme responsible for its breakdown. Conversely, specific amino acid imbalances can also affect its concentration.

Q3: Can other dietary components besides protein affect α-KIVA levels?

Yes. The metabolism of α-KIVA is dependent on the branched-chain α-keto acid dehydrogenase (BCKD) enzyme complex. This complex requires several B vitamins as cofactors, including thiamine (B1), riboflavin (B2), niacin (B3), and pantothenic acid (B5). A deficiency in these vitamins can impair BCKD activity and lead to an accumulation of α-KIVA, even with normal protein intake.

Q4: Does the timing of food intake or fasting affect α-KIVA levels?

Yes, fasting has a significant impact on α-KIVA levels. Studies have shown that within 36 hours of fasting, the concentrations of α-KIVA and other branched-chain keto acids can increase significantly.[1] This is an important consideration for standardizing sample collection protocols in research studies.

Troubleshooting Guide

Issue 1: Unexpectedly high baseline α-KIVA levels in the experimental group on a standard diet.

  • Possible Cause 1: Undisclosed high protein intake or BCAA supplementation.

    • Troubleshooting Step: Review subject dietary logs and questionnaires in detail to identify any undeclared consumption of high-protein foods, protein supplements, or BCAA supplements.

  • Possible Cause 2: Subclinical B vitamin deficiency.

    • Troubleshooting Step: Assess the B vitamin status of the subjects. Consider measuring relevant biomarkers or providing a standardized B-complex supplement to all participants to ensure cofactor sufficiency.

  • Possible Cause 3: Pre-analytical sample handling errors.

    • Troubleshooting Step: Review your sample collection, processing, and storage protocols. Alpha-keto acids can be unstable. Ensure rapid deproteinization and appropriate storage conditions to prevent artifactual increases.

Issue 2: No significant difference in α-KIVA levels between low-protein and high-protein diet groups.

  • Possible Cause 1: Adaptive response of the BCKD enzyme.

    • Troubleshooting Step: In response to a high-protein diet, the body can upregulate the activity of the BCKD enzyme to increase the breakdown of BCAAs and their corresponding keto acids.[2] Consider measuring BCKD enzyme activity or expression in addition to α-KIVA concentrations to get a more complete picture of BCAA metabolism.

  • Possible Cause 2: Specific amino acid composition of the diets.

    • Troubleshooting Step: Analyze the complete amino acid profile of the experimental diets. A study in rats showed that a low-protein diet high in leucine can actually depress plasma concentrations of α-KIVA.[3] The balance of different amino acids, not just the total protein content, can influence the results.

Issue 3: High variability in baseline α-KIVA levels within the same experimental group.

  • Possible Cause 1: Inconsistent fasting times before sample collection.

    • Troubleshooting Step: Strictly enforce and document the fasting period for all subjects before blood or urine collection. As fasting can significantly increase α-KIVA, even small variations in fasting duration can introduce variability.[1]

  • Possible Cause 2: Genetic variations affecting BCAA metabolism.

    • Troubleshooting Step: While less common in a general research population, underlying genetic polymorphisms in enzymes involved in BCAA metabolism could contribute to inter-individual variability. If significant and unexplained variability persists, consider if this could be a contributing factor.

Data Presentation

The following table summarizes the observed changes in plasma α-ketoisovaleric acid in response to dietary interventions from a study in normal human volunteers.

Dietary InterventionChange in Plasma α-Ketoisovaleric Acid ConcentrationReference
Protein Meal Consumption25% decrease shortly after the meal[4]

Note: This table will be updated as more direct quantitative data from human studies with varying protein diet compositions becomes available.

Experimental Protocols

Protocol: Measurement of α-Ketoisovaleric Acid in Plasma by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and reagents available in your laboratory.

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 4°C to separate plasma.

    • Immediately deproteinize the plasma sample to prevent degradation of α-keto acids. A common method is precipitation with an equal volume of cold 10% perchloric acid, followed by centrifugation to pellet the protein.

    • Collect the supernatant for analysis.

  • Derivatization:

    • α-keto acids are not naturally fluorescent and require derivatization for sensitive detection. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).

    • Mix the deproteinized sample with the DMB solution.

    • Incubate the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 45 minutes) to allow the reaction to complete.

    • Cool the reaction mixture on ice.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: Use a fluorescence detector with excitation and emission wavelengths optimized for the DMB-derivatized α-keto acids.

    • Quantification: Create a standard curve using known concentrations of α-ketoisovaleric acid to quantify the levels in the samples.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the impact of diet on α-ketoisovaleric acid levels.

G cluster_diet Dietary Intake cluster_metabolism Metabolism Dietary Protein Dietary Protein Valine Valine Dietary Protein->Valine Provides Alpha-Ketoisovaleric Acid Alpha-Ketoisovaleric Acid Valine->Alpha-Ketoisovaleric Acid Transamination BCKD Branched-Chain α-Keto Acid Dehydrogenase Complex Alpha-Ketoisovaleric Acid->BCKD BCAT Branched-Chain Aminotransferase BCAT->Valine BCAT->Alpha-Ketoisovaleric Acid Metabolic Products Metabolic Products BCKD->Metabolic Products Oxidative Decarboxylation

Metabolic pathway of alpha-ketoisovaleric acid from dietary valine.

G Start Start DietaryIntervention Dietary Intervention (e.g., High vs. Low Protein) Start->DietaryIntervention Fasting Standardized Fasting Period DietaryIntervention->Fasting SampleCollection Blood/Urine Collection Fasting->SampleCollection SampleProcessing Deproteinization & Derivatization SampleCollection->SampleProcessing HPLC HPLC Analysis SampleProcessing->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis End End DataAnalysis->End

Experimental workflow for studying dietary impact on α-KIVA.

References

method validation for 3-Methyl-2-oxobutanoic acid in a new biological matrix

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for 3-Methyl-2-oxobutanoic acid in a new biological matrix.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

Answer:

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase liquid chromatography. Here are the likely causes and troubleshooting steps:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, leading to tailing.

    • Solution:

      • Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize silanol interactions.

      • Lower the mobile phase pH: Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase will suppress the ionization of the analyte and reduce interactions with the stationary phase.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in asymmetrical peaks.

    • Solution:

      • Dilute the sample: Prepare a more dilute sample and reinject.

      • Reduce injection volume: Decrease the volume of sample injected onto the column.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution:

      • Minimize tubing length: Use the shortest possible tubing with the smallest appropriate internal diameter.

      • Ensure proper connections: Check all fittings to ensure they are secure and there are no gaps.

Issue 2: Low Recovery During Sample Preparation

Question: I am experiencing low and inconsistent recovery of this compound from my biological matrix. How can I improve this?

Answer:

Low recovery can stem from several factors related to the sample preparation method. Consider the following:

  • Inefficient Protein Precipitation: If using protein precipitation, incomplete removal of proteins can lead to analyte trapping.

    • Solution:

      • Optimize the precipitating agent and ratio: Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume (typically 3:1 or 4:1).[1]

      • Ensure thorough vortexing and centrifugation: Adequate mixing and g-force are crucial for complete protein precipitation and pelleting.[1]

  • Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The choice of solvent or sorbent and the pH of the sample are critical for efficient extraction of an acidic analyte.

    • Solution for LLE:

      • Adjust sample pH: Acidify the sample to a pH at least 2 units below the pKa of this compound (pKa ≈ 2.3) to ensure it is in its neutral, more organic-soluble form.

      • Select an appropriate extraction solvent: Use a water-immiscible organic solvent that can effectively solvate the analyte. Ethyl acetate is a common choice for organic acids.

    • Solution for SPE:

      • Choose the correct sorbent: Anion exchange SPE is often effective for acidic compounds.[2]

      • Optimize wash and elution steps: Ensure the wash solvent does not elute the analyte and the elution solvent is strong enough to recover it completely.

  • Analyte Instability: this compound may be susceptible to degradation during sample processing.

    • Solution:

      • Keep samples on ice: Perform sample preparation steps at reduced temperatures to minimize enzymatic or chemical degradation.

      • Process samples promptly: Avoid prolonged storage of processed samples before analysis.

Issue 3: High Matrix Effects in LC-MS/MS

Question: I am observing significant ion suppression for this compound in my new biological matrix. What strategies can I use to mitigate matrix effects?

Answer:

Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis. Here’s how to address them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Solution:

      • Switch to a more selective sample preparation technique: If you are using protein precipitation, consider switching to LLE or SPE, which provide better cleanup.

      • Optimize the existing cleanup method: For example, in SPE, include an interference elution step to remove unwanted matrix components before eluting the analyte.

  • Chromatographic Separation: Ensure that the analyte is chromatographically resolved from the majority of matrix components that co-elute and cause suppression.

    • Solution:

      • Modify the gradient: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.

      • Try a different column chemistry: A column with a different stationary phase may provide the necessary selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data processing.

    • Solution:

      • Synthesize or purchase a SIL-IS: The ideal internal standard is a deuterated or 13C-labeled version of this compound.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution:

      • Perform a dilution integrity experiment: Validate that diluting the sample does not affect the accuracy and precision of the measurement.

Issue 4: Inconsistent Derivatization for GC-MS Analysis

Question: My derivatization of this compound for GC-MS analysis is giving variable results. What could be the problem?

Answer:

Incomplete or inconsistent derivatization is a frequent source of variability in GC-MS analysis of polar compounds like keto acids. Key factors to investigate include:

  • Presence of Moisture: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly sensitive to moisture.

    • Solution:

      • Ensure samples are completely dry: Lyophilize or evaporate samples to complete dryness under a stream of nitrogen before adding the derivatizing agent.

      • Use anhydrous solvents and reagents: Store derivatizing agents under inert gas and use anhydrous solvents for sample reconstitution.

  • Suboptimal Reaction Conditions: The derivatization reaction is dependent on temperature and time.

    • Solution:

      • Optimize incubation temperature and time: Experiment with different temperatures (e.g., 60-90°C) and incubation times (e.g., 15-60 minutes) to ensure the reaction goes to completion.[3]

  • Interfering Functional Groups: Other compounds in the sample extract with active hydrogens can compete for the derivatizing reagent.

    • Solution:

      • Use a two-step derivatization: For keto acids, a common approach is methoximation followed by silylation. Methoximation protects the keto group and prevents tautomerization, leading to a single, stable derivative.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during method validation for this compound?

A1: A full bioanalytical method validation should be performed in line with regulatory guidelines from agencies like the FDA and EMA. The key parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Dilution Integrity: The accuracy and precision of measuring samples that have been diluted.

Q2: Which analytical technique is better for this compound: LC-MS/MS or GC-MS?

A2: Both LC-MS/MS and GC-MS are suitable for the analysis of this compound, and the choice often depends on the available instrumentation and the specific requirements of the study.

  • LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation, as derivatization is often not necessary.[5] This makes it well-suited for high-throughput analysis.

  • GC-MS can also provide excellent sensitivity and chromatographic resolution. However, it requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[3] This adds a step to the sample preparation process but can result in very clean chromatograms.

Q3: How do I prepare my calibration standards and quality control (QC) samples for a new biological matrix?

A3: Calibration standards and QCs should be prepared in the same biological matrix as the study samples to mimic the analytical conditions as closely as possible.

  • Obtain Blank Matrix: Source a batch of the biological matrix that is free of the analyte. If the analyte is endogenous, a surrogate matrix or stripped matrix may be necessary.

  • Prepare a Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol, water) to create a concentrated stock solution.

  • Spike the Matrix: Prepare a series of working solutions by diluting the stock solution. Spike small, accurate volumes of these working solutions into aliquots of the blank matrix to create the calibration standards and QC samples at the desired concentrations. The volume of the spiking solution should be small (typically ≤5% of the matrix volume) to avoid altering the matrix composition significantly.

Q4: What are the typical acceptance criteria for accuracy and precision during method validation?

A4: The acceptance criteria for accuracy and precision are based on regulatory guidelines. For the validation runs, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

Data Presentation

Table 1: Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at LLOQ).
Accuracy The mean concentration should be within ±15% of the nominal value for QCs (±20% at LLOQ).
Precision (Intra- and Inter-assay) The coefficient of variation (CV) should not exceed 15% for QCs (20% at LLOQ).
Recovery Should be consistent, precise, and reproducible.
Matrix Effect The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QCs should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d7).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: GC-MS Method for this compound in Urine
  • Sample Preparation (Derivatization):

    • To 100 µL of urine, add the internal standard.

    • Lyophilize the sample to complete dryness.

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Cap the vial and incubate at 60°C for 60 minutes.

    • Silylation: Add 50 µL of BSTFA with 1% TMCS. Cap the vial and incubate at 60°C for 30 minutes.

    • Cool to room temperature and transfer to a GC vial with an insert.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions of the derivatized analyte and internal standard.

Mandatory Visualization

valine_catabolism Valine Valine KIV This compound (α-Ketoisovalerate) Valine->KIV Transamination BCAT Branched-chain aminotransferase (BCAT) Glu Glutamate BCAT->Glu Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Oxidative Decarboxylation BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) complex NADH NADH + H+ BCKDH->NADH CO2 CO2 BCKDH->CO2 Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Metabolism TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle aKG α-Ketoglutarate aKG->BCAT NAD NAD+ NAD->BCKDH method_validation_workflow Start Start: New Biological Matrix MethodDev Analytical Method Development (LC-MS/MS or GC-MS) Start->MethodDev PreValidation Pre-Validation Assessment (System Suitability, Initial Precision) MethodDev->PreValidation FullValidation Full Method Validation PreValidation->FullValidation Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision RecoveryME Recovery & Matrix Effect FullValidation->RecoveryME Stability Stability FullValidation->Stability ValidatedMethod Validated Method Selectivity->ValidatedMethod Linearity->ValidatedMethod AccuracyPrecision->ValidatedMethod RecoveryME->ValidatedMethod Stability->ValidatedMethod SampleAnalysis Routine Sample Analysis ValidatedMethod->SampleAnalysis

References

Validation & Comparative

A Comparative Analysis of the Metabolic Effects of 3-Methyl-2-oxobutanoic Acid and alpha-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two branched-chain keto acids (BCKAs): 3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovalerate (KIV), and alpha-ketoisocaproate (KIC). These molecules are the keto-analogues of the essential branched-chain amino acids (BCAAs) valine and leucine, respectively.[1][2][3] This document summarizes key experimental findings, presents quantitative data in tabular format, details experimental methodologies, and provides diagrams of relevant signaling pathways and workflows.

Core Metabolic Roles and Interconversion

Both KIV and KIC are central players in amino acid and energy metabolism. They are formed from their corresponding BCAAs through the action of branched-chain amino acid transaminase, an enzyme that facilitates the reversible transfer of an amino group.[1] This interconversion is a critical step in the catabolism of BCAAs.

Comparative Effects on Insulin Secretion

A direct comparison of KIV and KIC on insulin secretion from pancreatic β-cells has revealed distinct potencies. In a study using isolated mouse islets, KIC was found to be a more potent stimulator of insulin release than KIV.

Table 1: Comparative Effects on Insulin Secretion in Isolated Mouse Islets

Compound (10 mM)First Peak of Insulin SecretionAmplification of Insulin Release (with KATP channels closed)
alpha-Ketoisocaproate (KIC) SignificantStrong Amplification
This compound (KIV) InsignificantWeaker Amplification

Data adapted from Panten et al. The study suggests that while both compounds can amplify insulin secretion through metabolic pathways, KIC has a more pronounced effect, which may be partially attributed to its ability to directly inhibit ATP-sensitive K+ (KATP) channels.

Experimental Protocol: Perifusion of Isolated Mouse Islets

The following protocol is a summary of the methodology used to assess the impact of KIV and KIC on insulin secretion.

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion.

  • Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer medium containing bovine serum albumin and glucose.

  • Perifusion System: Islets are placed in perifusion chambers and perifused with a Krebs-Ringer buffer.

  • Experimental Conditions: The perifusion medium is switched to a buffer containing either 10 mM KIC or 10 mM KIV. To study the amplification of insulin secretion independent of KATP channel activity, the experiment is repeated in the presence of a sulfonylurea like glipizide to close the KATP channels.

  • Sample Collection: The effluent from the perifusion chambers is collected at regular intervals.

  • Insulin Measurement: Insulin concentrations in the collected samples are determined by radioimmunoassay (RIA).

Experimental Workflow for Islet Perifusion

G cluster_prep Islet Preparation cluster_perifusion Perifusion cluster_analysis Analysis iso Islet Isolation (Collagenase Digestion) preinc Pre-incubation (Krebs-Ringer Medium) iso->preinc load Load Islets into Perifusion Chambers preinc->load equil Equilibration with Basal Buffer load->equil treat Switch to Treatment Buffer (KIV or KIC) equil->treat collect Collect Effluent treat->collect ria Measure Insulin (Radioimmunoassay) collect->ria

Caption: Workflow for assessing insulin secretion from isolated pancreatic islets in response to KIV and KIC.

Comparative Effects on Growth Promotion

Studies in animal models have compared the efficacy of KIV and KIC in promoting growth when used as substitutes for their respective essential amino acids in the diet.

Table 2: Growth-Promoting Efficacy of KIV and KIC in Rats

Compound (in a diet deficient in the corresponding amino acid)Efficacy Value (%)
alpha-Ketoisocaproate (KIC) 56
This compound (KIV) 49

Efficacy values represent the growth-promoting capacity relative to the L-amino acid. Data from a study evaluating amino acid analogues in rats.

Effects on Muscle Protein Metabolism

While direct comparative studies are limited, research on the individual effects of KIC suggests a significant role in regulating muscle protein turnover. KIC has been shown to be more effective than its parent amino acid, leucine, in counteracting muscle protein degradation and enhancing protein synthesis in cellular models of muscle atrophy.

Signaling Pathways in Muscle Metabolism

KIC is known to influence key signaling pathways that regulate muscle mass, such as the Akt/mTOR pathway, which promotes protein synthesis, and the ubiquitin-proteasome system, which is responsible for protein degradation.

Signaling Pathway of KIC in Muscle Cells

G KIC alpha-Ketoisocaproate (KIC) Akt Akt KIC->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO Transcription Factors Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Ub_Proteasome Ubiquitin-Proteasome System (Protein Degradation) FoxO->Ub_Proteasome Activates

Caption: KIC promotes muscle protein synthesis and inhibits degradation via the Akt/mTORC1 and Akt/FoxO pathways.

Effects on Lipid Metabolism

The roles of KIV and KIC in lipid metabolism are an active area of research. Elevated levels of BCAAs and their corresponding BCKAs have been associated with metabolic disorders such as obesity and type 2 diabetes, suggesting a link to altered lipid homeostasis. However, direct comparative studies on the effects of KIV and KIC on lipogenesis and fatty acid oxidation are currently lacking in the scientific literature.

Conclusion

This compound (KIV) and alpha-ketoisocaproate (KIC) exhibit distinct metabolic effects. Existing comparative data indicates that KIC is a more potent secretagogue of insulin and may have a slightly higher efficacy in promoting growth compared to KIV. In the context of muscle metabolism, KIC has demonstrated significant potential in promoting protein synthesis and attenuating degradation, although direct comparisons with KIV are needed. The comparative effects of these two keto acids on lipid metabolism remain an important area for future investigation. This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge and to identify key areas for further research into the therapeutic potential of these metabolic intermediates.

References

A Comparative Guide to the Analysis of Alpha-Ketoisovaleric Acid: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alpha-ketoisovaleric acid, a key intermediate in the metabolism of branched-chain amino acids, is crucial for advancing our understanding of various physiological and pathological processes. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of alpha-ketoisovaleric acid, supported by experimental data and detailed methodologies.

Alpha-ketoisovaleric acid is a branched-chain α-keto acid that plays a significant role in metabolic pathways such as the biosynthesis and degradation of valine, leucine, and isoleucine.[1] Altered levels of this keto acid have been implicated in several diseases, making its reliable measurement a critical aspect of biomedical research and drug development. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these measurements. This guide aims to assist researchers in selecting the most appropriate technique for their specific needs by objectively comparing the performance of GC-MS and HPLC.

Methodological Overview: A Tale of Two Techniques

The analytical workflows for GC-MS and HPLC, while both aiming for the separation and quantification of alpha-ketoisovaleric acid, differ fundamentally in their principles and sample preparation requirements.

Analytical_Workflows Figure 1: Generalized analytical workflows for GC-MS and HPLC analysis of alpha-ketoisovaleric acid. cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow Sample_GC Sample Preparation (e.g., LLE) Derivatization Derivatization (e.g., Silylation, Oximation) Sample_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Sample_HPLC Sample Preparation (e.g., Protein Precipitation) HPLC_Separation HPLC Separation Sample_HPLC->HPLC_Separation Detection_HPLC Detection (e.g., UV, Fluorescence, MS) HPLC_Separation->Detection_HPLC

Figure 1: Generalized analytical workflows for GC-MS and HPLC analysis of alpha-ketoisovaleric acid.

Performance Comparison: A Quantitative Look

The choice between GC-MS and HPLC often comes down to a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes key performance parameters for the analysis of alpha-ketoisovaleric acid and other organic acids using both techniques, based on available literature.

ParameterGC-MSHPLC
Derivatization Typically required (e.g., silylation, oximation)[2]Often not required, but can be used to enhance sensitivity (e.g., fluorescence labeling)[3][4]
Sensitivity Generally higher, especially with selected ion monitoring (SIM)Varies with detector; fluorescence and MS detectors offer high sensitivity[3][5]
Selectivity High, due to both chromatographic separation and mass fragmentation patterns[6]Good, can be enhanced with MS detection (LC-MS)
Sample Throughput Can be lower due to the derivatization step and longer run timesGenerally higher, especially with modern UHPLC systems
Matrix Effects Can be significant, but often mitigated by derivatization and cleanupCan be a concern, especially with complex biological matrices
Cost Initial instrument cost can be higherVaries depending on the detector, but can be more cost-effective for basic setups

Detailed Experimental Protocols

To provide a practical understanding of the methodologies, this section outlines typical experimental protocols for the analysis of alpha-ketoisovaleric acid by GC-MS and HPLC.

GC-MS Protocol

The GC-MS analysis of keto acids generally requires a derivatization step to increase their volatility and thermal stability.[2] A common approach involves oximation followed by silylation.

1. Sample Preparation:

  • For biological fluids like plasma or urine, a liquid-liquid extraction (LLE) is often performed to isolate the organic acids.[2]

  • Internal standards, such as stable isotope-labeled alpha-ketoisovaleric acid, should be added prior to extraction to correct for procedural losses.[2]

2. Derivatization:

  • Oximation: The extracted sample is treated with a solution of an oximating reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) to convert the keto group into an oxime. This step stabilizes the keto acid.[1][7]

  • Silylation: Following oximation, a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) is added to convert the carboxylic acid group into a trimethylsilyl (TMS) ester.[5][8][9][10]

3. GC-MS Analysis:

  • Gas Chromatograph: A capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is typically used for separation.

  • Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

HPLC Protocol

HPLC methods for organic acids often utilize ion-exchange or reversed-phase chromatography and can sometimes be performed without derivatization.[8][9] However, for enhanced sensitivity, derivatization to form a fluorescent product is a common strategy.[3]

1. Sample Preparation:

  • For biological samples, protein precipitation is a common first step, achieved by adding a solvent like methanol or acetonitrile.[2]

  • The supernatant is then typically filtered before injection.

2. Derivatization (for fluorescence detection):

  • The sample extract is mixed with a derivatizing reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3]

  • The reaction mixture is heated to form a fluorescent derivative.[3]

3. HPLC Analysis:

  • Chromatography: A C18 column is commonly used for the separation of the derivatized keto acids.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.

  • Detection:

    • UV Detection: Can be used for underivatized keto acids, typically at a low wavelength (e.g., 210 nm).[5][8][9]

    • Fluorescence Detection: Used for the detection of fluorescently labeled derivatives, offering high sensitivity.[3]

    • Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity without the need for derivatization.[7]

Concluding Remarks

Both GC-MS and HPLC are powerful techniques for the quantification of alpha-ketoisovaleric acid. The choice between them depends on the specific requirements of the study.

  • GC-MS is often favored for its high sensitivity and selectivity, particularly when dealing with complex matrices. However, the requirement for derivatization can make the workflow more time-consuming and may introduce variability.[5][8][9][10]

  • HPLC , especially when coupled with UV or fluorescence detection, offers a simpler and often faster workflow as derivatization may not be necessary.[8][9] For the highest sensitivity and selectivity with HPLC, coupling to a mass spectrometer (LC-MS) is the preferred approach.[7]

Ultimately, the decision should be based on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. For targeted, high-sensitivity quantification in complex biological samples, a derivatization-based GC-MS method or an LC-MS/MS method would be highly suitable. For simpler matrices or when higher throughput is a priority, an HPLC-UV or HPLC-fluorescence method may be more appropriate. Proper method validation is essential regardless of the chosen technique to ensure accurate and reliable results.

References

A Comparative Guide to Stable Isotope Tracing of 3-Methyl-2-oxobutanoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of stable isotope tracing methodologies for studying the metabolism of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovalerate. It is intended for researchers, scientists, and drug development professionals working in areas such as metabolic diseases, oncology, and neurobiology. This document outlines the core principles of stable isotope tracing, compares different analytical approaches, and presents alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound Metabolism

This compound is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its metabolism is primarily governed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its irreversible oxidative decarboxylation.[2] Dysregulation of this compound metabolism is implicated in several pathological conditions, including maple syrup urine disease (MSUD), where genetic defects in the BCKDH complex lead to its accumulation, and certain types of cancer where BCAA metabolism is reprogrammed.[2][3] Understanding the metabolic flux through this pathway is therefore of significant interest.

Stable Isotope Tracing: A Powerful Tool for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[4] By introducing a substrate labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ²H), researchers can follow its conversion into downstream metabolites.[4] This allows for the quantification of metabolic fluxes, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.

The general workflow for a stable isotope tracing experiment involves:

  • Tracer Selection: Choosing an appropriate isotopically labeled precursor. For this compound, common tracers include uniformly labeled valine (U-¹³C-valine) or glucose (U-¹³C-glucose).

  • Labeling: Introducing the tracer to the biological system (e.g., cell culture, animal model).

  • Sample Collection and Preparation: Harvesting samples at specific time points and extracting metabolites.

  • Analytical Detection: Using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to measure the isotopic enrichment in the target metabolites.

  • Data Analysis: Calculating metabolic fluxes based on the measured isotope labeling patterns.

Below is a diagram illustrating the general workflow of a stable isotope tracing experiment.

G cluster_workflow Stable Isotope Tracing Workflow Tracer_Selection Tracer Selection (e.g., U-¹³C-Valine) Labeling Labeling of Biological System (e.g., Cell Culture) Tracer_Selection->Labeling Sample_Collection Sample Collection & Quenching Labeling->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analytical_Detection Analytical Detection (GC-MS, LC-MS, NMR) Metabolite_Extraction->Analytical_Detection Data_Analysis Data Analysis & Flux Calculation Analytical_Detection->Data_Analysis

A generalized workflow for stable isotope tracing experiments.

Comparison of Analytical Platforms for Stable Isotope Tracing

The choice of analytical platform is critical for the successful implementation of stable isotope tracing studies. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates volatile and thermally stable compounds followed by mass-based detection of isotopologues.Separates compounds in liquid phase followed by mass-based detection of isotopologues.Detects isotopes based on their nuclear spin properties, providing positional information of the label.
Sample Derivatization Often required to increase volatility and thermal stability.Not always necessary, suitable for a wider range of metabolites.Not required.
Sensitivity HighHighLower than MS-based methods.
Resolution High chromatographic resolution.High chromatographic resolution.Lower resolution, but provides structural information.
Throughput Moderate to high.High.Low.
Information Provided Mass isotopomer distribution.Mass isotopomer distribution.Positional isotopomer information.
Cost Relatively lower initial and operational cost.Higher initial and operational cost.Highest initial and operational cost.
Performance Comparison of Different GC-MS Instruments

A study comparing different GC-MS instruments for stable isotope enrichment analysis revealed variations in performance. The following table summarizes the key findings for the precision of isotope ratio measurements.[5]

Instrument TypeAverage Intra-day Precision (%CV for M+1/M)Average Inter-day Precision (%CV for M+1/M)Key Characteristics
GC-Time-of-Flight MS (GC-TOF-MS) 1.1%Not specified, but generally betterFaster spectral acquisition rates, leading to better precision.[5]
GC-Quadrupole MS >2%Not specifiedClassic unit-resolution instrument.[5]
GC-Quadrupole Time-of-Flight MS (GC-QTOF-MS) >2%Not specifiedHigh-resolution instrument with excellent isotope accuracy, but not necessarily better precision for ratio measurements.[5]

Experimental Protocols

Protocol 1: Stable Isotope Tracing of this compound Metabolism in Cultured Cells using GC-MS

This protocol provides a general framework. Specific parameters such as cell seeding density, tracer concentration, and labeling time should be optimized for the specific cell line and experimental question.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.
  • For the experiment, replace the standard medium with a labeling medium containing the stable isotope tracer. A common choice is medium with uniformly ¹³C-labeled valine (U-¹³C-Valine) at a physiological concentration.
  • Incubate the cells for a predetermined time to allow for the incorporation of the label into downstream metabolites. This can range from minutes to hours depending on the expected flux rate.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
  • Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Derivatization for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • To the dried extract, add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the keto acid to a more volatile and thermally stable derivative.
  • Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Separate the metabolites on a suitable capillary column.
  • Detect the mass fragments of the derivatized this compound. The mass shift corresponding to the incorporation of ¹³C atoms will be observed.

5. Data Analysis:

  • Integrate the peak areas for the different mass isotopologues of the derivatized this compound.
  • Correct for the natural abundance of stable isotopes.
  • Calculate the fractional enrichment of the labeled metabolite.

Alternative Methods: Enzyme Activity Assays

An alternative to measuring metabolic flux via stable isotope tracing is to directly measure the activity of the key regulatory enzyme, the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric Assay Measures the reduction of a tetrazolium salt (e.g., INT) coupled to the production of NADH during the oxidative decarboxylation of the keto acid.[3] The resulting formazan product can be quantified spectrophotometrically.Non-radioactive, relatively simple and high-throughput.[3]Indirect measurement, can be prone to interference from other cellular components that affect NADH levels.
HPLC-based Assay Directly measures the formation of the product of the BCKDH reaction (e.g., isobutyryl-CoA from this compound) using high-performance liquid chromatography.[1]Direct and specific measurement of the reaction product, highly reproducible.[1]Lower throughput, requires more specialized equipment and sample preparation.
Radiometric Assay Uses a ¹⁴C-labeled substrate (e.g., [1-¹⁴C]this compound) and measures the release of ¹⁴CO₂.Highly sensitive and specific.Requires handling of radioactive materials and specialized equipment for detection.
Protocol 2: Colorimetric Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This protocol is based on commercially available kits.[3]

1. Sample Preparation:

  • Homogenize tissue samples or lyse cells in the provided lysis buffer.
  • Centrifuge the lysate to remove insoluble material and collect the supernatant.
  • Determine the protein concentration of the supernatant for normalization.

2. Assay Reaction:

  • Prepare a reaction mixture containing the assay buffer, cofactors (e.g., NAD+, Coenzyme A), and the colorimetric probe (e.g., INT).
  • Add the sample lysate to the reaction mixture.
  • Initiate the reaction by adding the BCKDH substrate (a mixture of branched-chain keto acids, including this compound).

3. Measurement:

  • Incubate the reaction at a controlled temperature (e.g., 37°C).
  • Measure the absorbance of the formazan product at the specified wavelength (e.g., 492 nm) over time using a spectrophotometer or plate reader.

4. Data Analysis:

  • Calculate the rate of change in absorbance.
  • Use a standard curve to convert the absorbance change to the amount of NADH produced.
  • Express the enzyme activity as units per milligram of protein (e.g., nmol/min/mg protein).

Signaling and Metabolic Pathway

The metabolism of this compound is embedded within the broader context of branched-chain amino acid catabolism. The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, controlled by a specific kinase (BCKDK) and phosphatase (PPM1K).

G cluster_pathway This compound Metabolism Valine Valine BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT Transamination KIV This compound (α-ketoisovalerate) BCAT->KIV BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) KIV->BCKDH Oxidative Decarboxylation Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA TCA_Cycle Downstream Metabolism (e.g., Succinyl-CoA) Isobutyryl_CoA->TCA_Cycle

References

Navigating Metabolic Dysregulation: A Comparative Analysis of Branched-Chain Keto Acid Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of branched-chain keto acid (BCKA) levels in prevalent metabolic disorders reveals significant alterations that could serve as crucial biomarkers for disease diagnosis and therapeutic monitoring. This guide provides an in-depth comparison of BCKA concentrations in Maple Syrup Urine Disease (MSUD) and Type 2 Diabetes Mellitus (T2DM) against healthy individuals, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Branched-chain keto acids (BCKAs) are the metabolic precursors of the essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation is implicated in a range of metabolic disorders.[1] This guide synthesizes current research to provide a clear comparison of BCKA levels in two distinct metabolic diseases: the rare genetic disorder, Maple Syrup Urine Disease (MSUD), and the widespread metabolic condition, Type 2 Diabetes Mellitus (T2DM).

In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex leads to a massive accumulation of both BCAAs and their corresponding BCKAs in bodily fluids.[2] This accumulation is the primary pathogenic factor, leading to severe neurological damage if untreated.[2] For T2DM, a more complex picture emerges, with studies indicating a significant elevation in circulating BCAA levels in diabetic patients compared to healthy controls.[3] While total BCKA levels may not show a significant difference in all T2DM patient populations compared to healthy controls, they are closely associated with adipose tissue insulin resistance, a key factor in the pathogenesis of T2DM.

This guide presents quantitative data from clinical studies in a clear tabular format, details the experimental protocols for BCKA measurement, and provides visual diagrams of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the role of BCKAs in metabolic diseases.

Comparative Analysis of Branched-Chain Keto Acid Levels

The following table summarizes the quantitative data on branched-chain keto acid (BCKA) and branched-chain amino acid (BCAA) levels in patients with Maple Syrup Urine Disease (MSUD) and Type 2 Diabetes Mellitus (T2DM) compared to healthy controls.

Metabolic DisorderAnalytePatient PopulationControl GroupFold Change/ObservationCitation(s)
Maple Syrup Urine Disease (MSUD) LeucineMSUD Patients (during decompensation)Healthy Controls~28-fold increase[2]
α-Ketoisocaproate (KIC), α-Keto-β-methylvalerate (KMV), α-Ketoisovalerate (KIV)MSUD PatientsHealthy ControlsSignificantly elevated, with a high correlation to corresponding BCAA levels.[2][4][5]
Type 2 Diabetes Mellitus (T2DM) Total Serum BCAAsT2DM PatientsHealthy Controls527.75 ± 120.18 µmol/L79.85 ± 17.80 µmol/L
Total Serum BCKAsT2DM PatientsHealthy Controls76.92 ± 19.06 µmol/L79.85 ± 17.80 µmol/L (No significant difference)

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in BCKA metabolism and analysis, the following diagrams have been generated using Graphviz.

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids (BCAAs) cluster_BCKAs Branched-Chain Keto Acids (BCKAs) cluster_further_metabolism Further Catabolism cluster_invisible Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT KIC α-Ketoisocaproate (KIC) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIC->BCKDH KMV α-Keto-β-methylvalerate (KMV) KMV->BCKDH KIV α-Ketoisovalerate (KIV) KIV->BCKDH Metabolites Acetyl-CoA, Succinyl-CoA, etc. BCAT->KIC BCAT->KMV BCAT->KIV BCKDH->Metabolites MSUD_block Deficient in MSUD

BCAA to BCKA Metabolic Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Serum Sample Deproteinization Protein Precipitation (e.g., with methanol or acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatize Chemical Derivatization (e.g., Silylation) Supernatant->Derivatize GC-MS Pathway Injection Injection into LC-MS/MS or GC-MS Supernatant->Injection LC-MS/MS Pathway Derivatize->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification of BCKAs Detection->Quantification Analysis Statistical Analysis Quantification->Analysis

Typical BCKA Measurement Workflow.

Experimental Protocols

Accurate quantification of BCKAs is essential for clinical research. Below are detailed methodologies for the two most common analytical techniques.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma BCKA Quantification

This method allows for the direct analysis of BCKAs with high sensitivity and specificity.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., stable isotope-labeled BCKAs).
  • Vortex the mixture for 1 minute to precipitate proteins.[6]
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes to separate the BCKAs.
  • Flow Rate: 0.3 mL/min.[7]
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
  • Ionization Source: Electrospray ionization (ESI).
  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each BCKA and internal standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Serum BCKA Quantification

This method requires derivatization to increase the volatility of the BCKAs.

1. Sample Preparation and Derivatization:

  • To 100 µL of serum, add an internal standard solution.
  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
  • Evaporate the organic layer to dryness.
  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes to protect the keto group.
  • Silylation: Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[8]

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: An initial oven temperature of ~70°C, followed by a ramp to ~300°C to elute the derivatized BCKAs.
  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
  • Ionization: Electron ionization (EI) at 70 eV.
  • Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each derivatized BCKA.

Conclusion

The comparative analysis of branched-chain keto acid levels in Maple Syrup Urine Disease and Type 2 Diabetes Mellitus highlights distinct pathophysiological roles. In MSUD, the dramatic elevation of BCKAs is a direct consequence of a genetic defect and a primary driver of the disease's severe phenotype. In T2DM, while the changes are more subtle, elevated BCAA and altered BCKA metabolism are closely linked to insulin resistance, suggesting a role in the progression of the disease. The provided experimental protocols offer robust methods for the accurate quantification of these critical metabolites, paving the way for further research into their utility as diagnostic and prognostic biomarkers. This guide serves as a valuable resource for professionals in the field, enabling a more informed approach to the study and treatment of metabolic disorders.

References

Validation of Alpha-Ketoisovaleric Acid as a Predictive Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alpha-ketoisovaleric acid and other metabolic biomarkers in predicting the risk of developing Type 2 Diabetes (T2D) and Impaired Fasting Glucose (IFG). The content is based on experimental data from various scientific studies and is intended to offer an objective overview for researchers and professionals in drug development.

Executive Summary

Alpha-ketoisovaleric acid, a branched-chain keto acid (BCKA) derived from the amino acid valine, has emerged as a potential predictive biomarker for metabolic dysregulation. Elevated levels of alpha-ketoisovaleric acid and other BCKAs are linked to insulin resistance and an increased risk of T2D. This guide compares the predictive performance of alpha-ketoisovaleric acid and related metabolites with that of traditional biomarkers, such as branched-chain amino acids (BCAAs). While direct quantitative performance metrics for alpha-ketoisovaleric acid in large-scale T2D prediction are still emerging, data on closely related BCKAs and the parent BCAAs provide valuable insights into their collective potential as predictive tools.

Biomarker Performance: A Comparative Analysis

The predictive power of a biomarker is often evaluated using metrics such as Odds Ratios (OR) and the Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis. The following table summarizes the available quantitative data for BCKAs and BCAAs in predicting T2D and IFG.

Biomarker ClassSpecific AnalyteConditionPredictive Performance (Odds Ratio)Key Findings
Branched-Chain Keto Acids (BCKAs) 3-Methyl-2-oxovalerate (from Isoleucine)Impaired Fasting Glucose (IFG)1.65 (95% CI 1.39–1.95)[1]Identified as the strongest predictive biomarker for IFG after glucose in a non-targeted metabolomics study.[1]
Branched-Chain Amino Acids (BCAAs) ValineType 2 Diabetes (T2D)2.08 (95% CI 2.04–2.12)A meta-analysis demonstrated a significant positive association between elevated valine and the development of T2D.
Branched-Chain Amino Acids (BCAAs) LeucineType 2 Diabetes (T2D)2.25 (95% CI 1.76–2.87)The same meta-analysis showed a strong correlation between higher leucine levels and future T2D diagnosis.
Branched-Chain Amino Acids (BCAAs) IsoleucineType 2 Diabetes (T2D)2.12 (95% CI 2.00–2.25)Elevated isoleucine levels were also found to be a significant predictor for the development of T2D.

Note: While specific odds ratios for alpha-ketoisovaleric acid in predicting T2D were not prominently available in the reviewed literature, its close relationship with valine and the strong predictive power of other BCKAs suggest its potential as a valuable biomarker.

Signaling Pathway: Branched-Chain Amino Acid Catabolism

Alpha-ketoisovaleric acid is a key intermediate in the catabolism of the branched-chain amino acid valine. This metabolic pathway is crucial for energy homeostasis, and its dysregulation has been implicated in the pathogenesis of insulin resistance.

BCAA_Catabolism cluster_bcaas Branched-Chain Amino Acids (BCAAs) cluster_bckas Branched-Chain Keto Acids (BCKAs) Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT AKIV Alpha-ketoisovaleric acid BCKDH Branched-Chain Keto Acid Dehydrogenase (BCKDH) AKIV->BCKDH AKIC Alpha-ketoisocaproic acid AKIC->BCKDH AKMV Alpha-keto-beta-methylvaleric acid AKMV->BCKDH BCAT->AKIV BCAT->AKIC BCAT->AKMV Metabolites Downstream Metabolites BCKDH->Metabolites

BCAA Catabolism Pathway

This diagram illustrates the initial steps of BCAA metabolism. The transamination of valine, leucine, and isoleucine by branched-chain aminotransferase (BCAT) produces their respective keto acids, including alpha-ketoisovaleric acid. These are then further metabolized by the branched-chain keto acid dehydrogenase (BCKDH) complex.

Experimental Protocols

The quantification of alpha-ketoisovaleric acid and other small metabolites in biological samples typically involves the use of liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation for Plasma Metabolomics
  • Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of a cold extraction solution (e.g., 80% methanol in water).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separation is typically achieved using a reverse-phase C18 column or a HILIC column with a gradient elution of water and an organic solvent (e.g., acetonitrile) containing a small amount of an additive like formic acid to improve peak shape.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis or in full scan mode for untargeted metabolomics.

Experimental Workflow

The overall workflow for a metabolomics study aimed at validating biomarkers like alpha-ketoisovaleric acid involves several key stages from sample collection to data analysis.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Preparation Metabolite Extraction (Protein Precipitation) Sample->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Processing Data Processing (Peak Picking, Alignment) DataAcquisition->Processing Stats Statistical Analysis (e.g., Odds Ratio, AUC) Processing->Stats Biomarker Biomarker Validation Stats->Biomarker

Metabolomics Workflow

This diagram outlines the typical steps in a metabolomics experiment for biomarker discovery and validation, starting from sample collection and ending with statistical analysis and biomarker validation.

Conclusion

Alpha-ketoisovaleric acid and other branched-chain keto acids are promising predictive biomarkers for impaired glucose metabolism and Type 2 Diabetes. Their close relationship with the well-established predictive capacity of branched-chain amino acids further strengthens their candidacy. While more large-scale cohort studies are needed to establish the specific predictive performance of alpha-ketoisovaleric acid, the available data on related metabolites underscore the importance of the BCAA catabolic pathway in the development of metabolic diseases. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and validate these emerging biomarkers.

References

Unraveling the Neurotoxic Landscape of Branched-Chain Keto Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the neurotoxic potential of different branched-chain keto acids (BCKAs), the primary neurotoxic compounds in Maple Syrup Urine Disease (MSUD), reveals significant differences in their detrimental effects on neural cells. This guide, designed for researchers, scientists, and drug development professionals, provides a comparative overview of the neurotoxicity of alpha-ketoisocaproate (KIC), alpha-keto-beta-methylvalerate (KMV), and alpha-ketoisovalerate (KIV), supported by experimental data and detailed methodologies.

The accumulation of BCKAs due to a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex is the hallmark of MSUD, a rare metabolic disorder leading to severe neurological damage.[1] Understanding the specific neurotoxic profiles of each BCKA is crucial for developing targeted therapeutic strategies.

Comparative Neurotoxicity of Branched-Chain Keto Acids

Experimental evidence consistently points to alpha-ketoisocaproate (KIC) , the keto acid derived from leucine, as the most potent neurotoxin among the three BCKAs. Studies have demonstrated that KIC significantly impairs neuronal viability, induces oxidative stress, and disrupts mitochondrial function to a greater extent than KMV and KIV.

While direct comparative studies providing IC50 values for all three BCKAs on a single neuronal cell line are limited in the publicly available literature, the existing body of research provides a clear qualitative and semi-quantitative ranking of their neurotoxic potential.

Branched-Chain Keto Acid (BCKA)Source Amino AcidRelative NeurotoxicityKey Neurotoxic Effects
alpha-ketoisocaproate (KIC) LeucineHighInduces significant neuronal and astrocyte cell death, potent inhibitor of brain energy metabolism, generates substantial oxidative stress, disrupts mitochondrial function.[1][2]
alpha-keto-beta-methylvalerate (KMV) IsoleucineModerateInduces morphological changes and cell death in astrocytes, affects the phosphorylation of intermediate filaments.[2]
alpha-ketoisovalerate (KIV) ValineModerateInduces morphological changes and cell death in astrocytes, can induce convulsions through GABAergic and glutamatergic mechanisms.

Caption: Table summarizing the relative neurotoxic potential of the three major branched-chain keto acids accumulating in Maple Syrup Urine Disease.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • BCKA Treatment: Prepare stock solutions of KIC, KMV, and KIV in a suitable solvent (e.g., cell culture medium). Dilute the stock solutions to the desired final concentrations and add them to the respective wells. Include a vehicle control group.

  • Incubation: Incubate the cells with the BCKAs for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.

Assessment of Oxidative Stress

Oxidative stress can be quantified by measuring the levels of reactive oxygen species (ROS) and lipid peroxidation.

Protocol for Measuring Reactive Oxygen Species (ROS):

  • Cell Treatment: Treat neuronal cells with different concentrations of KIC, KMV, and KIV as described for the MTT assay.

  • Staining: After the desired incubation period, remove the treatment medium and incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a concentration of 10 µM for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Data Analysis: Express the ROS levels as a percentage of the control group.

Signaling Pathways in BCKA-Induced Neurotoxicity

The neurotoxic effects of BCKAs are mediated by a complex interplay of signaling pathways. The accumulation of these keto acids disrupts cellular homeostasis, leading to neuronal dysfunction and death.

BCKA_Neurotoxicity_Pathways cluster_BCKAs Branched-Chain Keto Acids cluster_Cellular_Stress Cellular Stress cluster_Signaling_Pathways Signaling Pathways cluster_Downstream_Effects Downstream Effects KIC α-Ketoisocaproate (KIC) Mitochondrial_Dysfunction Mitochondrial Dysfunction KIC->Mitochondrial_Dysfunction Potent Oxidative_Stress Oxidative Stress (ROS Production) KIC->Oxidative_Stress Strong Energy_Metabolism_Inhibition Inhibition of Energy Metabolism KIC->Energy_Metabolism_Inhibition Significant KMV α-Keto-β-methylvalerate (KMV) PKA_PKC PKA / PKC Signaling KMV->PKA_PKC KIV α-Ketoisovalerate (KIV) RhoA RhoA Signaling KIV->RhoA Glutamatergic Glutamatergic System (NMDA Receptor) KIV->Glutamatergic GABAergic GABAergic System KIV->GABAergic Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Energy_Metabolism_Inhibition->Neuronal_Death Cytoskeletal_Disruption Cytoskeletal Disruption (Actin, GFAP) RhoA->Cytoskeletal_Disruption PKA_PKC->Cytoskeletal_Disruption Glutamatergic->Neuronal_Death GABAergic->Neuronal_Death Cytoskeletal_Disruption->Neuronal_Death Apoptosis->Neuronal_Death

Caption: Signaling pathways implicated in BCKA-induced neurotoxicity.

Experimental Workflow

A typical workflow for investigating the neurotoxic potential of BCKAs involves a series of in vitro assays to assess various aspects of cellular health.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment with KIC, KMV, KIV (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay oxidative_stress_assay Oxidative Stress Assay (e.g., ROS measurement) treatment->oxidative_stress_assay mitochondrial_assay Mitochondrial Function Assay (e.g., Membrane Potential) treatment->mitochondrial_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis oxidative_stress_assay->data_analysis mitochondrial_assay->data_analysis conclusion Conclusion: Rank Neurotoxic Potential data_analysis->conclusion

Caption: A standard experimental workflow for comparing BCKA neurotoxicity.

This guide underscores the critical need for further research to elucidate the precise molecular mechanisms underlying the differential neurotoxicity of BCKAs. A deeper understanding of these pathways will be instrumental in the development of novel therapeutic interventions for Maple Syrup Urine Disease.

References

In Vivo Validation of 3-Methyl-2-oxobutanoic Acid Metabolic Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods for validating the metabolic flux of 3-Methyl-2-oxobutanoic acid, a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Understanding the in vivo kinetics of this alpha-keto acid is crucial for research in metabolic diseases such as maple syrup urine disease, where its accumulation is toxic, and in conditions like insulin resistance and heart failure where BCAA metabolism is dysregulated. This document outlines the primary methodologies, presents available quantitative data, and details experimental protocols to assist in the design and interpretation of in vivo studies.

Comparison of In Vivo Validation Methods

The primary method for in vivo validation of this compound metabolic flux is stable isotope tracing, coupled with mass spectrometry. This approach allows for the direct measurement of the rate of appearance (Ra) and disappearance (Rd) of the metabolite in the whole body or specific tissues. The two main tracer strategies employed are:

  • Infusion of Labeled Precursor (e.g., [¹³C]-Valine): This method tracks the conversion of valine to this compound, providing a measure of its production rate from its primary amino acid precursor.

  • Direct Infusion of Labeled this compound: This approach directly measures the turnover and clearance of the keto acid itself, providing insights into its downstream catabolism and potential for reamination back to valine.

Method Tracer Strategy Key Parameters Measured Advantages Limitations Reference
Stable Isotope Tracer Infusion with Mass Spectrometry Infusion of [U-¹³C₅]-ValineRate of appearance (Ra) of labeled this compound, fractional synthetic rate.Reflects the physiological production from its dietary precursor; allows for the study of the entire BCAA catabolic pathway.Indirect measurement of this compound flux; assumes steady-state kinetics of the precursor pool.[1]
Stable Isotope Tracer Infusion with Mass Spectrometry Direct infusion of labeled this compound (e.g., [1-¹³C]-3-Methyl-2-oxobutanoic acid)Whole-body turnover rate, plasma clearance rate, oxidation rate.Direct measurement of the keto acid's kinetics; provides insights into its catabolism and reamination.Does not directly measure the production from valine; synthesis of labeled tracer can be complex.[2]

Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies on this compound (also referred to as α-ketoisovalerate) and its precursor, valine. These studies utilize stable isotope tracers to measure metabolic flux in different physiological contexts.

Study Population Tracer Used Measured Flux Key Findings Reference
Healthy Adult MenL-[1-¹³C,¹⁵N]valineValine carbon fluxMean valine carbon flux was 13.9 ± 0.8 µmol/kg/h.
Human Fetuses at Term[U-¹³C₅]valineFetal valine uptake and α-ketoisovalerate transportFetuses showed considerable valine uptake and high turnover. α-Ketoisovalerate was not transported at a net rate from the fetus to the placenta, suggesting significant fetal catabolism.[1]
Isolated Perfused Rat Kidney[1-¹⁴C]valine and 3-methyl-2-oxo[1-¹⁴C]butanoateOxidation ratesThe rate of oxidation of 3-methyl-2-oxobutanoate arising from valine transamination was greater than that of the keto acid provided in the perfusate.[2]

Signaling Pathways and Experimental Workflows

Valine Catabolic Pathway

The following diagram illustrates the initial steps of valine catabolism, leading to the production of this compound and its subsequent entry into the citric acid cycle.

G Valine Valine BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT KIV This compound (α-Ketoisovalerate) BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) KIV->BCKDH BCAT->KIV Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA

Caption: Valine catabolism to the citric acid cycle.
In Vivo Stable Isotope Tracing Workflow

This diagram outlines the typical experimental workflow for an in vivo stable isotope tracing study to measure metabolic flux.

G Tracer Stable Isotope Tracer (e.g., [U-13C5]valine) Administration Tracer Administration (e.g., intravenous infusion) Tracer->Administration Subject In Vivo Model (e.g., human, rodent) Administration->Subject Sampling Biological Sampling (e.g., blood, tissue) Subject->Sampling Analysis Sample Analysis (LC-MS/MS) Sampling->Analysis Data Data Acquisition (Isotope enrichment) Analysis->Data Modeling Metabolic Flux Modeling and Calculation Data->Modeling Results Metabolic Flux Rates Modeling->Results

Caption: Workflow for in vivo metabolic flux analysis.

Experimental Protocols

Protocol 1: In Vivo Valine and 3-Methyl-2-oxobutanoate Kinetics using Stable Isotope Infusion in Humans

This protocol is adapted from studies investigating amino acid metabolism in human subjects.[1]

1. Subject Preparation:

  • Subjects are admitted to a clinical research center after an overnight fast.

  • Catheters are placed in a forearm vein for tracer infusion and in a contralateral hand vein, which is heated, for arterialized venous blood sampling.

2. Tracer Preparation and Infusion:

  • Sterile solutions of stable isotope-labeled tracers (e.g., [U-¹³C₅]valine) are prepared in saline.

  • A priming dose of the tracer is administered to rapidly achieve isotopic steady state in the plasma.

  • This is followed by a constant intravenous infusion of the tracer for a period of several hours (e.g., 3-4 hours).

3. Blood Sampling:

  • Arterialized venous blood samples are collected at baseline (before tracer infusion) and at regular intervals (e.g., every 15-30 minutes) during the infusion period.

  • Blood samples are collected in heparinized tubes, immediately placed on ice, and centrifuged to separate plasma.

  • Plasma is stored at -80°C until analysis.

4. Sample Analysis by Mass Spectrometry:

  • Plasma samples are deproteinized, and amino acids and keto acids are chemically derivatized to enhance their volatility and ionization for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • The isotopic enrichment of valine and this compound is determined by monitoring specific ion pairs corresponding to the unlabeled (m+0) and labeled (e.g., m+5 for [U-¹³C₅]valine) forms of the metabolites.

5. Metabolic Flux Calculation:

  • The rate of appearance (Ra) of valine and this compound is calculated using steady-state isotope dilution equations:

    • Ra = F / E

    • Where F is the tracer infusion rate (in µmol/kg/h) and E is the isotopic enrichment of the metabolite in plasma at steady state.

Protocol 2: Ex Vivo Perfusion of Rat Kidney to Study Valine and 3-Methyl-2-oxobutanoate Metabolism

This protocol is based on an ex vivo model to study organ-specific metabolism.[2]

1. Animal Preparation:

  • Male Wistar rats are anesthetized.

  • The right kidney is isolated and cannulated for perfusion.

2. Perfusion Medium:

  • The kidney is perfused with a Krebs-Henseleit bicarbonate buffer containing bovine serum albumin, glucose, and a mixture of amino acids at physiological concentrations.

  • Radioactively labeled tracers, such as [1-¹⁴C]valine or 3-methyl-2-oxo[1-¹⁴C]butanoate, are added to the perfusion medium.

3. Perfusion Protocol:

  • The kidney is placed in a thermostatically controlled chamber and perfused in a recirculating system for a defined period (e.g., 60 minutes).

  • Samples of the perfusate are collected at various time points to measure the concentrations and radioactivity of valine, this compound, and ¹⁴CO₂.

4. Analysis:

  • The concentrations of amino acids and keto acids in the perfusate are determined using standard analytical techniques (e.g., HPLC).

  • The rate of ¹⁴CO₂ production is measured to determine the rate of oxidative decarboxylation of the labeled substrate.

  • The rates of transamination and oxidation are calculated based on the disappearance of the labeled substrate and the appearance of labeled products.

This guide provides a foundational understanding of the methodologies used to validate the in vivo metabolic flux of this compound. The choice of experimental approach will depend on the specific research question, the available resources, and the model system being studied. For further details, it is recommended to consult the original research articles cited.

References

Correlation of Urinary and Plasma Alpha-Ketoisovaleric Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating metabolic disorders such as Maple Syrup Urine Disease (MSUD), understanding the relationship between urinary and plasma levels of key biomarkers is crucial for diagnostics, monitoring therapeutic efficacy, and developing novel treatments. Alpha-ketoisovaleric acid, a branched-chain keto acid (BCKA), is a pivotal biomarker that accumulates in both urine and plasma in individuals with MSUD due to a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) enzyme complex. This guide provides a comparative analysis of urinary and plasma alpha-ketoisovaleric acid levels, supported by experimental data and detailed methodologies.

Quantitative Data Presentation

PatientConditionPlasma α-Ketoisovaleric Acid (mg/100 ml)Urinary α-Ketoisovaleric Acid (mg/24h)
Patient 1Before Treatment3.8180
Patient 1After Treatment0.21.5
Patient 2Before Treatment2.5110
Patient 2After Treatment0.12.0

Data extracted from Langenbeck, U., et al. (1973). Clinica Chimica Acta.

A study by Cocchi et al. (1981) investigating the relationship between plasma branched-chain amino acids and their corresponding α-ketoacid analogues in seven MSUD patients found a high degree of correlation. Although this study focused on plasma levels, it highlights the strong biochemical relationship between the amino acids and their keto-derivatives, which are subsequently excreted in urine. The correlation coefficient for valine and its ketoacid, α-ketoisovaleric acid, was not explicitly stated, but the study reported a high correlation for all branched-chain amino and keto acids.

Signaling Pathways and Metabolic Relationships

The accumulation of alpha-ketoisovaleric acid in both plasma and urine is a direct consequence of the enzymatic defect in the catabolism of the branched-chain amino acid valine. The following diagram illustrates the metabolic pathway and the point of disruption in MSUD.

Metabolic Pathway of Valine and Disruption in MSUD Metabolic Pathway of Valine and Disruption in MSUD cluster_enzymes Enzymes Valine Valine (in Plasma) aKIVA Alpha-Ketoisovaleric Acid (in Plasma and Urine) Valine->aKIVA Transamination Metabolites Further Metabolism aKIVA->Metabolites Oxidative Decarboxylation BCAT Branched-Chain Aminotransferase BCKAD Branched-Chain α-Ketoacid Dehydrogenase (Deficient in MSUD)

Caption: Metabolic pathway of valine and the enzymatic defect in MSUD.

Experimental Protocols

The quantification of alpha-ketoisovaleric acid in biological fluids requires specific and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for α-Keto Acids

This protocol is based on the methodology described by Langenbeck et al. (1973) for the analysis of α-keto acids in serum and urine.

1. Sample Preparation:

  • Serum: To 1 ml of serum, add a known amount of an internal standard (e.g., α-ketocaproic acid). Deproteinize the sample by adding 4 ml of ethanol. Centrifuge at 3000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Urine: To 1 ml of a 24-hour urine collection, add the internal standard.

2. Derivatization:

  • To the dried residue (from serum) or the urine sample, add 0.2 ml of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine.

  • Heat the mixture at 60°C for 30 minutes to form the oxime derivatives.

  • Evaporate the pyridine under nitrogen.

  • Add 0.1 ml of N,O-bis(trimethylsilyl)acetamide (BSA) with 10% trimethylchlorosilane (TMCS).

  • Heat at 60°C for 15 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1-2 µl of the derivatized sample.

  • Temperature Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min.

  • Mass Spectrometer: Operate the mass spectrometer in electron impact (EI) mode. Monitor for characteristic ions of the TMS-oxime derivatives of α-ketoisovaleric acid and the internal standard.

4. Quantification:

  • Generate a calibration curve using standard solutions of α-ketoisovaleric acid of known concentrations that have undergone the same sample preparation and derivatization process.

  • Calculate the concentration of α-ketoisovaleric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of alpha-ketoisovaleric acid in biological samples.

Experimental Workflow for GC-MS Analysis of Alpha-Ketoisovaleric Acid Experimental Workflow for GC-MS Analysis Sample Urine or Plasma Sample Spiking Spike with Internal Standard Sample->Spiking Deproteinization Deproteinization (for Plasma) Spiking->Deproteinization Extraction Supernatant Collection / Evaporation Deproteinization->Extraction Derivatization1 Oxime Formation (Hydroxylamine) Extraction->Derivatization1 Derivatization2 Silylation (BSA + TMCS) Derivatization1->Derivatization2 GCMS GC-MS Analysis Derivatization2->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: General workflow for GC-MS analysis of alpha-ketoisovaleric acid.

Conclusion

The available evidence strongly indicates a direct and positive relationship between urinary and plasma levels of alpha-ketoisovaleric acid, particularly in the context of MSUD. While a precise mathematical correlation from large-scale studies remains to be established, the concurrent and significant elevation of this biomarker in both fluids makes it a reliable indicator of metabolic dysregulation in this disease. The standardized and validated analytical methods, such as the GC-MS protocol detailed here, are essential for the accurate quantification of alpha-ketoisovaleric acid, enabling researchers to effectively monitor disease progression and the response to therapeutic interventions. Further studies focusing on the simultaneous quantification in a larger cohort of patients would be beneficial to establish a definitive correlation coefficient between urinary and plasma levels.

Assessing Enzyme Specificity for 3-Methyl-2-oxobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity involving 3-Methyl-2-oxobutanoic acid, a key intermediate in branched-chain amino acid metabolism. Understanding the specificity of enzymes that metabolize this substrate is crucial for research in metabolic disorders, drug development, and biotechnology. This document outlines the primary enzymatic pathways, compares substrate specificities with supporting kinetic data, and provides detailed experimental protocols.

Key Enzymes Metabolizing this compound

Two primary enzymes are responsible for the metabolism of this compound (also known as α-ketoisovalerate):

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, a crucial step in the catabolism of valine, leucine, and isoleucine.

  • 3-Methyl-2-oxobutanoate hydroxymethyltransferase (also known as ketopantoate hydroxymethyltransferase): This enzyme is involved in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A.

Comparative Substrate Specificity

The specificity of these enzymes for this compound versus other structurally related molecules is a critical determinant of metabolic flux and regulation.

Branched-chain α-keto acid dehydrogenase (BCKDH) Complex

The BCKDH complex exhibits broad specificity, acting on all three branched-chain α-keto acids derived from the transamination of valine, leucine, and isoleucine. While detailed comparative kinetic data from a single source is limited in the available literature, the general substrate preference is well-established.

SubstrateChemical StructureCorresponding Amino AcidNotes on Reactivity
This compound (α-Ketoisovalerate)CH(CH₃)₂COCOOHValinePrimary substrate, readily catabolized by the BCKDH complex.
4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate)(CH₃)₂CHCH₂COCOOHLeucineAlso a primary substrate for the BCKDH complex.
3-Methyl-2-oxopentanoic acid (α-Keto-β-methylvalerate)CH₃CH₂CH(CH₃)COCOOHIsoleucineReadily catabolized by the BCKDH complex.
3-Methyl-2-oxobutanoate hydroxymethyltransferase

The specificity of 3-Methyl-2-oxobutanoate hydroxymethyltransferase from Escherichia coli has been characterized, with kinetic data available for several substrates.

SubstrateKm (mM)Vmax (µmol/min/mg)
This compound (α-Ketoisovalerate)12.8
α-Ketobutyrate2.94
α-Keto-β-methylvalerate5.90.43
α-Ketovalerate252

Data sourced from UniProt entry P31057 for E. coli 3-methyl-2-oxobutanoate hydroxymethyltransferase.[1]

Signaling and Metabolic Pathways

The metabolism of this compound is integrated into central metabolic pathways. The following diagram illustrates the catabolic pathway of branched-chain amino acids, highlighting the role of the BCKDH complex.

BCAA_Catabolism Valine Valine BCAT BCAT Valine->BCAT Branched-chain aminotransferase Leucine Leucine Leucine->BCAT Branched-chain aminotransferase Isoleucine Isoleucine Isoleucine->BCAT Branched-chain aminotransferase KIV This compound (α-Ketoisovalerate) BCAT->KIV KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) BCAT->KIC KMV 3-Methyl-2-oxopentanoic acid (α-Keto-β-methylvalerate) BCAT->KMV BCKDH BCKDH KIV->BCKDH Branched-chain α-keto acid dehydrogenase KIC->BCKDH KMV->BCKDH Metabolites_Val Metabolites BCKDH->Metabolites_Val Metabolites_Leu Metabolites BCKDH->Metabolites_Leu Metabolites_Ile Metabolites BCKDH->Metabolites_Ile

BCAA Catabolic Pathway

Experimental Protocols

Spectrophotometric Assay for Branched-chain α-keto acid dehydrogenase (BCKDH) Complex Activity

This protocol provides a general framework for measuring the activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH.

1. Principle:

The activity of the BCKDH complex is determined by measuring the rate of NADH production, which is coupled to the oxidative decarboxylation of the α-keto acid substrate. The increase in absorbance at 340 nm due to NADH formation is monitored.

2. Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 0.2 mM EDTA.

  • Substrate Solution: 100 mM stock solution of this compound (or alternative substrate) in water.

  • Cofactor Solution: 10 mM NAD⁺ and 2.5 mM Coenzyme A (CoA) in water.

  • Enzyme Preparation: Isolated mitochondria or purified BCKDH complex.

3. Procedure:

  • Prepare the reaction mixture in a cuvette by combining the assay buffer, cofactor solution, and enzyme preparation.

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for 3-Methyl-2-oxobutanoate hydroxymethyltransferase Activity

This protocol outlines a method to determine the activity of 3-Methyl-2-oxobutanoate hydroxymethyltransferase.

1. Principle:

The forward reaction involves the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to this compound, producing tetrahydrofolate and 2-dehydropantoate. The rate of the reaction can be monitored by measuring the change in concentration of one of the substrates or products.

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5).

  • Substrate 1: 10 mM this compound.

  • Substrate 2: 1 mM 5,10-methylenetetrahydrofolate.

  • Enzyme Preparation: Purified 3-Methyl-2-oxobutanoate hydroxymethyltransferase.

3. Procedure:

  • Set up the reaction mixture containing assay buffer, this compound, and the enzyme preparation.

  • Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

  • The reaction can be monitored by various methods, such as HPLC, to follow the disappearance of substrates or the appearance of products over time.

  • Enzyme activity is calculated based on the rate of product formation or substrate consumption.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing enzyme specificity.

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Isolation Assay_Setup Assay Setup (Varying Substrate Concentrations) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation (this compound & Alternatives) Substrate_Prep->Assay_Setup Data_Collection Data Collection (e.g., Spectrophotometry, HPLC) Assay_Setup->Data_Collection Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax) Data_Collection->Kinetic_Analysis Specificity_Comparison Comparison of Specificity Constants (kcat/Km) Kinetic_Analysis->Specificity_Comparison

Enzyme Specificity Workflow

This guide provides a foundational understanding of enzyme specificity concerning this compound. For more in-depth analysis, it is recommended to consult the primary literature for specific experimental conditions and detailed kinetic analyses.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-oxobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Methyl-2-oxobutanoic acid, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as α-ketoisovaleric acid, is a crucial intermediate in the biosynthesis of the branched-chain amino acid valine. While essential in metabolic pathways, its handling and disposal require adherence to strict safety protocols to mitigate potential hazards. This document outlines the necessary steps for its safe disposal, presents key quantitative data, and illustrates the disposal workflow.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound. This information is critical for assessing its behavior and potential risks during handling and disposal.

PropertyValueSource
Molecular Formula C5H8O3PubChem
Molecular Weight 116.11 g/mol PubChem
Boiling Point 170.5 °CPubChem[1]
Melting Point 31.5 °CPubChem[1]
Density 1.115 - 1.120 g/cm³PubChem[1]
Solubility Soluble in waterPubChem[1]
Hazard Description Toxic, Moderate to severe irritant to skin and eyesSelleck Chemicals[2]

Disposal Workflow

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow provides a logical, step-by-step process for its disposal.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_determination Waste Characterization cluster_containment Containment cluster_disposal_path Disposal start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe is_contaminated Is the waste contaminated with other hazardous materials? ppe->is_contaminated pure_waste Pure this compound or solution is_contaminated->pure_waste No mixed_waste Mixed hazardous waste is_contaminated->mixed_waste Yes container_pure Use a dedicated, labeled, and sealable waste container for organic acids pure_waste->container_pure container_mixed Use a compatible, labeled, and sealable container for mixed waste mixed_waste->container_mixed label_container Properly label the container with: - 'Hazardous Waste' - Chemical Name and Concentration - Accumulation Start Date container_pure->label_container container_mixed->label_container store Store in a designated hazardous waste accumulation area label_container->store ehs Arrange for pickup and disposal by Environmental Health & Safety (EHS) store->ehs end End: Waste disposed of in compliance with regulations ehs->end

Figure 1. A flowchart outlining the decision-making and procedural steps for the safe disposal of this compound.

Experimental Protocols for Disposal

While specific experimental protocols for the neutralization or chemical degradation of this compound for disposal are not commonly provided due to the complexities and potential for hazardous byproducts, the standard and recommended procedure is collection and disposal via a certified hazardous waste management service.

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Containment and Absorption: For liquid spills, absorb the material with a non-combustible, inert absorbent material such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.

  • Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal Procedure:

The primary and mandated method for the disposal of this compound is through a licensed environmental waste management contractor.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Collect waste this compound in a clearly labeled, non-reactive, and sealable container. The container should be appropriate for the storage of organic acids.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-2-oxobutanoic acid, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothingFollow manufacturer's specifications for breakthrough time and permeation rate
Respiratory Protection Full-face respirator with appropriate cartridgesRecommended if exposure limits are exceeded or irritation is experienced
Foot Protection Chemical-resistant boots---

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.

  • Prevent contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management and Disposal Plan

A clear and effective plan for spills and waste disposal is a critical component of laboratory safety.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent. For solid spills, gently sweep or scoop the material to avoid creating dust.

  • Package for Disposal: Place the absorbed material or swept solid into a suitable, labeled, and closed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose of Waste: Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste.

Disposal Plan:

  • Small Quantities: For very small quantities of this compound, careful neutralization with a weak base (e.g., sodium bicarbonate solution) can be performed. The resulting solution should be checked with pH paper to ensure it is neutral before being flushed down the drain with a large excess of water.

  • Large Quantities and Contaminated Waste: Larger quantities of the acid, as well as any contaminated absorbent materials and PPE, must be disposed of as hazardous waste. This should be done through a licensed chemical waste disposal company. Controlled incineration with flue gas scrubbing is a suitable method.[1] Do not discharge into sewer systems.[1]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound using a transaminase.

Materials:

  • L-Valine

  • α-Ketoglutarate

  • Branched-chain amino acid transaminase

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 7.5-8.0)

  • Reaction vessel

  • Incubator/shaker

  • Quenching solution (e.g., trichloroacetic acid)

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Prepare the Reaction Mixture: In a reaction vessel, prepare a solution containing L-Valine (substrate), α-Ketoglutarate (amino group acceptor), and PLP (cofactor) in potassium phosphate buffer.

  • Enzyme Addition: Initiate the reaction by adding the branched-chain amino acid transaminase to the reaction mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature, typically between 25°C and 37°C, with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of this compound using a suitable analytical method like HPLC.

  • Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution.

  • Product Isolation/Analysis: The product, this compound, can then be purified from the reaction mixture or directly quantified.

Safe Handling Workflow

prep Preparation ppe Wear Appropriate PPE prep->ppe Requires handling Handling storage Storage handling->storage After Use spill Spill Event handling->spill disposal Disposal handling->disposal Waste From fume_hood Use in Fume Hood handling->fume_hood Perform In cool_dry Cool, Dry, Ventilated Area storage->cool_dry Conditions evacuate Evacuate & Ventilate spill->evacuate cleanup Spill Cleanup cleanup->disposal neutralize Neutralize (Small Spills) disposal->neutralize Method 1 incinerate Incinerate (Large Spills/Waste) disposal->incinerate Method 2 ppe->handling contain Contain & Absorb evacuate->contain contain->cleanup

Caption: Workflow for the safe handling of this compound.

References

×

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3-Methyl-2-oxobutanoic acid
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。